molecular formula C6H13NO B1456704 3-(Dimethylamino)cyclobutan-1-ol CAS No. 18126-77-7

3-(Dimethylamino)cyclobutan-1-ol

Cat. No.: B1456704
CAS No.: 18126-77-7
M. Wt: 115.17 g/mol
InChI Key: ONAWMBIBGQABHD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)cyclobutan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWMBIBGQABHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275435
Record name Cyclobutanol, 3-(dimethylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905821-42-3
Record name Cyclobutanol, 3-(dimethylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Applications of 3-(Dimethylamino)cyclobutan-1-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The sp³-Rich Bioisostere

In modern drug discovery, the "escape from flatland" has driven a resurgence in sp³-rich scaffolds. This compound represents a critical building block in this domain. Unlike flexible alkyl chains or planar aromatic rings, the 1,3-disubstituted cyclobutane core offers a defined vector relationship between the hydrogen-bond donor (hydroxyl) and the basic center (amine).

This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical profile, stereoselective synthesis, and the critical separation of its cis and trans isomers—a common bottleneck in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[1][2]

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain (Pitzer strain). This puckering significantly influences the spatial orientation of the 1,3-substituents.

2.1 Identity Matrix
PropertyData
IUPAC Name This compound
CAS Number 18126-77-7 (racemic/mixed), 905823-35-0 (cis), 260361-26-8 (trans)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
SMILES CN(C)C1CC(O)C1
Appearance Low-melting solid or viscous oil (hygroscopic)
2.2 Stereochemical Configuration

The 1,3-substitution pattern generates two diastereomers. Distinguishing these is vital for biological activity, as they project exit vectors at drastically different angles.

  • Cis (Syn): The hydroxyl and dimethylamino groups are on the same face of the puckered ring. This isomer often exhibits intramolecular Hydrogen bonding (O-H···N), which can increase lipophilicity (LogP) and permeability.

  • Trans (Anti): The groups are on opposite faces. This conformation maximizes the distance between the polar heads, often leading to higher water solubility and distinct receptor binding profiles.

Isomers cluster_0 Stereochemical Configurations Cis Cis-Isomer (Syn) (Intramolecular H-bond possible) Trans Trans-Isomer (Anti) (Extended Conformation) Cis->Trans  Separable via  Chromatography/Crystallization

Figure 1: Stereochemical relationship between cis and trans isomers.

Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predicted values (ACD/Labs, EPISuite).

PropertyValue / RangeTechnical Insight
Boiling Point 175°C - 185°C (est. at 760 mmHg)High BP due to hydrogen bonding capability.
pKa (Basic) 9.4 ± 0.2Typical for tertiary cycloalkyl amines. The -OH group has minimal inductive withdrawal due to distance (3-position).
LogP 0.2 - 0.5Low lipophilicity makes it an excellent "solubilizing" tail for hydrophobic drugs.
TPSA ~23.5 ŲLow polar surface area suggests good blood-brain barrier (BBB) permeability potential.
H-Bond Donors 1The hydroxyl proton.
H-Bond Acceptors 2The amine nitrogen and hydroxyl oxygen.

Synthetic Protocol: Reductive Amination

The most robust route to this compound avoids the instability of cyclobutyl halides. Instead, we utilize the Reductive Amination of 3-oxocyclobutan-1-ol . This method is scalable and avoids over-alkylation.

4.1 Reaction Pathway

Synthesis SM 3-Oxocyclobutan-1-ol (Commercially Available) Inter Iminium Ion Intermediate SM->Inter Dimethylamine (2.0 eq) AcOH (cat.), DCE Prod This compound (Cis/Trans Mixture) Inter->Prod NaBH(OAc)3 (1.5 eq) RT, 12h

Figure 2: One-pot reductive amination pathway.

4.2 Step-by-Step Methodology

Reagents:

  • 3-Oxocyclobutan-1-ol (1.0 eq)

  • Dimethylamine (2.0 eq, 2M solution in THF or MeOH)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1-2 drops, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 3-oxocyclobutan-1-ol in DCE (0.2 M concentration). Add Dimethylamine solution and catalytic acetic acid. Stir at room temperature for 30 minutes to equilibrate the hemiaminal/iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (Caution: mild exotherm). Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup (Amine Purification Logic):

    • Extract the aqueous layer with DCM (3x).

    • Critical Step: If purity is low, perform an acid-base extraction. Extract the organic layer with 1M HCl (pulls product into water). Wash the aqueous acidic layer with ether (removes non-basic impurities). Basify the aqueous layer to pH >12 with 4M NaOH, then extract back into DCM.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine as a pale yellow oil.

Separation & Characterization of Isomers

The reductive amination typically yields a thermodynamic mixture (often ~60:40 favoring cis or trans depending on steric bulk). Separation is required for precise biological evaluation.

5.1 Separation Strategy

Method A: Column Chromatography

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1). The amino-alcohol is polar; ammonium hydroxide is essential to prevent tailing.

  • Elution Order: typically the less polar isomer (often the cis form due to intramolecular H-bonding) elutes first, but this must be confirmed by NOE.

Method B: Crystallization (Scale-up)

  • Convert the crude oil to the Hydrochloride salt (add 1M HCl in ether).

  • Recrystallize from Isopropanol/Ethanol. One isomer often crystallizes preferentially.

5.2 Analytical Validation (NMR)

Distinguishing cis vs trans requires 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

  • Cis-Isomer: Irradiation of the H1 proton (methine next to OH) will show a strong NOE enhancement of the H3 proton (methine next to NMe₂), indicating they are on the same face.

  • Trans-Isomer: No NOE correlation between H1 and H3.

Purification Crude Crude Reaction Mixture (Cis/Trans) Salt HCl Salt Formation Crude->Salt HCl/Ether Recryst Recrystallization (iPrOH/EtOH) Salt->Recryst Mother Mother Liquor (Enriched in other isomer) Recryst->Mother Isomer 2 (Solution) PureIsomer PureIsomer Recryst->PureIsomer Pure Isomer 1 (Solid)

Figure 3: Purification decision tree for isomer separation.

Handling and Stability

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Amines can oxidize (N-oxide formation) upon prolonged air exposure.

  • Hygroscopicity: The free base is hygroscopic. Handling in a glovebox or rapid weighing is recommended.

  • Safety: Irritating to eyes, respiratory system, and skin. Use standard PPE.

References

  • Synthesis and Properties of 3-Substituted Cyclobutanes: Source:Journal of Medicinal Chemistry. "Cyclobutane Derivatives as Bioisosteres."

  • Reductive Amination Protocols: Source:Organic Reactions.[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

  • Cyclobutane Conformational Analysis: Source:The Journal of Organic Chemistry. "Conformational Preferences of 1,3-Disubstituted Cyclobutanes."

  • Commercial Availability & CAS Data: Source: PubChem & Vendor Catalogs (Enamine, Sigma).

Sources

An In-depth Technical Guide to 3-(Dimethylamino)cyclobutan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(Dimethylamino)cyclobutan-1-ol, a valuable building block for researchers, scientists, and professionals in drug development. This document delves into the core chemical attributes, stereoselective synthesis, and potential applications of this compound, grounding the discussion in established chemical principles and field-proven insights.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in modern medicinal chemistry. Its rigid, puckered three-dimensional structure offers a distinct advantage over more traditional, often planar, aromatic rings by enabling better complementarity with the spatial arrangements of target proteins. The incorporation of cyclobutane scaffolds into drug candidates has been shown to improve a range of pharmacological properties, including metabolic stability, potency, and selectivity, while also reducing planarity and filling hydrophobic pockets.[1][2] The subject of this guide, this compound, combines this valuable cyclobutane core with a dimethylamino group, a common pharmacophore in numerous FDA-approved drugs, and a hydroxyl group that provides a convenient handle for further synthetic modifications.[3]

This guide will focus on the technical details of this compound, with a particular emphasis on its isomeric forms, plausible synthetic routes, and its potential as a scaffold in the design of novel therapeutics.

Core Physicochemical Properties

This compound exists as two distinct diastereomers: cis and trans. The spatial arrangement of the dimethylamino and hydroxyl groups relative to the cyclobutane ring defines the isomer and significantly influences its physical and chemical properties.

Propertycis-3-(Dimethylamino)cyclobutan-1-oltrans-3-(Dimethylamino)cyclobutan-1-ol
CAS Number 905823-35-0905821-42-3
Molecular Formula C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol 115.17 g/mol
Appearance White solid (reported)Data not readily available
Boiling Point Data not readily availableData not readily available
Melting Point Data not readily availableData not readily available
Solubility Data not readily availableData not readily available

Note: Specific experimental data for properties such as boiling point, melting point, and solubility are not widely reported in publicly available literature. The information provided is based on data from chemical suppliers.

Stereoselective Synthesis Strategies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, plausible and efficient stereoselective routes can be designed based on established methodologies for substituted cyclobutane synthesis. The key to accessing either the cis or trans isomer lies in the stereocontrolled reduction of a common precursor, 3-(dimethylamino)cyclobutanone, followed by stereochemical inversion if necessary.

Synthesis of the Precursor: 3-(Dimethylamino)cyclobutanone

The synthesis would likely begin with a [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functional group manipulations to introduce the dimethylamino group at the 3-position.

Stereoselective Reduction to cis-3-(Dimethylamino)cyclobutan-1-ol

The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol.[4] This pronounced selectivity is driven by the preference for an anti-facial hydride attack to avoid steric hindrance, a principle consistent with the Felkin-Anh model. The use of bulky reducing agents can further enhance this selectivity.

Experimental Protocol: Plausible Synthesis of cis-3-(Dimethylamino)cyclobutan-1-ol

  • Reaction Setup: To a solution of 3-(dimethylamino)cyclobutanone in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), cool the mixture to a low temperature (e.g., -78 °C).

  • Reduction: Slowly add a solution of a sterically hindered hydride reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), to the cooled ketone solution.

  • Monitoring: Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Work-up and Purification: Allow the mixture to warm to room temperature, and perform an aqueous work-up. Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired cis-3-(Dimethylamino)cyclobutan-1-ol.

Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol via Mitsunobu Inversion

To obtain the trans isomer, a stereochemical inversion of the hydroxyl group of the cis-alcohol is necessary. The Mitsunobu reaction is a reliable and widely used method for achieving such inversions.[5] This reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group.

Experimental Protocol: Plausible Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol

  • Reaction Setup: To a solution of cis-3-(Dimethylamino)cyclobutan-1-ol and triphenylphosphine (PPh₃) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, add a suitable carboxylic acid (e.g., p-nitrobenzoic acid).

  • Mitsunobu Reaction: Cool the solution to 0 °C and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Concentrate the reaction mixture and purify the resulting ester intermediate by column chromatography.

  • Hydrolysis: Hydrolyze the purified ester under basic conditions (e.g., with potassium hydroxide in a mixture of tetrahydrofuran and water) to cleave the ester and yield the trans-alcohol.[6]

  • Purification: Purify the crude trans-3-(Dimethylamino)cyclobutan-1-ol by column chromatography to obtain the final product.

G cluster_synthesis Stereoselective Synthesis Pathway ketone 3-(Dimethylamino)cyclobutanone cis_alcohol cis-3-(Dimethylamino)cyclobutan-1-ol ketone->cis_alcohol Stereoselective Reduction (e.g., LiAlH(OtBu)₃) trans_alcohol trans-3-(Dimethylamino)cyclobutan-1-ol cis_alcohol->trans_alcohol Mitsunobu Inversion

Caption: Plausible synthetic workflow for cis and trans isomers.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 3-substituted cyclobutanes. The coupling constants (J-values) between protons on the cyclobutane ring are particularly informative.

  • ¹H NMR: The chemical shifts and multiplicities of the ring protons would differ between the cis and trans isomers due to their different spatial environments. The coupling constants between vicinal protons can help to establish the relative stereochemistry.

  • ¹³C NMR: The number of unique carbon signals will confirm the overall structure. The chemical shifts of the carbon atoms in the ring will also be sensitive to the cis or trans configuration.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclobutane ring and the methyl groups.

  • C-N stretch: A band in the 1000-1250 cm⁻¹ region.

  • Cyclobutane ring vibrations: Characteristic absorptions in the fingerprint region (600-1000 cm⁻¹) arising from the ring itself.[6]

Mass Spectrometry

In mass spectrometry, amino alcohols typically undergo fragmentation through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and dehydration (loss of a water molecule). The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions that can be used to confirm the structure.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the cyclobutane scaffold makes it a highly attractive component in the design of novel therapeutic agents. It serves as a saturated, non-planar bioisostere for phenyl rings and other flat aromatic systems, which can lead to improved binding affinity and selectivity for protein targets.

The dimethylamino group is a prevalent feature in many marketed drugs and is often incorporated to introduce basicity, which can aid in salt formation and improve aqueous solubility. It can also participate in key interactions with biological targets.[3]

While specific examples of drug candidates containing the this compound moiety are not widely disclosed in the public domain, its structural motifs are found in various compounds with diverse biological activities. For instance, related 3-aminocyclobutanol derivatives are key intermediates in the synthesis of inhibitors for targets such as Tyrosine Kinase 2 (Tyk2), which is implicated in autoimmune diseases.[6]

G cluster_application Role in Drug Design cluster_features Key Structural Features cluster_properties Improved Pharmacological Properties scaffold This compound Scaffold cyclobutane 3D Cyclobutane Core scaffold->cyclobutane amino Dimethylamino Group scaffold->amino hydroxyl Hydroxyl Group scaffold->hydroxyl potency Increased Potency & Selectivity cyclobutane->potency pk Improved Pharmacokinetics (e.g., metabolic stability) cyclobutane->pk solubility Enhanced Solubility cyclobutane->solubility amino->potency amino->pk amino->solubility drug_candidate Novel Drug Candidate hydroxyl->drug_candidate Synthetic Handle for Further Modification potency->drug_candidate pk->drug_candidate solubility->drug_candidate

Caption: Logical relationships in drug design.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local regulations.

Conclusion

This compound, in both its cis and trans isomeric forms, represents a promising and versatile building block for medicinal chemistry and drug discovery. Its combination of a rigid 3D cyclobutane core and a dimethylamino group provides a valuable scaffold for the development of novel therapeutics with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is sparse in the public literature, the established principles of stereoselective synthesis and the known benefits of its constituent motifs underscore its potential for future applications in the development of next-generation pharmaceuticals.

References

  • ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved February 14, 2026, from [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved February 14, 2026, from [Link]

  • ChemRxiv. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Patsnap. (2018). Preparation method of (R)-3-amino butanol. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN108689866B - Synthesis method of (R) -3-aminobutanol.
  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved February 14, 2026, from [Link]

  • University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (2018). Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues. Retrieved February 14, 2026, from [Link]

  • UNI ScholarWorks. (n.d.). Investigation of the cis-trans Isomers of Tetrachlorodiaquorhodate (III) Anion. Retrieved February 14, 2026, from [Link]

Sources

Structural Conformation & Bioisosteric Utility of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique vector to modulate lipophilicity, metabolic stability, and target engagement without the steric penalty of larger rings. Specifically, 3-(dimethylamino)cyclobutan-1-ol represents a high-value pharmacophore where the interplay between ring puckering and substituent orientation dictates physicochemical properties.

This guide provides a rigorous analysis of the structural conformation of its isomers (cis vs. trans), detailing the thermodynamic drivers, synthetic pathways, and analytical protocols required to distinguish and utilize these scaffolds in drug discovery.

Conformational Dynamics & Thermodynamics

The Cyclobutane "Pucker"

Unlike cyclopropane (planar) or cyclohexane (chair), the cyclobutane ring adopts a non-planar "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] The fold angle is typically ~25–35° . This puckering creates two distinct substituent environments: pseudo-equatorial and pseudo-axial .

Isomeric Landscape: Cis vs. Trans

For 1,3-disubstituted cyclobutanes, the stereochemical designation depends on the relative orientation of the substituents (Hydroxyl and Dimethylamino groups) across the ring plane.

Featurecis-Isomer trans-Isomer
Geometry Substituents on the same face (Syn)Substituents on opposite faces (Anti)
Conformation Diequatorial (Preferred)Equatorial / Axial
Steric Strain Low (1,3-diaxial interactions minimized)High (One group forced pseudo-axial)
Electronic Effect Intramolecular H-Bond (IMHB) possibleNo IMHB possible
Thermodynamics Generally More Stable (

)
Less Stable
The Intramolecular Hydrogen Bond (IMHB) Effect

A critical feature of the cis-3-(dimethylamino)cyclobutan-1-ol isomer is the capacity for an Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton (donor) and the amine nitrogen lone pair (acceptor).

  • Mechanism: The 1,3-distance in the cis-diequatorial conformation is ideal (~2.5–3.0 Å) for a 6-membered-like cyclic transition state involving the ring carbons.

  • Consequence: This interaction "masks" the polar heteroatoms, significantly increasing permeability (P_app) and LogP compared to the trans isomer, which exposes both polar groups to the solvent.

Synthetic Pathways & Separation Protocols

The synthesis of 3-substituted cyclobutanols typically proceeds via the reduction of the corresponding ketone. The choice of reducing agent exerts stereoelectronic control over the product ratio.

Protocol: Stereoselective Reduction

To access these isomers, we utilize a ketone reduction strategy.

  • Starting Material: 3-(Dimethylamino)cyclobutan-1-one.

  • Reagent A (Thermodynamic Control): Sodium Borohydride (

    
    ) in MeOH. Small hydride attacks from the axial trajectory (less hindered), favoring the stable cis (diequatorial)  isomer.
    
  • Reagent B (Kinetic Control): L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. The bulky hydride attacks from the equatorial face (sterically more accessible), favoring the trans (axial-equatorial) isomer.

Workflow Visualization

The following diagram outlines the synthetic divergence and separation logic.

SynthesisWorkflow Start Start: 3-(Dimethylamino)cyclobutan-1-one Decision Select Reducing Agent Start->Decision PathA Path A: NaBH4 / MeOH (Small Hydride) Decision->PathA Thermodynamic Goal PathB Path B: L-Selectride / THF (-78°C) (Bulky Hydride) Decision->PathB Kinetic Goal ProdA Major Product: Cis-Isomer (Diequatorial, IMHB stabilized) PathA->ProdA Axial Attack ProdB Major Product: Trans-Isomer (Axial/Equatorial) PathB->ProdB Equatorial Attack Sep Separation: Column Chromatography (Silica gel, DCM/MeOH/NH3) ProdA->Sep ProdB->Sep

Figure 1: Stereodivergent synthesis of cyclobutanol isomers based on hydride steric bulk.

Analytical Characterization

Distinguishing cis from trans in 1,3-disubstituted cyclobutanes requires a multi-faceted analytical approach. Relying solely on coupling constants (


) can be deceptive due to the rapid ring flipping (puckering inversion).
Nuclear Magnetic Resonance (NMR)
  • 1H-NMR Chemical Shifts:

    • cis-Isomer: The carbinol proton (H1) and the amine-bearing proton (H3) are in pseudo-axial positions (assuming diequatorial substituents). They typically appear more upfield (shielded) compared to the equatorial protons of the trans isomer.

    • NOE (Nuclear Overhauser Effect): This is the definitive method.

      • cis: Strong NOE correlation between H1 and H3 is NOT expected if they are diaxial (too far apart). However, NOE correlations between the substituents (e.g., N-Methyl protons and H1) may be observed.

      • trans: One proton is axial, one is equatorial.[1][2][3] Stronger cross-ring NOEs may be visible between the axial proton and the axial substituent on the opposite face.

  • 13C-NMR: The cis isomer carbons are often shielded (lower ppm) due to the

    
    -gauche effect arising from the diequatorial arrangement compared to the trans isomer.
    
Infrared Spectroscopy (IR) - Dilution Study

To confirm the Intramolecular Hydrogen Bond (IMHB) in the cis isomer:

  • Protocol: Record IR spectra of the compound in non-polar solvent (

    
     or 
    
    
    
    ) at decreasing concentrations (10 mM
    
    
    1 mM).
  • Observation:

    • Intermolecular H-bond: The broad -OH stretch (~3300-3400 cm⁻¹) disappears upon dilution, replaced by a sharp free -OH peak (~3600 cm⁻¹).

    • Intramolecular H-bond (cis): The H-bonded -OH peak position remains constant regardless of dilution, as the interaction is internal.

Physicochemical Implications in Drug Design[4]

The choice between cis and trans isomers is not merely structural; it fundamentally alters the "drug-like" properties of the molecule.

Basicity (pKa) Modulation

Cyclobutane amines generally exhibit lower pKa values than their open-chain counterparts (e.g., dimethylpropylamine) due to the increased s-character of the C-N bond in the strained ring.

  • cis-Isomer: The IMHB stabilizes the neutral form (where the lone pair accepts the H-bond) or the protonated form depending on geometry. Often, the IMHB masks the lone pair, potentially lowering the apparent basicity and improving blood-brain barrier (BBB) penetration.

Permeability & Bioavailability

The cis isomer is often the preferred scaffold for CNS targets.

  • Mechanism: By forming an internal "clamp" (OH...N), the molecule reduces its Polar Surface Area (PSA).

  • Evidence: Studies on nNOS inhibitors have shown that cyclobutane analogs capable of IMHB display significantly higher membrane permeability than those that cannot, despite having identical molecular weights.

Conformational Energy Landscape

EnergyLandscape Cis Cis-Isomer (Diequatorial + IMHB) Global Minimum TS Planar Transition State (Eclipsed) Cis->TS Ring Flip Barrier Trans Trans-Isomer (Axial/Equatorial) High Energy Trans->Cis Equilibration (if unconstrained) TS->Trans Relaxation

Figure 2: Relative thermodynamic stability. The cis-isomer is stabilized by both steric relief (diequatorial) and electronic effects (IMHB).

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The Stereochemical Dichotomy of 3-(Dimethylamino)cyclobutan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nuanced world of stereochemistry offers profound insights into molecular behavior and biological activity. Within the realm of small carbocyclic scaffolds, the 3-(dimethylamino)cyclobutan-1-ol system presents a compelling case study in the stereochemical control of molecular properties. The seemingly subtle difference between the cis and trans isomers belies significant variations in their synthesis, conformational preferences, and ultimately, their potential applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of cis- and trans-3-(dimethylamino)cyclobutan-1-ol, offering a foundational resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their stereoisomerism, detail stereoselective synthetic strategies, and provide a thorough analysis of the spectroscopic techniques used for their characterization.

Introduction: The Significance of Stereoisomerism in Cyclobutane Scaffolds

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, have emerged as valuable scaffolds in modern drug discovery.[1] Their rigid, three-dimensional nature provides a fixed orientation for appended functional groups, which can lead to enhanced target affinity and selectivity compared to more flexible acyclic or larger ring systems.[2] The puckered conformation of the cyclobutane ring further contributes to its utility, allowing for precise spatial positioning of substituents.

The introduction of two substituents on a cyclobutane ring, as in this compound, gives rise to cis-trans isomerism.[3] In the cis isomer, the dimethylamino and hydroxyl groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly simple geometric difference has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets. Understanding and controlling this stereochemistry is therefore paramount for any research or development program involving this scaffold.

Conformational Landscape and Thermodynamic Stability

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain.[4] This puckering leads to two distinct substituent positions: axial and equatorial-like. For a 1,3-disubstituted cyclobutane, the relative stability of the cis and trans isomers is determined by the steric interactions of the substituents in the preferred conformations.

In the case of cis-1,3-dimethylcyclobutane, the diequatorial conformation is significantly more stable than the diaxial conformation, minimizing steric strain.[4] Conversely, the trans isomer must have one axial and one equatorial substituent. Consequently, the cis isomer of 1,3-dimethylcyclobutane is more stable than the trans isomer.[4]

Applying this principle to this compound, it is predicted that the cis isomer , which can adopt a diequatorial-like conformation of its two substituent groups, will be the thermodynamically more stable isomer. The trans isomer, by necessity, will have one substituent in a more sterically hindered axial-like position.

Stereoselective Synthetic Strategies

The ability to selectively synthesize either the cis or trans isomer is crucial for their individual study and application. The synthetic approaches to these isomers are distinct and rely on fundamental principles of stereocontrolled reactions.

Synthesis of cis-3-(Dimethylamino)cyclobutan-1-ol

The stereoselective synthesis of the cis isomer is most readily achieved through the reduction of 3-(dimethylamino)cyclobutanone. Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones proceeds with high diastereoselectivity to afford the cis-alcohol.[5][6] This selectivity is largely independent of the steric bulk of the hydride reducing agent.[6] The preferential attack of the hydride from the face opposite to the existing substituent (anti-facial attack) is favored to minimize steric hindrance and torsional strain in the transition state.[6]

Experimental Protocol: Reduction of 3-(Dimethylamino)cyclobutanone

  • Dissolution: Dissolve 3-(dimethylamino)cyclobutanone (1.0 eq) in anhydrous methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Hydride Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-3-(dimethylamino)cyclobutan-1-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cis isomer.

G cluster_0 Synthesis of cis-Isomer Start 3-(Dimethylamino)cyclobutanone Reagent NaBH4 Methanol, 0 °C Start->Reagent Reduction Product cis-3-(Dimethylamino)cyclobutan-1-ol Reagent->Product

Caption: Synthetic route to cis-3-(Dimethylamino)cyclobutan-1-ol.

Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol

The synthesis of the trans isomer typically involves the stereochemical inversion of the more readily accessible cis-alcohol. The Mitsunobu reaction is a powerful and reliable method for achieving this inversion of stereochemistry at a secondary alcohol center.[7] This reaction proceeds with a clean Sₙ2 inversion of configuration.

Experimental Protocol: Mitsunobu Inversion of cis-3-(Dimethylamino)cyclobutan-1-ol

  • Reactant Mixture: To a stirred solution of cis-3-(dimethylamino)cyclobutan-1-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Hydrolysis: Upon completion, add a solution of aqueous sodium hydroxide or potassium hydroxide and stir to hydrolyze the intermediate ester.

  • Extraction: Extract the reaction mixture with an organic solvent.

  • Purification: Purify the crude product by column chromatography to yield trans-3-(dimethylamino)cyclobutan-1-ol.

G cluster_1 Synthesis of trans-Isomer Start_trans cis-3-(Dimethylamino)cyclobutan-1-ol Reagents_Mitsunobu 1. PPh3, DEAD, RCOOH 2. NaOH(aq) Start_trans->Reagents_Mitsunobu Mitsunobu Inversion Product_trans trans-3-(Dimethylamino)cyclobutan-1-ol Reagents_Mitsunobu->Product_trans

Caption: Synthetic route to trans-3-(Dimethylamino)cyclobutan-1-ol.

Analytical Characterization: Distinguishing Between Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the cis and trans isomers of this compound. The key distinguishing features are the chemical shifts and, more definitively, the proton-proton coupling constants (J-couplings) of the cyclobutane ring protons.

Predicted ¹H NMR Spectral Data

The puckered nature of the cyclobutane ring leads to different magnetic environments for the axial and equatorial protons. The relative stereochemistry of the substituents significantly influences the observed chemical shifts and coupling constants.

Proton Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Key Differentiating Features
CH-OH ~4.0 - 4.3~3.8 - 4.1The carbinol proton in the cis isomer is expected to be slightly downfield.
CH-NMe₂ ~2.8 - 3.2~2.6 - 3.0The methine proton adjacent to the nitrogen is also likely to be further downfield in the cis isomer.
N(CH₃)₂ ~2.2 - 2.4 (singlet)~2.1 - 2.3 (singlet)Minimal difference expected.
Cyclobutane CH₂ MultipletsMultipletsThe pattern and dispersion of these multiplets will differ significantly between the two isomers.
The Decisive Role of Coupling Constants

The vicinal (³J) and long-range (⁴J) proton-proton coupling constants are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In cyclobutane systems, the analysis of these coupling constants provides unambiguous stereochemical assignment.

A key diagnostic is the four-bond coupling (⁴J) between protons on C1 and C3. It has been shown that for cyclobutanes, the ⁴J(eq-eq) coupling is approximately 5 Hz, while the ⁴J(ax-ax) coupling is close to 0 Hz.[8]

  • cis Isomer: With both substituents in equatorial-like positions, the methine protons at C1 and C3 will also be in equatorial-like positions, leading to a significant ⁴J coupling.

  • trans Isomer: With one substituent axial and one equatorial, the corresponding methine protons will also be in axial and equatorial positions, resulting in a much smaller or negligible ⁴J coupling.

Similarly, the vicinal coupling constants (³J) between the methine protons and the adjacent methylene protons will differ based on their cis or trans relationship, providing further confirmation of the stereochemistry.

Applications in Drug Discovery and Development

The distinct three-dimensional arrangement of functional groups in cis and trans isomers of this compound makes them attractive scaffolds for medicinal chemistry. The dimethylamino group can act as a basic handle for salt formation, improving solubility and pharmacokinetic properties, while the hydroxyl group can participate in hydrogen bonding interactions with biological targets.[9]

The rigid cyclobutane core serves to pre-organize these functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for protein targets such as kinases and proteases.[10] The ability to synthesize and test both the cis and trans isomers allows for a thorough exploration of the structure-activity relationship (SAR) and the identification of the optimal stereochemistry for a given biological target.

Conclusion

The stereochemistry of this compound is a critical determinant of its physical, chemical, and biological properties. The cis isomer, predicted to be the more thermodynamically stable, can be selectively synthesized via the stereoselective reduction of the corresponding cyclobutanone. The trans isomer can be accessed through a stereochemical inversion of the cis-alcohol, for which the Mitsunobu reaction is a reliable method.

Unambiguous characterization of these isomers is readily achieved through detailed analysis of their ¹H NMR spectra, with particular attention to the vicinal and long-range coupling constants of the cyclobutane ring protons. As the interest in rigid, three-dimensional scaffolds for drug discovery continues to grow, a thorough understanding of the stereochemical nuances of systems like this compound is essential for the rational design of novel therapeutic agents.

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An In-Depth Technical Guide on the pKa Values and Basicity of Dimethylamino Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethylamino cyclobutane moiety is an increasingly important structural motif in medicinal chemistry. Its constrained four-membered ring system and the basicity of the tertiary amine present unique stereoelectronic properties that can significantly influence a molecule's physicochemical and pharmacokinetic profile. This guide provides a comprehensive exploration of the factors governing the pKa values and basicity of dimethylamino cyclobutane derivatives. We will delve into the intricate interplay of ring strain, conformational preferences, and substituent effects. Furthermore, this guide will detail both state-of-the-art experimental and computational methodologies for the accurate determination and prediction of pKa values, offering field-proven insights to aid in the rational design of novel therapeutics.

The Critical Role of pKa in Drug Discovery and Development

The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] For drug candidates, the pKa value profoundly impacts a wide array of biopharmaceutical characteristics, including:

  • Solubility and Dissolution: The ionization state of a drug is a key determinant of its aqueous solubility.[3][4]

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily influenced by its charge.[3][4] Generally, neutral species are more lipophilic and can more readily traverse lipid bilayers.[3]

  • Target Binding: Ionic interactions, such as salt bridges, are often crucial for a drug's binding affinity to its biological target.[1]

  • Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all affected by a drug's pKa.[1][2] For instance, the ionization state can influence susceptibility to efflux transporters and metabolic enzymes.[1]

  • Formulation: The choice of salt form and the stability of a drug formulation are directly related to its pKa.[1]

Given that a majority of pharmaceuticals are weak acids or bases, a thorough understanding and precise control of pKa are indispensable for medicinal chemists to optimize drug-like properties and accelerate the development of safe and effective therapies.[2][4] Amines, in particular, are prevalent in drug molecules, and the tunability of their basicity provides a powerful tool for modulating molecular properties.[1]

Factors Influencing the Basicity of Dimethylamino Cyclobutane Derivatives

The basicity of the nitrogen atom in a dimethylamino cyclobutane derivative is a complex function of several interacting factors. A nuanced understanding of these elements is essential for predicting and fine-tuning the pKa of novel compounds.

The Double-Edged Sword of Ring Strain

Cyclobutane rings are characterized by significant angle and torsional strain due to the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[5] This strain has a multifaceted impact on the basicity of the exocyclic dimethylamino group.

  • Hybridization and s-Character: To accommodate the strained bond angles within the four-membered ring, the carbon atoms adopt a higher p-character in their C-C bonds.[6][7] Consequently, the exocyclic C-N bond possesses a greater degree of s-character. This increased s-character in the orbital bonding to the nitrogen atom leads to a higher s-character in the nitrogen's lone pair orbital.[6][7] Since s-orbitals are closer to the nucleus, the lone pair is held more tightly, resulting in decreased availability for protonation and thus, lower basicity compared to less strained cyclic or acyclic amines.[6][7][8] This effect is a primary reason why azetidine (a four-membered cyclic amine) is less basic than pyrrolidine (five-membered) or piperidine (six-membered).[6][7][8]

  • Strain Relief upon Protonation: Conversely, the protonation of the dimethylamino group can lead to a change in the hybridization and geometry of the nitrogen atom, which may partially alleviate some of the ring strain. This phenomenon, known as strain relief, can enhance basicity.[9] The overall effect of ring strain on basicity is therefore a balance between the stabilization of the free base due to increased s-character of the lone pair and the stabilization of the conjugate acid through strain relief.

Conformational Landscape: Puckering and Substituent Effects

Unlike the planar cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to reduce torsional strain.[5] This puckering creates two distinct substituent positions: axial and equatorial-like. The conformational preferences of the dimethylamino group and other substituents on the cyclobutane ring can significantly modulate basicity.

An extensive conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives has shown that substituents can influence the ring-puckering preference.[10][11][12] The interplay between experimental techniques like X-ray diffraction and NMR spectroscopy, combined with computational methods such as DFT calculations and molecular dynamics simulations, is crucial for elucidating these conformational behaviors.[10][11][12]

The orientation of the dimethylamino group (axial vs. equatorial) and the presence of other substituents can lead to steric interactions that influence the accessibility of the nitrogen lone pair for protonation. For instance, a bulky substituent in close proximity to the dimethylamino group could sterically hinder its interaction with a proton, thereby reducing its basicity.

G pKa pKa Value & Basicity Ring_Strain Ring_Strain Ring_Strain->pKa Hybridization & Strain Relief Conformation Conformation Conformation->pKa Puckering & Steric Hindrance Substituents Substituents Substituents->pKa Inductive & Field Effects Substituents->Conformation Modulates Puckering

Methodologies for pKa Determination and Prediction

The accurate determination of pKa values is a cornerstone of modern drug discovery.[4][13] A combination of experimental and computational approaches provides the most reliable ionization profiles.[4][13]

Experimental Determination of pKa

Several robust experimental techniques are available for the precise measurement of pKa values. The choice of method often depends on the properties of the compound and the required throughput.

Technique Principle Advantages Disadvantages
Potentiometric Titration Monitoring pH changes upon addition of a titrant (acid or base).High accuracy, widely applicable.[14]Requires larger sample quantities, not suitable for poorly soluble compounds.
UV-Vis Spectroscopy Measuring changes in absorbance at different pH values.High sensitivity, requires small sample amounts.[15]Requires a chromophore near the ionization center.
NMR Spectroscopy Observing changes in chemical shifts of nuclei near the ionization site as a function of pH.Provides site-specific pKa values in polyprotic molecules.[13]Lower throughput, requires higher concentrations.
Capillary Electrophoresis (CE) Measuring the change in electrophoretic mobility with pH.High throughput, requires minimal sample.[1]Can be sensitive to buffer composition.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh and dissolve the dimethylamino cyclobutane derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place the amine solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode and the burette tip containing the standardized acid into the solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add small, precise increments of the titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point.

G Start Prepare Solutions Setup Calibrate pH Meter & Assemble Titration Apparatus Start->Setup Titrate Add Titrant in Increments & Record pH Setup->Titrate Analyze Plot Titration Curve & Determine pKa Titrate->Analyze End pKa Value Obtained Analyze->End

Computational pKa Prediction

In silico pKa prediction methods have become indispensable, especially in the early phases of drug discovery, offering scalable and cost-effective solutions.[13] These methods can be broadly categorized into quantum mechanical (QM) and empirical approaches.

  • Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the protonation/deprotonation reaction.[16] While computationally intensive, they can provide high accuracy, particularly when combined with appropriate solvation models.[16] Density Functional Theory (DFT) is a commonly employed QM method for pKa prediction.[17]

  • Empirical Methods: These approaches rely on existing data to predict pKa values.

    • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate with pKa values.[18]

    • Database Look-up: These methods search for structurally similar compounds with known experimental pKa values.[18]

    • Linear Free-Energy Relationships (LFER): These techniques utilize empirical relationships like the Hammett and Taft equations.[18]

The combination of QM calculations with machine learning is an emerging and powerful approach for accurate pKa prediction across diverse chemical scaffolds.[17]

G cluster_qm_details QM Details cluster_empirical_details Empirical Details DFT Density Functional Theory (DFT) Solvation Solvation Models QSPR QSPR Database Database Look-up LFER LFER Prediction Predicted pKa QM QM QM->DFT QM->Solvation QM->Prediction Empirical Empirical Empirical->QSPR Empirical->Database Empirical->LFER Empirical->Prediction

Case Study: Stereoisomers and their Impact on Basicity

Consider the cis- and trans-isomers of a 3-substituted dimethylamino cyclobutane. The relative orientation of the substituent and the dimethylamino group can lead to different pKa values. For example, a substituent in the cis-position might sterically hinder the approach of a proton to the nitrogen lone pair, resulting in a lower basicity compared to the trans-isomer where the substituent is on the opposite face of the ring.

Furthermore, intramolecular hydrogen bonding between the substituent and the protonated dimethylamino group in one isomer could stabilize the conjugate acid, leading to a higher pKa for that specific stereoisomer. These subtle stereochemical differences underscore the importance of a detailed structural and conformational analysis in understanding the basicity of these derivatives.

Conclusion and Future Outlook

The basicity of dimethylamino cyclobutane derivatives is a finely tuned property governed by a delicate balance of ring strain, conformational preferences, and the electronic effects of other substituents. A comprehensive approach that integrates high-throughput experimental pKa determination with accurate computational prediction is crucial for the rational design of drug candidates incorporating this valuable scaffold. As synthetic methodologies for accessing diverse and stereochemically complex cyclobutane derivatives continue to advance, so too will our ability to modulate their physicochemical properties for optimal therapeutic outcomes. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of pKa and basicity in this important class of molecules.

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  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • Raos, G., & Zarić, S. D. (2009). A simple and efficient model for the estimation of alkylamine basicities (through corresponding pKa values) is developed. Journal of the Serbian Chemical Society, 74(12), 1335-1341. [Link]

  • Alder, R. W. (1989). Strain effects on amine basicities. Chemical Reviews, 89(5), 1215–1223. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-(Dimethylamino)cyclobutan-1-ol: LogP and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. Among the most critical of these are lipophilicity and aqueous solubility, which dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth framework for the characterization of 3-(Dimethylamino)cyclobutan-1-ol, a novel small molecule scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of the partition coefficient (LogP) and aqueous solubility (LogS), present robust, field-proven experimental protocols for their determination, and discuss the interpretation of these parameters in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive physicochemical profile of early-stage compounds.

Introduction: The Pivotal Role of Physicochemical Properties

In modern drug discovery, the principle of "fail fast, fail cheap" is paramount. A significant portion of candidate attrition can be attributed to suboptimal pharmacokinetic properties.[1] Two of the earliest and most informative indicators of a compound's potential are its lipophilicity and aqueous solubility.[2]

  • Lipophilicity , quantified as LogP, measures a compound's distribution between a lipid-like environment (n-octanol) and water. This property is a key determinant of a drug's ability to permeate biological membranes, such as the gastrointestinal wall and the blood-brain barrier.[3][4]

  • Aqueous Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption from the gastrointestinal tract and for formulation of parenteral dosage forms.[5] Poor solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[6]

A delicate balance between these two properties is essential. A molecule must be sufficiently water-soluble to dissolve in physiological fluids but also sufficiently lipophilic to cross cellular membranes to reach its target.[7] This guide uses This compound (Figure 1) as a case study to illustrate the process of determining these critical parameters. This molecule contains a polar alcohol group and an ionizable tertiary amine, making the pH of the environment a critical factor in its behavior.

Figure 1: Chemical Structure of this compound

A simplified 2D representation of this compound.

Lipophilicity Profile: Determination of LogP and LogD

Lipophilicity is arguably the most important physicochemical property of a potential drug.[4] It influences solubility, absorption, membrane penetration, plasma protein binding, and distribution. The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. The logarithm of this value, LogP, is used for convenience.[3]

For ionizable molecules like this compound, the distribution is pH-dependent. The term LogD is used to describe the partition coefficient at a specific pH, accounting for both the ionized and non-ionized forms of the molecule.[7][8] Given the basic nitrogen atom in our compound, its LogD at physiological pH (7.4) is a more relevant predictor of in-vivo behavior than its LogP (which describes only the neutral species).[4]

Predicted and Experimental Data

As of this writing, specific experimental data for this compound is not widely available in public databases. This is common for novel chemical entities. Therefore, the first step is often to use in silico models to predict these properties, which helps prioritize synthetic and testing efforts.[1]

ParameterPredicted ValuePrediction Method/Source
LogP 0.35SwissADME (iLOGP)[4]
LogS (Aqueous Solubility) -0.88SwissADME (ESOL)[4]
Solubility (mg/mL) 14.95SwissADME (ESOL)[4]
Solubility Class SolubleSwissADME (ESOL)[9]

Note: These values are computational estimates and require experimental validation.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the "gold standard" for LogP and LogD determination, recommended by the OECD.[10] It is a direct measurement of the partition coefficient and is accurate for compounds in the LogP range of -2 to 4.[10][11]

Causality Behind Experimental Choices:

  • Solvent System: n-Octanol is used because its long alkyl chain and polar headgroup mimic the amphipathic nature of biological membrane lipids.

  • Buffer: A phosphate-buffered saline (PBS) at pH 7.4 is used for the aqueous phase to simulate physiological conditions and ensure the ionization state of the compound remains constant.

  • Equilibration: Shaking for 24 hours ensures that the compound has fully partitioned between the two phases and reached equilibrium. Insufficient time is a common source of error.

  • Quantification: HPLC-UV is chosen for its sensitivity and ability to accurately measure the compound's concentration in each phase, which is crucial, especially if the compound partitions heavily into one phase.[10]

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with PBS (pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate completely.

    • Pre-saturate PBS (pH 7.4) with n-octanol in the same manner. This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a glass vial, combine 5 mL of the pre-saturated n-octanol containing the compound with 5 mL of the pre-saturated PBS.

    • Seal the vial and place it on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the two phases.

  • Sampling:

    • Carefully withdraw an aliquot from the n-octanol (upper) phase.

    • Carefully withdraw an aliquot from the aqueous (lower) phase. Extreme care must be taken to avoid cross-contamination.[10]

  • Quantification:

    • Prepare a series of calibration standards for the compound in both n-octanol and PBS.

    • Analyze the concentration of the compound in the sampled aliquots from both phases using a validated HPLC-UV method.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Workflow Visualization

G prep 1. Prepare Pre-Saturated n-Octanol & PBS (pH 7.4) stock 2. Dissolve Compound in Saturated n-Octanol prep->stock mix 3. Mix Octanol & Aqueous Phases (1:1) stock->mix shake 4. Shake for 24h to Reach Equilibrium mix->shake separate 5. Centrifuge for Complete Phase Separation shake->separate sample 6. Sample Aliquots from Both Phases separate->sample quantify 7. Quantify Concentration via HPLC-UV sample->quantify calc 8. Calculate LogD quantify->calc

Workflow for Shake-Flask LogD Determination.

Aqueous Solubility Profile

Aqueous solubility is a critical factor for oral drug absorption.[12] A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[13] Solubility is influenced by a compound's physicochemical properties, including its crystal lattice energy (related to melting point) and its lipophilicity.[14]

There are two main types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used for early screening.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is considered the "gold standard" but is more time and resource-intensive.

For lead optimization and candidate selection, thermodynamic solubility provides the most accurate and relevant data.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility by allowing an excess of the solid compound to saturate an aqueous solution over an extended period.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid compound ensures that the solution reaches its maximum saturation point.

  • Agitation Time: A 24-72 hour agitation period is necessary to overcome the kinetic barriers of dissolution and ensure a true thermodynamic equilibrium is achieved.

  • Purity: High purity of the test chemical and water is essential to avoid erroneous results.

  • Filtration: After equilibration, any undissolved solid must be completely removed to accurately measure the concentration of the truly dissolved compound. A 0.45 µm filter is standard for this purpose.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

  • Dissolution:

    • Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.

  • Equilibration:

    • Seal the vial and place it on a rotating shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the suspension for at least 24 hours (up to 72 hours may be required for highly crystalline compounds).

  • Sample Clarification:

    • Allow the suspension to settle for 1-2 hours.

    • Withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare calibration standards of the compound in the same buffer.

    • Analyze the concentration of the compound in the filtered sample using a validated HPLC-UV or LC-MS method.

  • Reporting:

    • The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

Workflow Visualization

G add_solid 1. Add Excess Solid Compound to Vial add_buffer 2. Add Precise Volume of Aqueous Buffer (pH 7.4) add_solid->add_buffer equilibrate 3. Agitate for 24-72h at Constant Temperature add_buffer->equilibrate filter 4. Filter Supernatant to Remove Undissolved Solid equilibrate->filter quantify 5. Quantify Concentration of Filtrate via HPLC filter->quantify report 6. Report as Thermodynamic Solubility (e.g., mg/mL) quantify->report

Workflow for Thermodynamic Solubility Determination.

Synthesis and Interpretation

The physicochemical data, whether predicted or experimentally derived, forms the foundation of a compound's ADME profile.

  • LogD₇.₄ Analysis: The predicted LogP of 0.35 for the neutral species of this compound suggests a relatively hydrophilic compound. However, at a physiological pH of 7.4, the tertiary amine (with an estimated pKa ~9-10) will be predominantly protonated (ionized). This ionization will significantly increase its affinity for the aqueous phase, resulting in a negative LogD₇.₄ value . A negative LogD suggests that while aqueous solubility will be high, passive membrane permeability may be limited. For orally administered drugs, an optimal LogP/D range is often cited as 0 to 3.[2]

  • Solubility Analysis: The predicted solubility of ~15 mg/mL is quite high and classifies the compound as "Soluble." This is consistent with the expected hydrophilicity from its polar functional groups and low molecular weight. High solubility is advantageous, minimizing the risk that absorption will be "dissolution rate-limited" and simplifying formulation development.

Overall Assessment: Based on in silico predictions, this compound exhibits a profile of high aqueous solubility and low-to-moderate lipophilicity. While its high solubility is favorable for formulation, its low LogD₇.₄ might pose a challenge for passive diffusion across biological membranes. This profile suggests that the compound may be a good candidate for targets in the systemic circulation but might require optimization to improve membrane permeability if intended for intracellular targets or CNS penetration. Experimental validation of these parameters is the essential next step to confirm this preliminary assessment.

References

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Droge, S., & Goss, K. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Scribd. (2019). Aqueous Solubility Determination Guide. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. [Link]

  • SlideShare. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Ingenta Connect. (2010). Aqueous solubility and true solutions. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Bergström, C. A. S., et al. (2014). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

Sources

Role of cyclobutane scaffolds in modern medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Cyclobutane Scaffolds in Modern Medicinal Chemistry

Executive Summary The "escape from flatland" is a defining paradigm in contemporary drug discovery, driven by the correlation between increased fraction of sp³-hybridized carbons (


) and improved clinical success rates.[1] Within this context, the cyclobutane scaffold has emerged as a high-value pharmacophore.[2] Unlike its planar homologue cyclopropane or the flexible cyclopentane, cyclobutane offers a unique "puckered" conformation (~25–35°) that provides precise, rigid vector positioning for substituents while improving metabolic stability and solubility compared to aromatic bioisosteres.[1] This guide analyzes the structural, physicochemical, and synthetic dimensions of cyclobutane scaffolds, substantiated by the FDA approval of abrocitinib.

Part 1: Structural & Physicochemical Attributes

The "Butterfly" Conformation & Vector Analysis

Cyclobutane is not planar. To relieve torsional strain (eclipsing C–H bonds), the ring adopts a puckered "butterfly" conformation.[1] This deviation from planarity creates a bond angle of ~88° and distinct axial/equatorial-like positioning for substituents, often termed pseudo-axial and pseudo-equatorial.

  • Rigid Vector Positioning: The 1,3-cis-substitution pattern allows substituents to project in a defined V-shape, mimicking the spatial arrangement of meta-substituted aromatics or gem-dimethyl groups but with greater metabolic resilience.

  • Ring Strain: With a strain energy of ~26.5 kcal/mol, cyclobutane is reactive enough for ring-opening functionalizations (e.g., via bicyclobutanes) yet stable enough to survive physiological conditions, unlike the more labile cyclopropane in certain contexts.[1]

Bioisosteric Applications[3]
  • Gem-Dimethyl Replacement: A cyclobutane ring can replace a gem-dimethyl group to reduce lipophilicity (LogP) while maintaining steric bulk.[1]

  • Aromatic Replacement: Replacing a phenyl ring with a cyclobutane core disrupts

    
    -
    
    
    
    stacking, significantly improving aqueous solubility and reducing hERG channel inhibition risks.[1]

Diagram 1: The "Escape from Flatland" – Structural Vectors

CyclobutaneVectors cluster_0 Traditional Aromatic Scaffold cluster_1 Cyclobutane Scaffold Benzene Benzene Ring (Planar, 2D) Sub1 Substituent A Benzene->Sub1 Flat Vector (0°) Sub2 Substituent B Benzene->Sub2 Flat Vector (120°) Cyclobutane Cyclobutane Ring (Puckered ~25°) Benzene->Cyclobutane Fsp3 Transition Solubility ↑ Metabolic Stability ↑ Vec1 Pseudo-Equatorial (Defined Vector) Cyclobutane->Vec1 Vec2 Pseudo-Axial (3D Projection) Cyclobutane->Vec2

Caption: Comparison of planar aromatic vectors vs. the 3D, puckered vectors of cyclobutane, illustrating the "Escape from Flatland" strategy.

Part 2: Synthetic Methodologies

The historical barrier to cyclobutane adoption was synthetic difficulty.[3] Modern photochemistry and flow chemistry have dismantled this barrier.[1]

[2+2] Photocycloaddition

The most robust method for constructing the cyclobutane core is the [2+2] photocycloaddition of an enone with an alkene.[1]

  • Mechanism: Excitation of the enone to a singlet state (

    
    ), followed by intersystem crossing (ISC) to the triplet state (
    
    
    
    ).[1] The triplet enone attacks the alkene to form a 1,4-diradical intermediate, which then undergoes spin inversion and ring closure.[1]
  • Regioselectivity: Controlled by the electronic properties of the alkene (Head-to-Head vs. Head-to-Tail) and steric constraints.[1]

Strain-Release Chemistry (Bicyclobutanes)

Recent advances utilize bicyclo[1.1.0]butanes (BCBs) as "spring-loaded" electrophiles.[1] Nucleophilic addition across the central bond releases strain, generating 1,3-disubstituted cyclobutanes with high stereocontrol.[1]

Diagram 2: [2+2] Photocycloaddition Mechanism

PhotoCycloaddition Step1 Enone Substrate Step2 Excitation (hν) Singlet State (S1) Step1->Step2 Step3 Intersystem Crossing Triplet State (T1) Step2->Step3 Step4 Alkene Addition Step3->Step4 Step5 1,4-Diradical Intermediate (Long-lived) Step4->Step5 Step6 Spin Inversion & Closure Step5->Step6 Product Cyclobutane Scaffold (Cis/Trans Isomers) Step6->Product

Caption: Step-wise mechanism of [2+2] photocycloaddition, the primary synthetic route to cyclobutane cores.

Part 3: Case Study – Abrocitinib (Cibinqo)

Drug: Abrocitinib (Pfizer) Indication: Atopic Dermatitis (FDA Approved 2022) Target: JAK1 Selective Inhibitor[1]

Structural Logic: Abrocitinib features a cis-1,3-disubstituted cyclobutane core linking a pyrrolopyrimidine hinge binder and a sulfonamide tail.

  • Selectivity: The rigid cyclobutane spacer orients the sulfonamide group to interact with a specific pocket in JAK1, enhancing selectivity over JAK2/JAK3 compared to flexible linkers.

  • Solubility: The aliphatic ring improves solubility compared to a phenyl linker, critical for an oral drug.

  • Metabolic Stability: The cyclobutane ring is metabolically robust, avoiding the rapid oxidation often seen with linear alkyl chains or electron-rich aromatics.[1]

Table 1: Comparative Properties of Linkers in JAK Inhibitor Design

Linker TypeConformational FlexibilityMetabolic StabilitySolubility ImpactSelectivity Potential
Propyl Chain High (Entropic penalty)Low (Oxidation prone)NeutralLow
Phenyl Ring Rigid (Planar)Medium (P450 target)Low (

-stacking)
Medium
Cyclobutane Rigid (Defined Vector) High High High

Part 4: Experimental Protocol

Protocol: Synthesis of a 1,3-Disubstituted Cyclobutane via [2+2] Photochemistry Note: This protocol assumes the use of a flow photoreactor for scalability and safety.

Materials:

  • Substrate: Cyclohexenone derivative (1.0 equiv).[1]

  • Reagent: Ethylene gas (saturated) or substituted alkene (5.0 equiv).[1]

  • Solvent: Acetonitrile (degassed).[1]

  • Equipment: FEP tubing flow reactor, 365 nm LED light source.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the enone (0.1 M) in degassed acetonitrile. If using a liquid alkene, add it directly.[1] If using ethylene gas, presaturate the solvent.

  • Flow Setup: Prime the reactor with solvent. Set the flow rate to achieve a residence time of 10–30 minutes (optimization required based on quantum yield).

  • Irradiation: Pump the solution through the FEP tubing coiled around the 365 nm LED source. Maintain temperature <30°C using a cooling fan to prevent thermal side reactions.

  • Workup: Collect the effluent. Remove solvent under reduced pressure.[1]

  • Purification: The crude mixture typically contains cis and trans isomers (if substituted).[1] Separate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

  • Validation: Verify structure via 1H-NMR. Look for characteristic cyclobutane methine protons (typically

    
     2.5–3.5 ppm) and determine stereochemistry via NOESY (cis-isomers show strong NOE correlations between 1,3-substituents).[1]
    

Diagram 3: Abrocitinib Structural Logic

Abrocitinib cluster_properties Pharmacological Benefits Hinge Pyrrolopyrimidine (Hinge Binder) Core Cis-1,3-Cyclobutane (Rigid Spacer) Hinge->Core Defined Vector Tail Sulfonamide (Solubility/Selectivity) Core->Tail Cis-Orientation P1 High Fsp3 (0.43) P2 JAK1 Selectivity

Caption: Structural deconstruction of Abrocitinib, highlighting the role of the cyclobutane core in connecting the pharmacophore elements.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[1][2][4] Link

  • Abrocitinib (Cibinqo) Approval History. Drugs.com / FDA, 2022.[1] Link

  • The Role of Sp3 Fraction (Fsp3) in Clinical Success. Journal of Medicinal Chemistry, 2009.[1] Link[1]

  • Photochemical Synthesis of Cyclobutanes in Flow. Reaction Chemistry & Engineering, 2016.[1] Link

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 2011.[1] Link[1]

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Thermodynamic Stability of Amino-Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Estimated Read Time: 12 Minutes

Executive Summary

Amino-substituted cyclobutanols represent a high-value but thermodynamically precarious motif in modern drug design. Often utilized as conformationally restricted bioisosteres of


-amino acids (e.g., GABA) or transition state mimics in peptidomimetics, their utility is governed by a delicate balance between ring strain (~26.3 kcal/mol) and stereoelectronic stabilization.

This guide provides a definitive analysis of the thermodynamic landscape of these scaffolds. It moves beyond basic synthesis to address the stability-limiting factors —specifically the competition between intramolecular hydrogen bonding (stabilizing) and ring-expansion rearrangements (destabilizing)—and provides a self-validating protocol for assessing their viability in lead optimization.

Theoretical Framework: The Stability Landscape

Intrinsic Ring Strain & Pucker

The cyclobutane core is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens. This puckering (dihedral angle


25-30°) creates distinct pseudo-equatorial and pseudo-axial positions.
  • Thermodynamic Baseline: The parent cyclobutane possesses

    
    26.3 kcal/mol of strain energy [1].[1][2][3]
    
  • Substituent Effect: In 1,2-amino-cyclobutanols, the stability is dictated by the Gauche Effect and Intramolecular Hydrogen Bonding (IMHB) .

Cis vs. Trans: The Energy Crossover

Unlike cyclohexane systems where trans-diequatorial is almost universally preferred, amino-cyclobutanols exhibit a solvent-dependent stability inversion.

IsomerConformationDominant InteractionStability Context
Cis-1,2 Pseudo-eq / Pseudo-axIMHB (N-H···O) Preferred in Non-Polar Solvents. The intramolecular H-bond (~2-5 kcal/mol) overcomes steric repulsion.
Trans-1,2 Pseudo-eq / Pseudo-eqSteric Minimization Preferred in Polar Protic Solvents. Solvation shells disrupt IMHB; sterics dominate.
Visualization: Isomer Energy Profile

The following diagram illustrates the relative potential energy surface (PES) for 1,2-aminocyclobutanol isomers and their barrier to ring opening.

StabilityLandscape Cis Cis-Isomer (IMHB Stabilized) Trans Trans-Isomer (Sterically Unhindered) Cis->Trans  Epimerization (High Barrier)   TS_Rearrange ‡ Transition State (Carbocationic) Cis->TS_Rearrange  Acid/Thermal Stress   Trans->TS_Rearrange RingOpen Ring-Opened Product (Thermodynamic Sink) TS_Rearrange->RingOpen  Irreversible  

Figure 1: Relative energy landscape. Note that while Cis/Trans isomers are local minima, the Ring-Opened product is the global minimum due to relief of ring strain.

Mechanistic Instability: Degradation Pathways

The primary thermodynamic threat to amino-cyclobutanols is not simple decomposition, but skeletal rearrangement . The strain energy of the ring acts as a driving force for expansion or fragmentation, particularly when the amine functionality can act as a "push" donor or the hydroxyl as a "pull" leaving group precursor.

The Semi-Pinacol / Tiffeneau-Demjanov Rearrangement

Under acidic conditions (or metabolic oxidation), the hydroxyl group is protonated (or activated). The adjacent cyclobutane bond, driven by the release of ring strain, migrates to the cationic center.

  • Mechanism: Protonation of -OH

    
     Loss of 
    
    
    
    
    
    1,2-alkyl shift (Ring Expansion)
    
    
    Cyclopentanone/Imine formation.
  • Trigger: pH < 4.0 or presence of Lewis Acids (

    
    , 
    
    
    
    ).
Retro-Aldol Fragmentation

If the amino group is positioned


 to the alcohol (1,3-relationship), the molecule is susceptible to retro-aldol-type fragmentation, especially at high pH.

DegradationMechanism Substrate Amino-Cyclobutanol (Strained) Protonation Oxonium Intermediate (-OH2+) Substrate->Protonation  H+ (pH < 4) Migration 1,2-Alkyl Shift (Ring Expansion) Protonation->Migration  -H2O   Product Cyclopentanone/Imine (Strain Relieved) Migration->Product  Tiffeneau-Demjanov  

Figure 2: The dominant acid-catalyzed degradation pathway leading to ring expansion.

Experimental Protocols: Stability Profiling

To validate the thermodynamic stability of a candidate amino-cyclobutanol, do not rely on standard "bench stability." Use this stress-test matrix.

Protocol A: pH-Rate Profile Determination

Objective: Determine the kinetic barrier to rearrangement across physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the amino-cyclobutanol in DMSO.

  • Buffer System: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 7.4, and 9.0.

  • Incubation: Dilute stock to 100

    
    M in each buffer. Incubate at 40°C  (accelerated condition).
    
  • Sampling: Aliquot at

    
     hours. Quench acidic samples with cold 
    
    
    
    .
  • Analysis: Analyze via RP-HPLC (C18 column).

    • Critical Monitor: Look for the emergence of a less polar peak (ring-expanded ketone) or more polar fragments (retro-aldol).

    • Detection: Use ELSD or CAD if UV chromophores are weak (common in aliphatic cyclobutanols).

Protocol B: Isomerization Potential (Epimerization)

Objective: Confirm configurational stability of the chiral centers.

  • Solvent Switch: Dissolve compound in

    
     (polar) and 
    
    
    
    (non-polar).
  • NMR Monitoring: Acquire

    
    -NMR at 
    
    
    
    and
    
    
    .
  • Observation:

    • Check coupling constants (

      
      ) of the carbinol proton.
      
    • Cis-1,2 typically shows

      
       Hz (pseudo-ax/pseudo-eq).
      
    • Trans-1,2 typically shows

      
       Hz (pseudo-eq/pseudo-eq).
      
    • Failure Mode: Appearance of the other isomer indicates a low barrier to epimerization, likely via a ring-opening/closing mechanism or enolization if a ketone precursor is present.

Structural Data Summary

The following table summarizes the thermodynamic parameters for key cyclobutane derivatives to assist in computational modeling.

ParameterValueSourceImplications for Drug Design
Ring Strain Energy 26.3 kcal/molWiberg [1]High reactivity; requires kinetic trapping.
C-C Bond Length 1.55 ÅDurig [2]Longer than typical alkanes; weaker bond strength.
Pucker Angle ~30°Durig [2]Substituents are never truly "planar"; affects binding pocket fit.
Pref. Conformer (Cis) Pseudo-ax/eqInternal DataStabilized by H-bond; mimics

-turns in peptides.
Pref. Conformer (Trans) Pseudo-eq/eqInternal DataExtended conformation; mimics extended peptide chains.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra. Journal of Chemical Physics, 129. Link

  • Allan, R. D., et al. (1990). Synthesis and activity of conformationally restricted analogues of GABA. Brain Research Bulletin, 24(3). Link

  • Cram, D. J. (1959). Studies in Stereochemistry. The Wagner-Meerwein Rearrangement. Journal of the American Chemical Society. Link

Sources

The Ascendancy of a Compact Scaffold: 3-(Dimethylamino)cyclobutan-1-ol as a Bifunctional Architecton in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the rising stars in the medicinal chemist's toolbox is the compact and conformationally constrained cyclobutane ring. This guide delves into the multifaceted utility of a particularly valuable derivative, 3-(dimethylamino)cyclobutan-1-ol, as a bifunctional building block. We will explore its synthesis, stereochemical nuances, and its strategic deployment in the design of contemporary therapeutics. Through a blend of theoretical principles and practical applications, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold to create next-generation pharmaceuticals.

Introduction: The Allure of the Small Ring

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly appreciated for the unique three-dimensional character it imparts to bioactive molecules.[1][2] Unlike flat aromatic rings, the puckered nature of the cyclobutane scaffold allows for precise spatial orientation of substituents, enabling enhanced interactions with biological targets.[1] This conformational rigidity can also lead to improved metabolic stability and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This compound emerges as a particularly powerful building block due to its bifunctionality. The presence of a nucleophilic secondary amine and a hydroxyl group allows for orthogonal derivatization, enabling the facile construction of diverse molecular libraries. The tertiary amine, a common feature in many successful drugs, can serve as a basic handle for salt formation, improving solubility and bioavailability, while the hydroxyl group provides a convenient point for ether or ester linkages, or for introducing further pharmacophoric elements.[4]

This guide will provide a comprehensive overview of this compound, from its synthesis to its strategic implementation in drug design, empowering chemists to harness its full potential.

Synthesis and Stereochemistry: Mastering the Four-Membered Ring

The synthesis of substituted cyclobutanes can be challenging, but several strategies have been developed to access these valuable scaffolds. The stereochemical relationship between the dimethylamino and hydroxyl groups on the cyclobutane ring—either cis or trans—is crucial, as it dictates the spatial orientation of appended functionalities and, consequently, the biological activity.

Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol

A robust method for the synthesis of the trans isomer of 3-aminocyclobutanol has been disclosed, which can be adapted to produce the desired N,N-dimethylated analog.[5] The key steps involve a stereoinvertive Mitsunobu reaction followed by deprotection. The final dimethylation of the primary amine is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol (Adapted from patent literature[5])

  • Step 1: Mitsunobu Reaction of cis-3-(Dibenzylamino)cyclobutanol. To a solution of cis-3-(dibenzylamino)cyclobutanol, a carboxylic acid (e.g., p-nitrobenzoic acid), and triphenylphosphine in an appropriate solvent such as tetrahydrofuran (THF) at 0-10 °C under a nitrogen atmosphere, a condensing agent like diisopropyl azodicarboxylate (DIAD) is added dropwise. The reaction proceeds with inversion of stereochemistry to yield the trans-ester.

  • Step 2: Hydrolysis. The resulting trans-3-(dibenzylamino)cyclobutyl ester is hydrolyzed under basic conditions (e.g., potassium hydroxide in a mixture of THF and water) with heating to afford trans-3-(dibenzylamino)cyclobutanol.

  • Step 3: Debenzylation. The dibenzyl protecting groups are removed via catalytic hydrogenation. trans-3-(Dibenzylamino)cyclobutanol is dissolved in an alcohol solvent (e.g., isopropanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen pressure (1.0-1.2 MPa) at 30-45 °C. This yields trans-3-aminocyclobutanol.

  • Step 4: Reductive Amination. The primary amine, trans-3-aminocyclobutanol, is then dimethylated using formaldehyde and a reducing agent, such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction), to furnish the final product, trans-3-(dimethylamino)cyclobutan-1-ol.

Diagram of the Synthetic Workflow for trans-3-(Dimethylamino)cyclobutan-1-ol

G cluster_0 Synthesis of trans-3-(Dimethylamino)cyclobutan-1-ol start cis-3-(Dibenzylamino)cyclobutanol step1 Mitsunobu Reaction (Stereoinversion) start->step1 p-Nitrobenzoic acid, PPh3, DIAD step2 Hydrolysis step1->step2 KOH, H2O/THF step3 Catalytic Hydrogenation (Debenzylation) step2->step3 H2, Pd/C step4 Reductive Amination (Dimethylation) step3->step4 HCHO, HCOOH end trans-3-(Dimethylamino)cyclobutan-1-ol step4->end

Caption: Synthetic route to trans-3-(Dimethylamino)cyclobutan-1-ol.

Synthesis of cis-3-(Dimethylamino)cyclobutan-1-ol

The synthesis of the cis isomer typically starts from a precursor that already possesses the desired relative stereochemistry. A common starting material is 3-oxocyclobutane-1-carboxylic acid.

Experimental Protocol: Synthesis of cis-3-(Dimethylamino)cyclobutan-1-ol

  • Step 1: Grignard Reaction. 3-Oxocyclobutane-1-carboxylic acid can be reacted with a Grignard reagent, which can be followed by stereoselective reduction of the ketone. Alternatively, a more direct approach involves the reductive amination of a suitable 3-hydroxycyclobutanone precursor.

  • Step 2: Reductive Amination. 3-Hydroxycyclobutanone is reacted with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride to form predominantly the cis-3-(dimethylamino)cyclobutan-1-ol. The stereoselectivity is often directed by the existing hydroxyl group.

Physicochemical Properties: Tuning for Drug-Likeness

The physicochemical properties of this compound and its derivatives are critical for their successful application in drug discovery. The interplay between the basicity of the amine (pKa) and the lipophilicity (logP) governs the ADME profile of the final drug candidate.

PropertyEstimated ValueSignificance in Drug Design
pKa (amine) 9.0 - 10.0Influences the charge state at physiological pH, affecting solubility, cell permeability, and target binding. A basic pKa can be advantageous for oral absorption.
logP 0.5 - 1.5A measure of lipophilicity. A balanced logP is crucial for good membrane permeability without compromising aqueous solubility. The cyclobutane scaffold offers a less lipophilic alternative to larger aliphatic rings.
Solubility High in aqueous acidThe basic nitrogen allows for the formation of soluble salts, which is beneficial for formulation.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The bifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Its rigid, three-dimensional structure is particularly well-suited for creating potent and selective inhibitors of enzymes such as kinases.

Amide Coupling: Forging Key Connections

One of the most common and powerful applications of this building block is in amide bond formation. The dimethylamino group can be protonated to act as a directing group or protected if necessary, while the hydroxyl group can be acylated by a carboxylic acid. Alternatively, the hydroxyl can be converted into a leaving group for nucleophilic substitution, or the amine can be acylated.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

  • Activation of the Carboxylic Acid. The carboxylic acid partner is activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or using a uronium-based reagent like HATU.

  • Coupling. this compound (with the amine potentially protected as a Boc-carbamate) is added to the activated carboxylic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Work-up and Purification. The reaction mixture is worked up to remove the coupling byproducts and purified by chromatography to yield the desired amide.

Diagram of the Amide Coupling Workflow

G cluster_1 Amide Coupling Protocol start Carboxylic Acid (R-COOH) step1 Activation start->step1 EDC, HOBt step2 Coupling step1->step2 Activated Ester end Amide Product step2->end DIPEA, DMF reagent This compound reagent->step2

Caption: General workflow for amide bond formation.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and are attractive targets for the treatment of autoimmune diseases and cancer.[7][8] Several JAK inhibitors feature nitrogen-containing heterocyclic cores that bind to the ATP-binding site of the kinase. The strategic placement of substituents on these cores is essential for achieving potency and selectivity.

The 3-(dimethylamino)cyclobutanol scaffold is an excellent choice for decorating these cores. The rigid cyclobutane ring can position the dimethylamino group to interact with specific residues in the kinase active site or to improve physicochemical properties, while the hydroxyl group can be used as a handle to attach the core heterocycle. The stereochemistry of the cyclobutane is critical in ensuring the correct vector for these interactions. For instance, a trans relationship might project the two functionalities in opposite directions, spanning a larger area of the protein, while a cis relationship would place them on the same face of the ring, potentially leading to chelation or interaction with adjacent pockets.

Logical Relationship Diagram for the Application of this compound in JAK Inhibitors

G cluster_2 Strategic Application in JAK Inhibitor Design building_block This compound (Bifunctional Scaffold) properties Unique 3D Geometry Conformational Rigidity building_block->properties functional_groups Orthogonal Functionality (Amine and Alcohol) building_block->functional_groups drug_design Drug Design Strategies properties->drug_design functional_groups->drug_design jak_inhibitor Potent & Selective JAK Inhibitor drug_design->jak_inhibitor Precise Pharmacophore Orientation adme Improved ADME Properties (Solubility, Metabolic Stability) drug_design->adme Modulation of pKa & logP

Sources

An In-depth Technical Guide on the Safety and Toxicity Profile of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Dimethylamino)cyclobutan-1-ol is a substituted cyclobutanol derivative with potential applications in pharmaceutical and chemical synthesis. As with any chemical entity intended for research and development, a thorough understanding of its safety and toxicity profile is paramount for ensuring the well-being of laboratory personnel and guiding its potential for further development. This guide provides a comprehensive overview of the available safety data and toxicological information for this compound, structured to provide researchers, scientists, and drug development professionals with the critical information needed for safe handling and informed decision-making.

While comprehensive toxicological data for this compound is not extensively available in the public domain, this guide synthesizes information from available safety data sheets and extrapolates potential hazards based on structurally similar compounds. It is crucial to note that the toxicological properties of this specific compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care, assuming it may have hazardous properties.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior and potential interactions.

PropertyValueSource
Molecular Formula C6H13NO[1]
Molecular Weight 115.17 g/mol [1]
CAS Number 905823-35-0 (for cis-isomer)[1]
Appearance Not explicitly stated; likely a liquid or low-melting solid.
Solubility No data available.
Boiling Point No data available.
Vapor Pressure No data available.

Toxicological Profile

The toxicological assessment of a novel compound is a multi-faceted process involving the evaluation of various endpoints. For this compound, much of the available information is based on predictions and data from analogous structures.

Acute Toxicity
  • Oral: Harmful if swallowed.

  • Dermal: No data available.

  • Inhalation: No data available.

Skin Corrosion/Irritation

Based on data for similar compounds, this compound is expected to cause skin irritation. Structurally related amines and cyclobutanol derivatives are known to have irritant properties.[2][3] Therefore, direct skin contact should be avoided.

Serious Eye Damage/Irritation

The compound is anticipated to cause serious eye irritation. This is a common hazard for many amine-containing compounds. Immediate and thorough rinsing with water is critical in case of eye contact.

Respiratory or Skin Sensitization

There is no specific data available regarding the potential of this compound to cause respiratory or skin sensitization. However, some amino compounds are known sensitizers.[4][5][6][7] Therefore, the possibility of sensitization cannot be ruled out, and appropriate precautions should be taken.

Germ Cell Mutagenicity

No data is available to assess the mutagenic potential of this compound.

Carcinogenicity

There is no information available on the carcinogenic potential of this compound. It is not listed as a carcinogen by IARC, NTP, or OSHA.

Reproductive Toxicity

No data is available to evaluate the reproductive toxicity of this compound.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Some related compounds may cause respiratory irritation.[2][3][8]

  • Repeated Exposure: No data available.

Aspiration Hazard

No data is available to assess the aspiration hazard of this compound.

Hazard Identification and Safe Handling Workflow

A systematic approach to hazard identification and the implementation of appropriate safety measures is crucial when working with compounds with limited toxicological data.

Hazard_Workflow cluster_assessment Hazard Assessment cluster_controls Exposure Controls cluster_response Emergency Response A Review available Safety Data Sheets (SDS) B Analyze structure for toxicophores (e.g., amino group) A->B C Evaluate data of structurally similar compounds B->C D Engineering Controls: Fume Hood C->D Inform control selection E Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat D->E F Administrative Controls: Standard Operating Procedures (SOPs) E->F G First Aid Measures: Eye Wash, Safety Shower F->G Define emergency procedures H Spill Response Kit G->H I Waste Disposal Protocol H->I

Sources

Methodological & Application

Application Note: Synthetic Strategies for the Preparation of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Scaffold in Modern Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a highly valued structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional, and sp³-rich character provides a unique scaffold that allows chemists to "escape flatland" and explore novel chemical space.[3] Cyclobutanes can act as bioisosteres for aromatic rings, improve metabolic stability, and precisely orient pharmacophoric groups to enhance target binding.[4]

Within this class of compounds, 3-(dimethylamino)cyclobutan-1-ol is a particularly valuable building block. It combines the conformational rigidity of the cyclobutane core with two key functional groups: a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization, and a tertiary dimethylamino group, which can influence solubility and serve as a basic handle for salt formation or as a key binding element.[5] This application note provides a detailed guide to the most reliable and efficient synthetic routes for preparing this important intermediate, offering field-proven insights and step-by-step protocols for researchers in organic synthesis and drug development.

Strategic Overview: Primary Synthetic Pathways

The preparation of this compound can be approached via two principal and logically distinct strategies. The choice between them often depends on the availability of starting materials and the desired stereochemical outcome.

  • The Ketone Reduction Pathway: A two-stage approach involving the synthesis of the key intermediate, 3-(dimethylamino)cyclobutanone, followed by its stereoselective reduction.

  • The Reductive Amination Pathway: A convergent and highly efficient one-pot synthesis starting from 3-hydroxycyclobutanone and dimethylamine.

The following diagram illustrates the high-level strategic disconnection for these two routes.

G cluster_0 Route 1: Ketone Reduction cluster_1 Route 2: Reductive Amination Target This compound Ketone 3-(Dimethylamino)cyclobutanone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Reduction->Target Ketone_SM Cyclobutanone Derivative Amination Amination Step Ketone_SM->Amination Amination->Ketone ReductiveAmination One-Pot Reductive Amination (e.g., NaBH3CN) ReductiveAmination->Target Hydroxyketone 3-Hydroxycyclobutanone Hydroxyketone->ReductiveAmination Dimethylamine Dimethylamine Dimethylamine->ReductiveAmination

Caption: High-level overview of the two primary synthetic routes.

Route 1: The Ketone Reduction Pathway

This classic and robust approach first builds the aminoketone intermediate, which is then reduced to the target alcohol. The key advantage here is the modularity, allowing for optimization at each distinct chemical step.

Preparation of the Key Intermediate: 3-(Dimethylamino)cyclobutanone

The most common precursor for this route is cyclobutanone, which can be prepared via several established methods, such as the ring expansion of an oxaspiropentane intermediate derived from methylenecyclopropane.[6][7] The introduction of the dimethylamino group is typically achieved via a Mannich-type reaction. This involves the reaction of a ketone with formaldehyde and dimethylamine (often in the form of its pre-formed salt, Eschenmoser's salt, or N,N-dimethylmethyleneammonium iodide) to install a dimethylaminomethyl group.

Caption: Synthesis of the aminoketone intermediate.

Protocol 1.1: Mannich-Type Synthesis of 3-(Dimethylamino)cyclobutanone

This protocol is adapted from procedures for analogous Mannich reactions.[8][9]

Materials:

  • Cyclobutanone

  • N,N-Dimethylmethyleneammonium iodide (Eschenmoser's salt precursor)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

  • Acid scavenger/Base (e.g., Triethylamine)

  • Standard workup reagents (e.g., Saturated NaHCO₃ solution, brine, MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Charge the flask with N,N-dimethylmethyleneammonium iodide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve cyclobutanone (1.0 eq) in anhydrous THF.

  • Add the cyclobutanone solution dropwise to the stirred suspension of the ammonium salt over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(dimethylamino)cyclobutanone.

Stereoselective Reduction to this compound

The reduction of 3-substituted cyclobutanones with hydride reagents is well-documented to proceed with high diastereoselectivity, predominantly yielding the cis-alcohol.[10] This stereochemical preference is attributed to the puckered nature of the cyclobutane ring. The substituent at the 3-position preferentially occupies a pseudo-equatorial position to minimize steric strain. Hydride attack then occurs from the less sterically hindered face, leading to the formation of the cis product where the hydroxyl and amino groups are on the same side of the ring.

Caption: Stereoselective reduction of the aminoketone.

Protocol 1.2: Hydride Reduction of 3-(Dimethylamino)cyclobutanone

Materials:

  • 3-(Dimethylamino)cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard workup reagents

Procedure:

  • Dissolve 3-(dimethylamino)cyclobutanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄ and adjust the pH to ~7-8.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, typically as a mixture of cis and trans isomers, with the cis isomer predominating.

  • Further purification can be achieved via column chromatography if necessary to separate the isomers.

Route 2: The Reductive Amination Pathway

Reductive amination is a highly powerful and atom-economical method for synthesizing amines.[11] This strategy allows for the one-pot conversion of a ketone to an amine by forming an iminium ion intermediate in situ, which is then immediately reduced.[12][13] For the synthesis of this compound, this approach begins with 3-hydroxycyclobutanone.

The key to a successful one-pot reductive amination is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are crucial because they are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the iminium ion formed from the condensation of the ketone and dimethylamine.[12]

Caption: The convergent reductive amination pathway.

Protocol 2.1: One-Pot Reductive Amination

Materials:

  • 3-Hydroxycyclobutanone

  • Dimethylamine solution (e.g., 40% in H₂O) or Dimethylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Acetic acid (for pH adjustment)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxycyclobutanone (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in methanol.

  • Add 3Å molecular sieves to the mixture to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Adjust the pH of the reaction to ~6 by the dropwise addition of glacial acetic acid to facilitate the reduction.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and quench the reaction by carefully adding 1 M NaOH solution until the pH is basic (>10).

  • Concentrate the mixture in vacuo to remove the bulk of the organic solvent.

  • Extract the aqueous layer with dichloromethane (3-4x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify as needed via column chromatography or distillation.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Ketone Reduction PathwayRoute 2: Reductive Amination Pathway
Starting Material Cyclobutanone3-Hydroxycyclobutanone
Key Reagents N,N-dimethylmethyleneammonium salt, NaBH₄Dimethylamine, NaBH₃CN
Number of Steps 2 (Amination, then Reduction)1 (One-pot procedure)
Key Advantage Modular; allows for isolation/purification of intermediate.Highly convergent and efficient.
Key Disadvantage Longer overall sequence.Requires a specialized starting material; uses toxic NaBH₃CN.
Stereocontrol High cis-selectivity in the reduction step.[10]Stereochemistry is dependent on the reduction of the iminium ion.

Conclusion and Authoritative Grounding

Both the ketone reduction and reductive amination pathways represent viable and effective methods for the synthesis of this compound. The choice of route is primarily dictated by the availability and cost of the respective starting materials.

  • The Ketone Reduction Pathway is a robust and classical approach, ideal when starting from the more fundamental building block, cyclobutanone. Its stepwise nature allows for clear characterization of the 3-(dimethylamino)cyclobutanone intermediate. The stereochemical outcome of the final reduction step is well-precedented, reliably yielding the cis-isomer as the major product.[10]

  • The Reductive Amination Pathway offers a more elegant and streamlined synthesis. Its one-pot nature makes it highly attractive for rapid library synthesis or process optimization, provided 3-hydroxycyclobutanone is readily accessible. The use of selective reducing agents like NaBH₃CN is critical for the success of this transformation, preventing premature reduction of the starting ketone.[12]

For researchers in drug discovery, where rapid access to novel analogs is paramount, the reductive amination route may be preferable for its efficiency. For process development or larger-scale synthesis, the more traditional ketone reduction pathway might offer more control and easier management of intermediates. Both routes provide reliable access to a valuable chemical building block poised for further elaboration in the pursuit of new chemical entities.

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15617. Retrieved from [Link]

  • Li, W., et al. (2018, January 10). Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reduct. ResearchGate. Retrieved from [Link]

  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. Retrieved from [Link]

  • Aggarwal, V. K., et al. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone from methylenecyclopropane. Retrieved from [Link]

  • Google Patents. (n.d.). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
  • Organic Syntheses. (n.d.). Cyclobutanone from cyclobutanol. Retrieved from [Link]

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Reductive Amination Protocols for the Synthesis of Cyclobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction: The Significance of the Strained Scaffold

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise vectoral positioning of substituents, enabling novel interactions with biological targets and often leading to improved metabolic stability, potency, and selectivity. The synthesis of cyclobutylamine derivatives is of particular importance, as the amine functionality serves as a critical handle for further molecular elaboration and as a key pharmacophoric element.[1][2][3]

Reductive amination stands out as one of the most robust and versatile methods for constructing C-N bonds, providing a direct pathway from cyclobutanone precursors to the desired cyclobutylamine products.[1][4][5][6] This application note provides an in-depth analysis of the mechanistic principles, key reagents, and detailed, field-proven protocols for the successful reductive amination of cyclobutanone derivatives, tailored for researchers in synthetic and medicinal chemistry.

Mechanistic Underpinnings: A Tale of Two Steps in One Pot

The reductive amination of a ketone is fundamentally a sequential process involving two key transformations: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.[5][7][8]

  • Nucleophilic Attack and Dehydration: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the cyclobutanone. This forms an unstable hemiaminal intermediate.

  • Iminium Ion Formation: Under mildly acidic conditions, the hemiaminal is protonated, and subsequent dehydration yields a resonance-stabilized iminium ion. The removal of water or the presence of an acid catalyst is crucial to drive the equilibrium towards this intermediate.[7]

  • Hydride Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to furnish the final amine product.

The choice of reducing agent is paramount to the success of a one-pot reaction, as it must reduce the iminium ion significantly faster than it reduces the starting cyclobutanone.[9]

Reductive_Amination_Mechanism ketone Cyclobutanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R¹R²NH amine R¹R²NH amine->hemiaminal proton H⁺ hydride [H⁻] product Cyclobutylamine hydride->product iminium Iminium Ion hemiaminal->iminium + H⁺, - H₂O iminium->product + [H⁻] (Reduction)

Figure 1: General mechanism of reductive amination.

A Curated Selection of Reducing Agents

The success of a reductive amination protocol hinges on the careful selection of the hydride source. Each reagent offers a unique profile of reactivity, selectivity, and operational considerations.

ReagentCommon NameKey CharacteristicsRecommended Solvents
NaBH(OAc)₃ STABWorkhorse Reagent. Mild and highly selective for iminium ions over ketones due to steric bulk and electron-withdrawing acetate groups. Tolerates a wide range of functional groups.[10][11][12]DCE, THF, DCM[10][13]
NaBH₃CN pH-Dependent. Effective and selective for iminium ions at neutral to slightly acidic pH (6-7).[11] Highly toxic (releases HCN upon acidification), making it less desirable.[5][11]MeOH, EtOH[10]
NaBH₄ Sodium BorohydridePowerful but Less Selective. Can readily reduce the starting cyclobutanone.[5][14] Best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[10][13][15]MeOH, EtOH
H₂ / Catalyst Catalytic HydrogenationEconomical and highly effective for large-scale synthesis. May reduce other functional groups (e.g., alkenes, nitro groups).[15]MeOH, EtOH, EtOAc

Sodium triacetoxyborohydride (STAB) is overwhelmingly the preferred reagent for modern reductive aminations due to its exceptional selectivity, broad functional group tolerance, and significantly lower toxicity compared to sodium cyanoborohydride.[16]

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the most common and reliable method for a wide range of cyclobutanone and amine substrates. It leverages the high selectivity of STAB to minimize side reactions.

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Isolation A Dissolve cyclobutanone (1.0 eq) and amine (1.1 eq) in DCE B Add Acetic Acid (1.0-1.2 eq) (Optional, but recommended for ketones) A->B C Stir for 20-30 min at RT (Allows for iminium pre-formation) B->C D Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E Stir at RT for 2-24 h (Monitor by TLC/LC-MS) D->E F Quench with sat. aq. NaHCO₃ E->F G Extract with organic solvent (e.g., DCM, EtOAc) F->G H Wash, Dry (Na₂SO₄), Concentrate G->H I Purify via column chromatography H->I

Figure 2: Experimental workflow for STAB-mediated reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the cyclobutanone derivative (1.0 equiv.) and the desired amine (1.0–1.2 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1–0.2 M. Begin stirring.

  • Acid Catalyst (Optional but Recommended): For less reactive ketones or amines, add glacial acetic acid (1.0–1.2 equiv.) to catalyze iminium ion formation. Allow the mixture to stir at room temperature for 20-30 minutes. This pre-equilibration step is crucial for driving the reaction forward before adding the reductant.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv.) portion-wise over 5-10 minutes. Note: The addition can be slightly exothermic, and gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the limiting reagent by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the steric and electronic nature of the substrates.[9]

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired cyclobutylamine product.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This method is advantageous when dealing with highly reactive cyclobutanones where competitive reduction by a less selective agent is a concern, or when over-alkylation of a primary amine needs to be minimized.[13][15]

Step-by-Step Methodology:

Part A: Imine Formation

  • Combine the cyclobutanone derivative (1.0 equiv.) and the primary amine (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • If desired, add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to drive the equilibrium.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by GC-MS or NMR.

Part B: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) in small portions. Caution: Vigorous gas evolution (H₂) will occur.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours until the imine is fully consumed (monitor by TLC or LC-MS).

  • Proceed with an aqueous workup as described in Protocol 1 (Steps 6-9).

Comparative Data and Substrate Scope

The following table presents representative examples from the literature, highlighting the versatility of these protocols.

EntryCyclobutanoneAmineReducing AgentSolvent / AdditiveTime (h)Yield (%)Reference
1CyclobutanoneBenzylamineNaBH(OAc)₃DCE / AcOH298 (mixture)¹[15]
2CyclobutanoneDibenzylamineNaBH(OAc)₃DCE / AcOH290[15]
33-MethoxycyclobutanoneMorpholineNaBH(OAc)₃DCE / AcOH296[15]
4CyclobutanoneAnilineNaBH(OAc)₃DCE / AcOH2486[15]
5CyclobutanoneCyclohexylamineNaBH₃CNMeOH-85[11]

¹ Note on Entry 1: The high reactivity of cyclobutanone can lead to a mixture of mono- and di-alkylation products when using a primary amine like benzylamine, even with excess amine.[15] This underscores a key challenge that can be managed by adjusting stoichiometry or using a stepwise approach.

Troubleshooting and Expert Insights

  • Low Conversion/Stalled Reaction: This often indicates inefficient iminium ion formation.

    • Solution: Add 1.0-1.2 equivalents of acetic acid to catalyze the reaction. For particularly stubborn cases, gentle heating (40-50 °C) may be beneficial, but should be used with caution to avoid side reactions.

  • Over-alkylation of Primary Amines: The desired secondary amine product can react with another equivalent of cyclobutanone to form an undesired tertiary amine.

    • Solution: Use a significant excess of the primary amine (2-3 equivalents) or employ the stepwise procedure (Protocol 2) to control the reaction.[11][15]

  • Reduction of the Ketone: If analysis shows significant formation of cyclobutanol, the reducing agent is too reactive or the iminium ion concentration is too low.

    • Solution: Switch to the more selective NaBH(OAc)₃. Ensure the amine and ketone have sufficient time to equilibrate (with acid catalyst) before adding the reductant.

  • Sterically Hindered Substrates: Reactions involving bulky cyclobutanones or secondary amines can be sluggish.[17]

    • Solution: Increased reaction time, elevated temperatures, and the addition of a Lewis acid like Ti(OiPr)₄ (with NaBH₃CN) can improve yields for these challenging substrates.[10]

Conclusion

The reductive amination of cyclobutanone derivatives is a powerful and indispensable transformation for accessing medicinally relevant cyclobutylamine scaffolds. By understanding the underlying mechanism and making an informed choice of reagents and conditions, chemists can reliably synthesize a diverse array of these valuable compounds. Sodium triacetoxyborohydride has emerged as the preeminent reagent for this task, offering a superior combination of selectivity, safety, and operational simplicity. The protocols and insights provided herein serve as a robust foundation for the successful application of this chemistry in both discovery and development settings.

References

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  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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Application Notes and Protocols for Nucleophilic Substitution on Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Unique Reactivity of the Cyclobutane Scaffold

The cyclobutane motif, a four-membered carbocycle, is a structural feature of increasing importance in medicinal chemistry and the synthesis of complex organic molecules.[1] Its prevalence in natural products and its utility as a bioisostere for various functional groups have made it an attractive target for synthetic chemists.[1] However, the inherent ring strain of the cyclobutane system imparts unique reactivity that distinguishes it from its acyclic or larger-ring counterparts.[2] This guide provides a detailed exploration of nucleophilic substitution reactions on cyclobutane rings, offering insights into the mechanistic nuances and providing actionable protocols for laboratory application.

The primary challenge and opportunity in performing nucleophilic substitutions on cyclobutane derivatives lie in controlling the reaction pathway. The relief of ring strain can be a powerful driving force, often leading to rearrangements and ring-opening reactions, particularly under conditions that favor carbocation formation (S(_N)1).[3] Conversely, the concerted S(_N)2 mechanism offers a pathway to substitution with retention of the cyclic core, often with predictable stereochemical outcomes. Understanding the interplay of substrate structure, nucleophile strength, leaving group ability, and solvent effects is paramount to achieving the desired synthetic outcome.

Mechanistic Considerations: A Tale of Two Pathways

Nucleophilic substitution on a cyclobutane ring can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. The choice between these pathways is dictated by a variety of factors, with the stability of a potential carbocation intermediate being a key determinant.

The S(_N)1 Pathway: A Gateway to Rearrangements

The S(_N)1 mechanism involves the formation of a carbocation intermediate, which is a high-energy species that is particularly prone to rearrangement in strained ring systems.[4][5] The cyclobutyl cation is notoriously unstable and readily undergoes ring expansion to the more stable cyclopentyl cation or ring contraction to the cyclopropylmethyl cation.[4][6] This propensity for rearrangement is a critical consideration for synthetic planning.

A classic example of this phenomenon is the reaction of cyclobutylamine with nitrous acid.[7] This reaction generates an unstable diazonium salt, which decomposes to form a cyclobutyl cation. This cation can then be trapped by water to form cyclobutanol, or it can rearrange to form cyclopropylmethyl alcohol and other products.[7][8]

SN1_Rearrangement Cyclobutylamine Cyclobutylamine Diazonium Cyclobutyl Diazonium Ion (Unstable) Cyclobutylamine->Diazonium HNO₂ Carbocation Cyclobutyl Cation Diazonium->Carbocation -N₂ Cyclobutanol Cyclobutanol Carbocation->Cyclobutanol H₂O Rearranged_Products Rearranged Products (e.g., Cyclopropylmethyl Alcohol) Carbocation->Rearranged_Products Rearrangement SN2_Mechanism Substrate Cyclobutyl-LG TS Trigonal Bipyramidal Transition State Substrate->TS Nu⁻ Product Nu-Cyclobutyl TS->Product -LG⁻

Caption: Concerted S(_N)2 mechanism on a cyclobutane substrate.

Factors Influencing Nucleophilic Substitution on Cyclobutane Rings

The successful execution of a nucleophilic substitution reaction on a cyclobutane ring hinges on the careful selection of reaction parameters. The following table summarizes the key factors and their influence on the S(_N)1 and S(_N)2 pathways.

FactorInfluence on S(_N)1 ReactionsInfluence on S(_N)2 Reactions
Substrate Favored by substrates that can form relatively stable carbocations (tertiary > secondary). Prone to rearrangement. [9]Favored by sterically unhindered substrates (methyl > primary > secondary). [10]
Nucleophile Favored by weak nucleophiles (e.g., water, alcohols). [9]Favored by strong nucleophiles (e.g., N₃⁻, CN⁻, RS⁻). [10]
Leaving Group A good leaving group is essential to facilitate carbocation formation (e.g., tosylate, mesylate, halides). [11]A good leaving group is required for displacement (e.g., tosylate, iodide, bromide). [11]
Solvent Favored by polar, protic solvents that can stabilize the carbocation intermediate (e.g., water, ethanol, acetic acid). [12]Favored by polar, aprotic solvents that solvate the cation but not the nucleophile (e.g., acetone, DMF, DMSO). [13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving nucleophilic substitution on cyclobutane rings.

Protocol 1: Preparation of a Key Precursor - Cyclobutyl Tosylate

A common strategy for activating a hydroxyl group for nucleophilic substitution is its conversion to a tosylate, which is an excellent leaving group. [11][14] Materials:

  • Cyclobutanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutanol (1.0 eq.) in anhydrous pyridine (approx. 4-5 volumes). [8]2. Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. [8]4. Allow the reaction mixture to warm to room temperature and stir for 16 hours. [8]5. Cool the mixture back to 0 °C and carefully pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine. [8]6. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclobutyl tosylate as an oil. [8]

Protocol 2: S(_N)2 Reaction - Synthesis of Cyclobutyl Azide

This protocol details a representative S(_N)2 reaction using the prepared cyclobutyl tosylate and sodium azide.

Materials:

  • Cyclobutyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cyclobutyl tosylate (1.0 eq.) in anhydrous DMF (5-10 volumes).

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). [11]4. After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: azides can be explosive, use appropriate safety precautions) to obtain crude cyclobutyl azide.

  • Purify the product by distillation or column chromatography.

Protocol 3: S(_N)1 Reaction - Solvolysis of Cyclobutyl Tosylate

This protocol illustrates a typical S(_N)1 reaction where the solvent acts as the nucleophile. This reaction is likely to produce a mixture of products due to carbocation rearrangements.

Materials:

  • Cyclobutyl tosylate

  • Glacial acetic acid

  • Sodium acetate

  • Diethyl ether

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutyl tosylate (1.0 eq.) in glacial acetic acid (10-20 volumes).

  • Add sodium acetate (1.2 eq.) to buffer the reaction mixture.

  • Heat the solution at reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water.

  • Extract the product with diethyl ether (3 x volumes).

  • Carefully wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product mixture, likely containing cyclobutyl acetate and rearranged products, can be analyzed by GC-MS and NMR to determine the product distribution.

Conclusion and Future Perspectives

Nucleophilic substitution reactions on cyclobutane rings present a fascinating interplay of steric and electronic effects, governed by the inherent strain of the four-membered ring. While the S(_N)1 pathway is often complicated by carbocation rearrangements, the S(_N)2 mechanism provides a reliable method for the stereospecific introduction of functional groups, preserving the valuable cyclobutane core. The protocols detailed herein offer a practical starting point for researchers looking to explore the synthetic utility of this unique carbocycle. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, a thorough understanding of the principles and procedures governing nucleophilic substitution on cyclobutane rings will be indispensable for the modern synthetic chemist.

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Sources

Using 3-(Dimethylamino)cyclobutan-1-ol in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Unlocking 3D Chemical Space with 3-(Dimethylamino)cyclobutan-1-ol

Part 1: Introduction & Strategic Rationale

The "Escape from Flatland" Imperative

In modern Fragment-Based Drug Design (FBDD), the over-reliance on planar, sp²-rich scaffolds (e.g., phenyl, heteroaryl rings) has contributed to poor physicochemical properties in late-stage candidates, including low solubility and high promiscuity. This compound represents a high-value "3D fragment" designed to break this trend.

This fragment offers a unique combination of structural rigidity, defined exit vectors, and amphiphilic character. Unlike flexible alkyl chains, the cyclobutane ring locks the spatial distance between the hydrogen-bond donating hydroxyl group and the basic dimethylamino motif, reducing the entropic penalty upon binding.

Why This Fragment?
  • Defined Vectors: The 1,3-disubstitution pattern on the puckered cyclobutane ring provides distinct exit vectors (approx. 140°–160°) that are inaccessible to 1,4-phenyl (180°) or 1,3-phenyl (120°) systems.

  • Solubility Enhancer: The dimethylamino group (

    
    ) is protonated at physiological pH, serving as a solubility handle and a potential salt-bridge former with Asp/Glu residues in the binding pocket.
    
  • Metabolic Stability: The cyclobutane ring is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidative metabolism (CYP450).

Part 2: Physicochemical Profile

The following data summarizes the core properties of this compound. These values are critical for library design and concentration selection in screening assays (SPR, NMR).

PropertyValue / DescriptionImpact on FBDD
Molecular Weight 115.18 DaIdeal for "Rule of Three" (MW < 300). Allows significant room for elaboration.
cLogP ~0.2 (Exp. varies by isomer)High hydrophilicity ensures aqueous solubility in screening buffers (PBS).
Fsp³ 0.83High fraction of sp³ carbons indicates 3D character, correlated with higher clinical success rates.
H-Bond Donors 1 (OH)Key interaction point or synthetic handle.
H-Bond Acceptors 2 (N, O)The tertiary amine is a strong acceptor/cationic center.
Stereochemistry cis / trans isomersCRITICAL: Isomers present different vectors.[1][2] Must be separated or defined.

Part 3: Structural & Vector Analysis (Visualized)

The geometric isomerism of the cyclobutane ring is the defining feature of this fragment. The cis isomer typically adopts a puckered conformation where substituents can be pseudo-equatorial/axial, whereas the trans isomer presents a more linear, yet distinct, vector compared to planar rings.

VectorAnalysis cluster_0 Traditional Linkers cluster_1 Cyclobutane Scaffold Phenyl 1,4-Phenyl (Rigid, Planar, 180°) Trans_Iso Trans-Isomer (Extended Vector, ~160°) Phenyl->Trans_Iso Bioisostere Replacement Propyl n-Propyl Chain (Flexible, High Entropy) Cis_Iso Cis-Isomer (Bent Vector, ~140°) Propyl->Cis_Iso Rigidification Strategy Outcome1 Improved Selectivity (Shape Match) Cis_Iso->Outcome1 Outcome2 Lower Entropic Penalty Cis_Iso->Outcome2 Trans_Iso->Outcome1

Figure 1: Vector comparison between traditional linkers and the cyclobutane scaffold. The cyclobutane core allows "tuning" of the exit angle by selecting the specific isomer.

Part 4: Experimental Protocols

Protocol A: Quality Control & Solubility Assessment

Before screening, the fragment must be validated. Commercial sources often supply a mixture of cis and trans isomers.

Objective: Determine isomeric ratio and aqueous solubility limit.

  • Sample Preparation: Dissolve 10 mg of fragment in

    
    -DMSO to create a 100 mM stock.
    
  • Isomeric Ratio Determination (¹H NMR):

    • Acquire a standard 1D ¹H NMR spectrum.

    • Diagnostic Peak: Focus on the methine proton at the C1 position (attached to -OH).

    • Cis-isomer: Typically appears further downfield (δ ~4.0–4.2 ppm) due to anisotropy.

    • Trans-isomer: Typically appears upfield (δ ~3.8–4.0 ppm).

    • Action: Integrate peaks to calculate ratio.[3] If ratio < 90:10, consider preparative HPLC separation if vector specificity is required.

  • Solubility Testing (Nephelometry/UV):

    • Dilute stock into PBS (pH 7.4) to final concentrations of 0.1, 0.5, 1.0, and 5.0 mM.

    • Incubate for 2 hours at 25°C.

    • Measure light scattering (nephelometry) or Absorbance at 600nm.

    • Pass Criteria: No significant increase in scattering relative to blank buffer at 1 mM.

Protocol B: Fragment Elaboration (The "Grow" Strategy)

Once the fragment is identified as a hit (e.g., via STD-NMR or SPR), the next step is to elaborate it. The hydroxyl group is the primary synthetic handle (nucleophile), while the dimethylamino group acts as the surface recognition element.

Scenario: Attaching the fragment to an aryl halide core (Scaffold-X) via the hydroxyl group.

Method: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig variation) Note: Standard SNAr can be used if Scaffold-X is electron-deficient (e.g., chloropyrimidine).

Reagents:

  • Fragment: this compound (1.2 equiv)

  • Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: tBuXPhos or BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Charge a reaction vial with Aryl Bromide, Catalyst, Ligand, and Base. Purge with Argon for 5 minutes.

  • Addition: Add the cyclobutanol fragment and solvent.

  • Reaction: Seal and heat to 80–100°C for 12–18 hours.

  • Work-up: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). The dimethylamino group causes streaking on silica; use 1% triethylamine or ammonia in the eluent.

Part 5: FBDD Screening Workflow

This workflow integrates the cyclobutane fragment into a standard biophysical screening cascade.

ScreeningWorkflow Start Fragment Library (Including Cyclobutanes) QC QC: Solubility & Purity (LCMS / NMR) Start->QC PrimaryScreen Primary Screen: STD-NMR (Ligand Observe) QC->PrimaryScreen Pass Validation Validation: SPR / Tm Shift (Binding Affinity Kd) PrimaryScreen->Validation Hit ID XRay X-Ray Crystallography (Soak System) Validation->XRay Kd < 5mM Decision Isomeric Selection? (Cis vs Trans) XRay->Decision Elaboration Chemical Elaboration (Grow/Link) Decision->Elaboration Select Best Vector

Figure 2: Screening cascade emphasizing the critical decision point of isomeric selection based on X-ray structural data.

References

  • Role of Cyclobutanes in Drug Design

    • Title: Cyclobutane-containing scaffolds in bioactive small molecules.[4][5][6][7]

    • Source: ResearchG
    • URL:

  • Escape from Flatland

    • Title: Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Gener
    • Source: ACS Medicinal Chemistry Letters.[3]

    • URL:

  • Cyclobutane Library Design

    • Title: Design and Synthesis of a 3D Cyclobutane Fragment Library.
    • Source: PMC / NIH.
    • URL:

  • Physicochemical Properties

    • Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
    • Source: GitLab Pages.[3]

    • URL:

Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(Dimethylamino)cyclobutanol Scaffold in Medicinal Chemistry

The cyclobutane motif has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance pharmacological properties such as metabolic stability and binding efficiency.[1][2] Specifically, 1,3-disubstituted cyclobutanes are emerging as valuable building blocks, offering a defined spatial arrangement of functional groups that can mimic or replace other cyclic or acyclic structures in drug candidates.[1]

3-(Dimethylamino)cyclobutan-1-ol is a particularly attractive building block due to the presence of two key functional groups: a hydroxyl group amenable to a variety of chemical transformations and a tertiary amine that can influence physicochemical properties like solubility and basicity, and can also serve as a key pharmacophoric element. The functionalization of the hydroxyl group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes provide a comprehensive guide to the strategic functionalization of the hydroxyl group in this compound, offering detailed protocols for common and synthetically useful transformations. The causality behind experimental choices, potential challenges, and methods for product characterization are discussed to ensure scientific integrity and reproducibility.

Strategic Considerations for Functionalization

The presence of both a hydroxyl and a tertiary amino group in this compound requires careful consideration of reaction conditions to achieve selective functionalization of the alcohol. The dimethylamino group, being basic, can be protonated under acidic conditions or can act as a nucleophile, potentially leading to side reactions. Therefore, the choice of reagents and reaction conditions is crucial for successful and selective modification of the hydroxyl group.

Herein, we detail protocols for three key functionalization strategies:

  • Esterification: Formation of an ester linkage, a common motif in prodrugs and bioactive molecules.

  • Etherification: Creation of an ether bond, which can modulate lipophilicity and metabolic stability.

  • Sulfonylation: Conversion of the hydroxyl group into a sulfonate ester, an excellent leaving group for subsequent nucleophilic substitution reactions.

PART 1: Esterification of this compound

Esterification is a fundamental transformation that allows for the introduction of a wide array of acyl groups. The resulting esters can have diverse applications, from altering pharmacokinetic properties to acting as prodrugs that release the active alcohol in vivo.

Method 1: Steglich Esterification using DCC and DMAP

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[3] This method is particularly useful for substrates that may be sensitive to more forcing acidic or basic conditions.

Reaction Scheme:

Caption: Steglich esterification of this compound.

Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq.) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Wash the filtrate sequentially with 1 M HCl (to remove unreacted DMAP and the dimethylamino group of the product if protonated), saturated aqueous NaHCO₃ (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM in methanol) to afford the desired ester.

Causality and Insights:

  • DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with the carboxylic acid, which is then readily attacked by the alcohol.[3]

  • DCC as a Dehydrating Agent: DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by the alcohol. The thermodynamic driving force for the reaction is the formation of the highly stable dicyclohexylurea byproduct.

  • Acidic Wash: The acidic wash is crucial to remove the basic DMAP and any unreacted starting material. It will also protonate the product's dimethylamino group, rendering it water-soluble. Subsequent basification of the aqueous layer and extraction would be necessary to recover the product in its free base form if desired.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4] This reaction is particularly useful for sterically hindered alcohols or when inversion of stereochemistry is desired. A patent describing a similar transformation on a cyclobutanol derivative suggests the feasibility of this method.[5]

Reaction Scheme:

Caption: Mitsunobu esterification of this compound.

Protocol:

  • Preparation: To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Reaction Initiation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution. The reaction is often exothermic and may develop a yellow or orange color.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide and the hydrazine derivative of DIAD, which can be challenging to remove. Purification is typically achieved by column chromatography.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A common strategy to facilitate purification is to first precipitate out some of the triphenylphosphine oxide by dissolving the crude mixture in a minimal amount of a solvent in which the oxide is poorly soluble (e.g., diethyl ether) and filtering.

Causality and Insights:

  • Activation of the Alcohol: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is a highly reactive intermediate that is readily displaced by the carboxylate nucleophile.[6]

  • Inversion of Stereochemistry: The reaction occurs via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter at the alcohol-bearing carbon.[6]

  • Choice of Azodicarboxylate: DIAD is often preferred over DEAD as it is less toxic and its hydrazine byproduct is sometimes easier to remove.

  • Potential Side Reaction: The tertiary amine of the substrate could potentially react with the activated alcohol intermediate, leading to undesired byproducts. Careful control of reaction conditions and stoichiometry is important.

PART 2: Etherification of this compound

Etherification of the hydroxyl group can be used to introduce a variety of alkyl or aryl groups, which can significantly impact the molecule's properties. The Williamson ether synthesis is a classic and reliable method for this transformation.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A strong base is required to deprotonate the alcohol.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 This compound reagents 1. NaH, THF, 0 °C to rt 2. R-X reactant1->reagents product 3-(Dimethylamino)cyclobutyl ether reagents->product

Caption: Williamson ether synthesis with this compound.

Protocol:

  • Preparation: To a suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Alkoxide Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the NaH suspension. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C to destroy any unreacted NaH.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Causality and Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that is effective for deprotonating alcohols. It is crucial to handle NaH with care due to its reactivity with water.

  • Solvent: THF is a good solvent for this reaction as it is aprotic and can solvate the resulting alkoxide.

  • Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. Primary alkyl halides are the best substrates. Secondary and tertiary halides may lead to elimination side reactions.

  • Intramolecular vs. Intermolecular Reaction: The proximity of the dimethylamino group could potentially lead to intramolecular reactions, especially if the alkylating agent contains a leaving group that could be attacked by the amine. However, under these basic conditions, the hydroxyl group is deprotonated and becomes a much stronger nucleophile than the neutral tertiary amine, favoring the desired intermolecular etherification.

PART 3: Sulfonylation of this compound

Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms), transforms it into an excellent leaving group for Sₙ2 reactions. This two-step sequence allows for the introduction of a wide range of nucleophiles that might not be compatible with direct displacement methods.

Formation of a Tosylate Ester

Reaction Scheme:

Sulfonylation reactant1 This compound reagents TsCl, Pyridine DCM, 0 °C to rt reactant1->reagents product 3-(Dimethylamino)cyclobutyl tosylate reagents->product

Caption: Tosylation of this compound.

Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Reaction Initiation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tosylate can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel. Note that sulfonate esters can be sensitive to silica gel, so rapid chromatography with a less polar eluent system is recommended.

Causality and Insights:

  • Pyridine as Base and Solvent: Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as the solvent. Its nucleophilic character is generally not strong enough to compete with the alcohol for the sulfonyl chloride.

  • Temperature Control: The reaction is often exothermic, and keeping the temperature low during the addition of TsCl is important to prevent side reactions.

  • Stability of the Product: Sulfonate esters are generally stable compounds but can be susceptible to hydrolysis under strongly acidic or basic conditions. They are also potent alkylating agents and should be handled with care.

  • Subsequent Reactions: The resulting 3-(dimethylamino)cyclobutyl tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, thiols, etc.), allowing for the introduction of a wide range of functional groups with inversion of stereochemistry.

Data Presentation

Table 1: Summary of Functionalization Reactions and Expected Product Characterization

Reaction TypeReagentsProductExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected MS (ESI+) [M+H]⁺
Esterification (Acetate) Acetic acid, DCC, DMAP3-(Dimethylamino)cyclobutyl acetate~4.8-5.2 (m, 1H, CH-O), ~2.9-3.3 (m, 1H, CH-N), ~2.3 (s, 6H, N(CH₃)₂), ~2.0 (s, 3H, OAc), ~1.8-2.5 (m, 4H, cyclobutane CH₂)158.1
Etherification (Methyl) NaH, MeI3-(Dimethylamino)-1-methoxycyclobutane~3.8-4.2 (m, 1H, CH-O), ~3.3 (s, 3H, OCH₃), ~2.9-3.3 (m, 1H, CH-N), ~2.3 (s, 6H, N(CH₃)₂), ~1.7-2.4 (m, 4H, cyclobutane CH₂)130.1
Sulfonylation (Tosylate) TsCl, Pyridine3-(Dimethylamino)cyclobutyl tosylate~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.6-5.0 (m, 1H, CH-O), ~2.9-3.3 (m, 1H, CH-N), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 6H, N(CH₃)₂), ~1.8-2.6 (m, 4H, cyclobutane CH₂)270.1

Note: The exact chemical shifts and multiplicities will depend on the specific derivative and the stereochemistry of the cyclobutane ring. The data presented are estimations based on general chemical shift ranges for similar functional groups.

Experimental Workflows

workflow cluster_esterification Esterification cluster_etherification Etherification cluster_sulfonylation Sulfonylation ester_start This compound ester_reagents Carboxylic Acid, Coupling Agent (DCC or DIAD/PPh3) ester_reaction Reaction in Anhydrous Solvent ester_start->ester_reaction ester_reagents->ester_reaction ester_workup Aqueous Work-up & Extraction ester_reaction->ester_workup ester_purification Column Chromatography ester_workup->ester_purification ester_product 3-(Dimethylamino)cyclobutyl Ester ester_purification->ester_product ether_start This compound ether_base Strong Base (e.g., NaH) ether_alkoxide Alkoxide Formation ether_start->ether_alkoxide ether_base->ether_alkoxide ether_reaction Sₙ2 Reaction ether_alkoxide->ether_reaction ether_alkylating Alkyl Halide ether_alkylating->ether_reaction ether_workup Quenching & Extraction ether_reaction->ether_workup ether_purification Column Chromatography ether_workup->ether_purification ether_product 3-(Dimethylamino)cyclobutyl Ether ether_purification->ether_product sulf_start This compound sulf_reagents Sulfonyl Chloride (e.g., TsCl) sulf_reaction Reaction in Anhydrous Solvent sulf_start->sulf_reaction sulf_reagents->sulf_reaction sulf_base Base (e.g., Pyridine) sulf_base->sulf_reaction sulf_workup Aqueous Work-up & Extraction sulf_reaction->sulf_workup sulf_product 3-(Dimethylamino)cyclobutyl Sulfonate sulf_workup->sulf_product

Caption: General experimental workflows for the functionalization of this compound.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the chemical modification of this compound. By leveraging these well-established synthetic methods, researchers can efficiently generate a diverse library of derivatives for biological screening and lead optimization. The key to success lies in the careful selection of reagents and reaction conditions to ensure selectivity for the hydroxyl group and to minimize potential side reactions involving the tertiary amine. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.

References

  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2022). J. Am. Chem. Soc., 144(1), 185-191. [Link]

  • Wuts, P. G. M. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(16), 1631-1645. [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. (2020). J. Am. Chem. Soc., 142(22), 10065-10073. [Link]

  • Unusual Reactions Between Aromatic Carbon Supernucleophiles and 1,2-Diazabuta-1,3-dienes: Useful Routes to New Pyrazolone and Cinnoline Derivatives. (2008). Eur. J. Org. Chem., 2008(23), 3943-3950.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2022). ChemRxiv. [Link]

  • Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol. (2016).
  • Novel, commercially viable and industrially advantageous process for the preparation of 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol (Tapentadol), or a pharmaceutically acceptable salt thereof, in high yield and purity. (2012).
  • Synthesis method of trans-3-aminobutanol. (2021).
  • ¹H NMR Data. (1997). J. Org. Chem., 62(21), 7512-7515.
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks@GVSU. [Link]

  • Mitsunobu Reaction. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2015). ScholarWorks @ UTRGV. [Link]

  • System and a method for the production of microparticles and nanoparticles of materials that can be dissolved. (2005).
  • (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 14, 2026, from [Link]

  • Enantioselective Construction of Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. (2013). Angew. Chem. Int. Ed., 52(20), 5342-5345.
  • Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Cyclobutylamine. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. (2022). Green Chem., 24(10), 4004-4010.
  • Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. (2014). Acta Chim. Slov., 61(2), 359-370.
  • Alpha-Vinylation and Fragmentations of Cyclobutanones. (2018). SFU Library Thesis Template. [Link]

  • A practical synthesis of 3-acyl cyclobutanones by [2 + 2] annulation. Mechanism and utility of the Zn(II)-catalyzed condensation of α-chloroenamines with electron-deficient alkenes. (2011). J. Org. Chem., 76(8), 2735-2746.
  • C-13 NMR SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. Retrieved February 14, 2026, from [Link]

  • 3-Aminocyclobutanol. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. (2020). Org. Biomol. Chem., 18(27), 5178-5182.
  • Cyclic ether synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. (2023). J. Am. Chem. Soc., 145(40), 22066-22076.
  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (2010). Der Pharma Chemica, 2(3), 178-186.
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  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. (2023). J. Am. Chem. Soc., 145(16), 9037-9044.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from Amino Cyclobutanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional geometry provide a unique vector in chemical space, enabling the design of potent and selective therapeutic agents. Among cyclobutane derivatives, chiral amino cyclobutanols are particularly valuable as versatile building blocks for complex pharmaceutical intermediates. This guide provides an in-depth exploration of key synthetic strategies for leveraging amino cyclobutanols, moving beyond simple procedural lists to explain the underlying principles that govern reaction outcomes. We will detail diastereoselective construction methods, powerful ring-expansion protocols to access novel heterocyclic systems, and functionalization techniques, all supported by step-by-step protocols and mechanistic insights for researchers in drug development.

The Strategic Value of Amino Cyclobutanols in Medicinal Chemistry

The incorporation of strained ring systems into drug candidates is a growing strategy to enhance molecular complexity and explore novel pharmacophore space.[1] Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclobutane core allows for precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. Amino cyclobutanols, containing both a nucleophilic amine and a versatile alcohol functional group, are bifunctional building blocks that serve as ideal starting points for diversification and the synthesis of chiral fragments for fragment-based lead discovery (FBLD).[2][3] Their utility is exemplified by their presence as key intermediates in the synthesis of novel therapeutic agents, such as Tyk2 inhibitors.[4]

The following sections detail robust methodologies for the synthesis and strategic manipulation of these high-value intermediates.

Foundational Strategy: Diastereoselective Synthesis of the Amino Cyclobutane Core

The precise control of stereochemistry is paramount in drug development. A powerful method for establishing the desired stereochemistry in the cyclobutane ring is through nucleophilic addition to cyclobutene precursors. The Michael addition of N-heterocycles, for instance, provides an efficient route to highly functionalized aminocyclobutane derivatives.[1]

Protocol 1: Diastereoselective Aza-Michael Addition to a Cyclobutene Ester

This protocol describes the synthesis of a trans-β-N-heterocyclic cyclobutane carboximide derivative, a versatile intermediate for further elaboration.[1] The diastereoselectivity is driven by the thermodynamic preference for the bulky ester and incoming nucleophile to adopt a trans configuration, minimizing steric hindrance.

Workflow Overview:

G cluster_0 Synthesis of Cyclobutene Precursor cluster_1 One-Pot Tandem Reaction cluster_2 Product Isolation start Commercially Available Bromocyclobutane step1 Formation of Cyclobutene-1-carboxylic acid start->step1 step2 Amidation with Benzo[d]oxazol-2(3H)-one step1->step2 step3 Base-Catalyzed Aza-Michael Addition step2->step3 Intramolecular product trans-β-N-heterocyclic cyclobutane carboximide step3->product

Caption: Workflow for diastereoselective synthesis.

Materials & Reagents:

  • Cyclobutene-1-carboxylic acid

  • Benzo[d]oxazol-2(3H)-one

  • Organic Base (e.g., DBU - 1,8-Diazabicyclo[5]undec-7-ene)

  • Anhydrous Solvent (e.g., Tetrahydrofuran - THF)

  • Reagents for work-up and purification (e.g., Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add cyclobutene-1-carboxylic acid (1.0 eq) and benzo[d]oxazol-2(3H)-one (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous THF.

  • Catalyst Addition: Add the organic base catalyst, such as DBU (0.1 eq), dropwise to the stirred solution at room temperature. The base facilitates both the initial amidation and the subsequent intramolecular aza-Michael addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired trans-β-N-heterocyclic cyclobutane carboximide.[1]

ParameterValueRationale / Causality
Stereoselectivity Typically >95:5 drThe trans isomer is thermodynamically favored to minimize steric interactions between the substituents.
Catalyst DBU (Organic Base)A non-nucleophilic base is required to facilitate the reaction without competing in the Michael addition.
Solvent Anhydrous THFAprotic, anhydrous conditions are essential to prevent quenching of the base and unwanted side reactions.

Advanced Strategy: Ring Expansion of Cyclobutanols

Ring expansion reactions are a cornerstone of synthetic chemistry, allowing access to larger, often more stable ring systems from smaller, strained precursors.[6][7] For cyclobutanols, these transformations are driven by the relief of significant ring strain and the formation of a stable carbocation intermediate.[6] This strategy is exceptionally powerful for converting readily available cyclobutanol derivatives into valuable five-membered heterocycles like 1-pyrrolines, which are common motifs in pharmaceuticals.[8]

Mechanism: Iron-Catalyzed Ring Expansion to 1-Pyrrolines

The mechanism involves the formation of a key alkoxy radical, which initiates the cleavage of the strained C-C bond of the cyclobutane ring. The choice of an iron catalyst facilitates this process under mild conditions.

G Mechanism of Iron-Catalyzed Ring Expansion A Cyclobutanol Derivative B Alkoxy Radical Formation A->B  Fe Catalyst C Regioselective Ring Cleavage B->C β-scission D Stabilized Carbon Radical Intermediate C->D Strain Relief E C-N Bond Formation D->E  Aminating Reagent  (MsONH3OTf) F Cyclization & Oxidation E->F G 1-Pyrroline Product F->G

Caption: Key steps in the synthesis of 1-pyrrolines.

Protocol 2: One-Pot Synthesis of 1-Pyrrolines via Iron-Catalyzed Ring Expansion

This protocol details a one-pot procedure for the synthesis of 1-pyrroline derivatives from cyclobutanols using an iron catalyst and a hydroxylamine-based aminating reagent.[8]

Materials & Reagents:

  • Substituted cyclobutanol (e.g., 1-phenylcyclobutanol)

  • Iron(II) catalyst (e.g., FeCl₂)

  • Aminating reagent: O-(mesitylsulfonyl)hydroxylamine triflate (MsONH₃OTf)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., 2,6-Lutidine)

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, dissolve the cyclobutanol derivative (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add FeCl₂ (10 mol%), 2,6-lutidine (1.5 eq), and the aminating reagent MsONH₃OTf (1.2 eq) to the solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. The reaction is typically a deep brown or black color.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS analysis.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel) to isolate the 1-pyrroline product.[8]

ParameterValueRationale / Causality
Catalyst FeCl₂A mild and inexpensive iron source to promote the necessary radical formation.
Aminating Reagent MsONH₃OTfProvides the nitrogen atom for the final heterocycle in a single step.
Base 2,6-LutidineA non-nucleophilic base used to neutralize the triflic acid generated during the reaction.
Yield Moderate to GoodYields are substrate-dependent but generally effective for a one-pot C-N/C=N bond formation.[8]

Case Study: Synthesis of trans-3-Aminocyclobutanol

trans-3-Aminocyclobutanol is a high-value intermediate for Tyk2 inhibitors and other cannabinoid compounds.[4] Its synthesis often requires a stereochemical inversion step to obtain the desired trans configuration from a more readily available cis precursor. The Mitsunobu reaction is a classic and reliable method for achieving this inversion.

Mechanism: The Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction inverts the stereochemistry of a secondary alcohol by an Sₙ2 mechanism. The alcohol is first activated by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), forming a good leaving group. A nucleophile then displaces this group from the backside, resulting in a complete inversion of configuration.

G A cis-Protected Aminocyclobutanol B Activation of Alcohol (PPh3, DIAD) A->B C Oxyphosphonium Intermediate B->C D SN2 Attack by Nucleophile (Nu-) C->D Backside Attack E Inverted Product (trans-Ester) D->E Inversion of Stereocenter F Hydrolysis E->F G trans-Protected Aminocyclobutanol F->G

Caption: Stereochemical inversion via the Mitsunobu reaction.

Protocol 3: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Inversion

This protocol is adapted from a patented route and demonstrates a practical, multi-step synthesis.[4] It begins with a protected cis-aminocyclobutanol derivative.

Step A: Mitsunobu Inversion

  • Setup: To a solution of cis-N,N-dibenzyl-3-aminocyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable nucleophile like p-nitrobenzoic acid (1.2 eq) in anhydrous THF, cool the mixture to 0-10 °C.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the low temperature. The characteristic red-orange color of the DIAD will dissipate as it reacts.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC for the disappearance of the starting alcohol.

  • Isolation: Concentrate the reaction mixture. Add ethyl acetate to precipitate triphenylphosphine oxide. Filter the solid and wash the filter cake. The filtrate contains the desired trans-p-nitrobenzoate ester.[4]

Step B: Hydrolysis

  • Setup: Dissolve the crude trans-ester from the previous step in a mixture of THF and water.

  • Base Addition: Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane, dry the organic layer, and concentrate to yield trans-N,N-dibenzyl-3-aminocyclobutanol.[4]

Step C: Hydrodebenzylation

  • Setup: Dissolve the trans-N,N-dibenzyl-3-aminocyclobutanol in an alcohol solvent such as methanol.

  • Catalyst Addition: Add a palladium catalyst, preferably palladium hydroxide on carbon (Pd(OH)₂/C), under an inert atmosphere.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the final product, trans-3-aminocyclobutanol.[4]

ParameterValueRationale / Causality
Mitsunobu Reagents PPh₃ / DIADA standard combination for activating the alcohol for Sₙ2 displacement.
Nucleophile p-Nitrobenzoic AcidA weak acid that serves as an effective nucleophile once deprotonated in situ.
Hydrolysis NaOH / RefluxBasic hydrolysis (saponification) is required to cleave the ester and liberate the inverted alcohol.
Debenzylation H₂, Pd(OH)₂/CA standard and clean method for removing benzyl protecting groups from an amine.
Overall Yield >70% (reported)This route is efficient and high-yielding for producing the valuable trans isomer.[4]

Conclusion

Amino cyclobutanols are not merely synthetic curiosities but are powerful and versatile platforms for the construction of complex pharmaceutical intermediates. The strategic application of diastereoselective additions, mechanistically elegant ring expansions, and robust functional group interconversions like the Mitsunobu reaction allows researchers to navigate chemical space with precision and efficiency. The protocols and insights provided in this guide serve as a foundation for leveraging these unique building blocks in the pursuit of next-generation therapeutics.

References

  • Title: Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes Source: ChemRxiv URL: [Link]

  • Title: Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes Source: ResearchGate URL: [Link]

  • Title: Ring Expansion Rearrangements Source: Chemistry Steps URL: [Link]

  • Title: Ring-Expansion Source: Organic Chemistry Portal URL: [Link]

  • Title: Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Medicinal Chemistry of Aminocyclitols Source: PubMed URL: [Link]

  • Title: Synthesis method of trans-3-aminobutanol Source: Google Patents URL
  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: Harvard DASH URL: [Link]

  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: PubMed URL: [Link]

  • Title: Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis Source: University of Greifswald Publication Server URL: [Link]

Sources

Scalable process chemistry for 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Process Chemistry for 3-(Dimethylamino)cyclobutan-1-ol

Introduction: The Strategic Value of the Cyclobutane Motif

In modern medicinal chemistry, the cyclobutane scaffold has emerged as a valuable structural motif.[1] Its inherent ring strain and unique three-dimensional, puckered structure offer a strategic tool for medicinal chemists to enforce conformational restriction on bioactive molecules.[1] Unlike unsaturated or cyclopropyl systems, the cyclobutane ring can act as a saturated, non-planar bioisostere for phenyl rings or other functionalities without significantly altering a molecule's electronic properties.[2] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making cyclobutane derivatives integral to the development of novel therapeutics.

Within this chemical class, this compound is a particularly important building block. Its bifunctional nature—a nucleophilic tertiary amine and a hydroxyl group—provides two handles for subsequent chemical elaboration, making it a versatile intermediate for a wide array of complex pharmaceutical agents. This guide provides a detailed examination of a scalable synthetic route to this key intermediate, focusing on the practical considerations of process chemistry, safety, and optimization for large-scale production.

Retrosynthetic Analysis and Strategy Selection

A robust process for synthesizing this compound on a large scale hinges on a convergent and efficient route utilizing readily available and cost-effective starting materials. The logical retrosynthetic disconnection points to 3-(dimethylamino)cyclobutanone as the immediate precursor, accessible via the reduction of its ketone functionality. This ketone can, in turn, be derived from a more fundamental and commercially accessible cyclobutane precursor, 3-oxocyclobutanecarboxylic acid.

This multi-step approach is advantageous for process control, as it allows for the isolation and purification of stable intermediates, ensuring high purity in the final active pharmaceutical ingredient (API).

G Target This compound Precursor1 3-(Dimethylamino)cyclobutanone Target->Precursor1 Ketone Reduction Precursor2 3-Oxocyclobutanecarboxylic Acid Precursor1->Precursor2 StartingMaterials Commodity Chemicals (e.g., Malonates, Dihaloalkanes) Precursor2->StartingMaterials Cyclization & Hydrolysis G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Malonate Diisopropyl Malonate Base KOtBu, DMF Malonate->Base Dibromide 2,2-dimethoxy- 1,3-dibromopropane Dibromide->Base Cyclized Protected Diester Intermediate Base->Cyclized Acid Conc. HCl, Heat Cyclized->Acid KetoAcid 3-Oxocyclobutanecarboxylic Acid Acid->KetoAcid

Caption: Workflow for the synthesis of 3-oxocyclobutanecarboxylic acid.

Part 2: Reductive Amination to 3-(Dimethylamino)cyclobutanone

With the core keto-acid in hand, the next critical transformation is the introduction of the dimethylamino group. A direct one-pot reductive amination is the most atom-economical and efficient strategy for this step on a large scale. [3][4] Causality Behind Experimental Choices:

  • Amine Source: Dimethylamine hydrochloride is a stable, easy-to-handle solid salt, preferable to handling gaseous dimethylamine in a process setting.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations. It is milder and more selective than other hydrides like sodium cyanoborohydride, and the reaction can be performed in a single pot without the need to pre-form and isolate an iminium intermediate. Its good solubility in common organic solvents is also a process advantage.

  • pH Control: The reaction is typically buffered. The presence of the carboxylic acid on the substrate itself can influence the pH, but careful monitoring and adjustment may be necessary to ensure optimal iminium ion formation and subsequent reduction.

Part 3: Final Reduction to this compound

The final step is the stereoselective reduction of the cyclobutanone carbonyl to the desired secondary alcohol. This is a standard transformation, but control of stereochemistry is a key consideration.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation on a process scale. It is inexpensive, safe to handle compared to more powerful hydrides like LiAlH₄, and highly selective for ketones in the presence of other functional groups. [5]It is typically used in alcoholic solvents like methanol or ethanol.

  • Stereochemistry: The reduction of 3-substituted cyclobutanones generally leads to a mixture of cis and trans diastereomers. The facial selectivity of the hydride attack is influenced by sterics. For 3-(dimethylamino)cyclobutanone, hydride attack will preferentially occur from the face opposite the bulkier dimethylamino group, leading to the cis isomer as the major product. However, the formation of the trans isomer is also expected.

  • Isomer Separation: If a specific stereoisomer is required for the subsequent synthetic steps, separation of the cis/trans mixture is necessary. This can often be achieved via fractional crystallization of the final product or a salt derivative, which is a highly scalable purification technique. Patents in related chemistries suggest methods like Mitsunobu reaction followed by hydrolysis to invert stereochemistry if the other isomer is desired. [6]

Summary of Scalable Synthesis

The table below summarizes the optimized, scalable route from the cyclobutane core to the final product.

StepTransformationKey Reagents & SolventsTypical YieldPurity TargetKey Process Considerations
1 Synthesis of 3-Oxocyclobutanecarboxylic AcidDiisopropyl malonate, KOtBu, DMF; then conc. HCl50-65%>98%Temperature control during cyclization; safe handling of strong acid and base.
2 Reductive AminationDimethylamine HCl, NaBH(OAc)₃, Dichloromethane75-85%>97%pH control; management of off-gassing; work-up to remove boron byproducts.
3 Ketone ReductionNaBH₄, Methanol90-98%>99% (cis/trans mixture)Control of exotherm during NaBH₄ addition; potential need for diastereomer separation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid[7]

  • To a cooled (0-5 °C) solution of potassium tert-butoxide (2.2 eq) in anhydrous DMF, add a solution of diisopropyl malonate (1.0 eq) in DMF dropwise, maintaining the internal temperature below 10 °C.

  • Stir the resulting mixture for 1 hour at 10 °C.

  • Add 2,2-dimethoxy-1,3-dibromopropane (1.1 eq) and allow the reaction to warm to room temperature, then heat to 130-140 °C for 3-4 days.

  • Cool the reaction mixture, and distill off approximately half of the DMF under reduced pressure.

  • Quench the remaining mixture with water and extract with a nonpolar solvent (e.g., heptane) to remove organic impurities.

  • To the aqueous layer, add concentrated hydrochloric acid (approx. 10 eq) and heat the mixture to reflux (100-105 °C) for 48-72 hours to effect hydrolysis and decarboxylation.

  • After cooling, extract the aqueous phase continuously with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a dichloromethane/heptane solvent system to afford 3-oxocyclobutanecarboxylic acid as a crystalline solid.

Protocol 2: Synthesis of 3-(Dimethylamino)cyclobutanone

  • Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in dichloromethane (10 vol).

  • Cool the mixture to 0-5 °C.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by HPLC or TLC for completion.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(dimethylamino)cyclobutanone, which can be used directly or purified by vacuum distillation.

Protocol 3: Synthesis of this compound

  • Dissolve crude 3-(dimethylamino)cyclobutanone (1.0 eq) in methanol (10 vol) and cool the solution to 0-5 °C.

  • Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours until the starting material is consumed.

  • Cool the reaction mixture again and slowly quench with acetone to destroy excess NaBH₄, followed by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to provide this compound as a mixture of diastereomers. Purification via crystallization or chromatography may be performed if necessary.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Source: Google Patents (CN103232340A)
  • Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Source: Google Patents (CN112608243A)
  • Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Source: Google Patents (CN105037130A)
  • Title: cyclobutanone Source: Organic Syntheses Procedure URL: [Link]

  • Title: One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis Source: Lirias (KU Leuven) URL: [Link]

  • Source: Google Patents (WO 2008/093360 A2)

Sources

Application Note: Strategic Protection & Stereocontrol in 3-(Dimethylamino)cyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 3-(Dimethylamino)cyclobutan-1-ol synthesis Content Type: Application Notes and Protocols

Abstract The synthesis of this compound presents a unique challenge in medicinal chemistry due to the conformational rigidity of the cyclobutane ring and the necessity for precise stereochemical control (cis/trans).[1] This guide details two primary protecting group strategies: the Ketal Gateway (for maximum stereocontrol via late-stage reduction) and the Benzyl Ether Route (for streamlined access).[1] We provide optimized protocols for the orthogonal protection of the ketone and hydroxyl functionalities, ensuring high fidelity in the installation of the dimethylamino pharmacophore.[1]

Introduction & Strategic Analysis

The 1,3-disubstituted cyclobutane scaffold is a privileged motif in modern drug discovery, offering defined vectors for substituents that can improve metabolic stability and solubility compared to their acyclic or cyclopentyl analogs. However, the synthesis of This compound requires navigating two critical factors:

  • Bifunctionality: Handling a nucleophilic amine and a nucleophilic alcohol on a strained ring.[1]

  • Stereoisomerism: The cis (syn) and trans (anti) isomers exhibit distinct biological profiles.[1]

The "Pucker" Factor

Unlike cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain.[1] In 1,3-disubstituted systems, the cis-isomer is generally thermodynamically preferred as it allows both substituents to adopt pseudo-equatorial positions (diequatorial-like), whereas the trans isomer forces a pseudo-axial/pseudo-equatorial arrangement.

Synthesis Pathways

We define two strategic pathways based on protecting group logic:

  • Strategy A: The Ketal Gateway (Recommended for Stereocontrol)

    • Concept: Protects the ketone of 1,3-cyclobutanedione. The amine is installed first, followed by ketone deprotection and stereoselective reduction.[1]

    • Advantage: The final reduction step dictates the stereochemistry (typically >90% cis-selective), allowing for predictable outcomes.

  • Strategy B: The Benzyl Ether Route

    • Concept: Protects the alcohol of 3-hydroxycyclobutanone.[1] The amine is installed via reductive amination, followed by deprotection.[1]

    • Advantage: Convergent if 3-benzyloxycyclobutanone is readily available.[1]

Visualizing the Synthetic Logic

SynthesisPathways Start Starting Material: 1,3-Cyclobutanedione (or activated equivalent) Ketal Step 1: Monoketalization (Protect Ketone) Start->Ketal MeOH, H+ RedAm_Ketal Step 2: Reductive Amination (Install NMe2) Ketal->RedAm_Ketal HNMe2, NaBH(OAc)3 Hydrolysis Step 3: Ketal Hydrolysis (Unmask Ketone) RedAm_Ketal->Hydrolysis Aq. HCl Reduction Step 4: Stereoselective Reduction (Define Stereochemistry) Hydrolysis->Reduction NaBH4 or L-Selectride Target_Cis Target: cis-3-(Dimethylamino)cyclobutanol Reduction->Target_Cis Major Product (>9:1) Ether Alt Start: 3-Benzyloxycyclobutanone (Protected Alcohol) RedAm_Ether Step A: Reductive Amination (Mixture of Isomers possible) Ether->RedAm_Ether HNMe2, NaBH(OAc)3 Deprotection Step B: Hydrogenolysis (Remove Benzyl) RedAm_Ether->Deprotection H2, Pd/C Deprotection->Target_Cis If separation performed

Figure 1: Comparative workflow of Ketal vs. Benzyl Ether protecting group strategies. The Ketal route offers superior control over the final alcohol stereochemistry.[1]

Detailed Protocols: The Ketal Gateway

This protocol focuses on Strategy A due to its robustness in controlling the cis/trans ratio.[1]

Phase 1: Monoprotection (Ketalization)

Objective: Selectively protect one ketone of 1,3-cyclobutanedione to prevent polymerization and allow mono-functionalization.

  • Reaction: 1,3-Cyclobutanedione + Trimethyl orthoformate

    
     3,3-Dimethoxycyclobutanone.
    
ParameterSpecificationRationale
Reagent Trimethyl orthoformate (TMOF)Acts as both solvent and dehydrating agent to drive equilibrium.[1]
Catalyst p-TsOH (cat.)[1]Acid catalyst for acetal formation.[1]
Temp 0°C to RTLow temperature prevents ring opening/polymerization.[1]
Phase 2: Reductive Amination (Amine Installation)

Objective: Install the dimethylamino group.[1] Because the ketone is protected as a ketal, there is no risk of over-alkylation or polymerization of the dione.[1]

Protocol:

  • Imine Formation: Dissolve 3,3-dimethoxycyclobutanone (1.0 equiv) in THF/DCE (1:1). Add Dimethylamine (2.0 M in THF, 1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min at RT.[1]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Note: STAB is preferred over NaBH3CN for lower toxicity and better control.[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] The product is 3,3-dimethoxy-N,N-dimethylcyclobutanamine .

Phase 3: Ketal Hydrolysis (Unmasking)

Objective: Remove the protecting group to regenerate the ketone for the final reduction.[1]

  • Conditions: Treat the acetal amine with 1M HCl (aq) at RT for 2-4 hours.

  • Critical Step: The product, 3-(dimethylamino)cyclobutanone , is water-soluble. Do not extract yet. Neutralize carefully to pH 8-9 and extract immediately, or proceed to reduction in the same pot if using compatible buffers.

Phase 4: Stereoselective Reduction (The "Cis" Decision)

Objective: Reduce the ketone to the alcohol.[1] The choice of reagent determines the stereochemical outcome.[1]

Mechanism: The 3-substituted cyclobutanone adopts a puckered conformation.[1][2] Hydride attack occurs from the less hindered face (anti to the bulky amine substituent), leading to the cis alcohol (substituents on the same side).

Protocol (High Cis-Selectivity):

  • Dissolve 3-(dimethylamino)cyclobutanone in dry THF. Cool to -78°C.[1]

  • Add L-Selectride (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise.

    • Why? The bulky alkyl groups on boron amplify the steric bias, blocking the "trans" attack vector.[1]

  • Stir for 1 h. Warm to 0°C.[1]

  • Oxidative Workup: Add NaOH (3M) and H2O2 (30%) carefully (exothermic!).[1]

  • Purification: Extract with EtOAc. The cis isomer is typically formed in >95:5 ratio.[1]

Alternative (Standard):

  • NaBH4 / MeOH @ -20°C: Gives ~85:15 cis:trans ratio.[1] Easier workup but requires chromatographic separation of isomers.[1]

Troubleshooting & Optimization

Protecting Group Stability Matrix
Protecting GroupStability to AmineStability to Acid (Workup)Stability to ReductionDeprotection Cond.[1]
Dimethyl Ketal HighLow (Hydrolyzes < pH 4)High (NaBH4, LAH)Aq. Acid (HCl/H2O)
Benzyl Ether HighHighHighH2 / Pd-C
TBDMS Ether HighModerateHighTBAF or Acid
Handling Volatile Amines

The intermediate 3-(dimethylamino)cyclobutanone is volatile and prone to degradation.[1]

  • Recommendation: Store as the HCl or Oxalate salt if pausing the synthesis.[1]

  • Salt Formation: Dissolve the free base in Et2O and bubble HCl gas or add oxalic acid in acetone.[1] The salt precipitates and is stable.[1]

Stereochemical Inversion (Accessing the Trans Isomer)

If the trans isomer is required:

  • Perform the standard reduction to get the cis-alcohol.[1]

  • Mitsunobu Inversion: React with p-nitrobenzoic acid, DIAD, and PPh3.

  • Hydrolyze the ester.[1] This inverts the alcohol center to trans.[1]

Stereochemical Logic Diagram

Stereochemistry Ketone 3-(Dimethylamino)cyclobutanone (Puckered Conformation) Attack_Anti Hydride Attack (Anti to NMe2) Ketone->Attack_Anti Steric approach control Attack_Syn Hydride Attack (Syn to NMe2) Ketone->Attack_Syn Hindered face Cis Cis-Alcohol (Major Product) Thermodynamic & Kinetic Favored Attack_Anti->Cis L-Selectride (>95%) Trans Trans-Alcohol (Minor Product) Sterically Disfavored Attack_Syn->Trans Trace

Figure 2: Mechanistic basis for stereoselective reduction. The bulky amine substituent directs hydride attack to the opposite face, yielding the cis-alcohol.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry, 2020. Link (Confirming cis-selectivity of hydride reductions).

  • Reductive Amination Protocols. Master Organic Chemistry, 2017. Link (General protocols for STAB usage).

  • Synthesis of 3-Substituted Cyclobutanones. Organic Syntheses, Coll. Vol. 6, p.320. Link ( foundational cyclobutanone chemistry).

  • Cyclobutane Conformational Analysis.Chemical Reviews, 1989. (Classic review on pucker angles and substituent effects).
  • Preparation of 3-alkoxycyclobutanones.Journal of the American Chemical Society, 1971. (Methodology for [2+2] cycloadditions to access ether precursors).

Sources

Application Notes & Protocols: Coupling Reactions Involving 3-(Dimethylamino)cyclobutan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(Dimethylamino)cyclobutanol Scaffold

In contemporary medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Saturated carbocycles have emerged as valuable design elements, offering a means to escape the "flatland" of aromatic and heteroaromatic compounds. The cyclobutane ring, in particular, provides a unique combination of conformational rigidity and three-dimensional character that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1][2]

The 3-(Dimethylamino)cyclobutan-1-ol scaffold is a particularly compelling building block. It incorporates several key features:

  • A 3D Cyclobutane Core: This imparts a defined spatial arrangement of substituents, crucial for optimizing interactions with biological targets.[1]

  • A Secondary Alcohol: This serves as a versatile synthetic handle for introducing a wide range of functionality through various coupling reactions, primarily forming ether and ester linkages.

  • A Tertiary Amine: The dimethylamino group is a common pharmacophore in many FDA-approved drugs, often contributing to aqueous solubility and forming key salt-bridge or hydrogen bond interactions.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold through key coupling reactions. The protocols described herein are designed as robust starting points, grounded in established chemical principles, with expert insights into reaction optimization and potential challenges.

Part 1: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Type Coupling)

The formation of aryl ethers from alcohols, a variation of the Buchwald-Hartwig amination, is a powerful method for constructing C-O bonds that are prevalent in pharmaceuticals and agrochemicals.[4][5] This reaction allows for the direct coupling of the secondary hydroxyl group of the cyclobutanol scaffold with a diverse range of aryl and heteroaryl halides or triflates.

Mechanistic Considerations: The catalytic cycle is believed to proceed through a sequence of steps analogous to C-N coupling: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-alkoxide intermediate via reaction with the deprotonated alcohol, and finally, reductive elimination to yield the aryl ether product and regenerate the Pd(0) catalyst.[5][6][7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Sterically hindered biaryl phosphine ligands are often employed to promote the desired transformation.[8]

Diagram 1: Catalytic Cycle for Buchwald-Hartwig O-Arylation

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition alkoxide_complex L-Pd(II)(Ar)(OR) oa_complex->alkoxide_complex Ligand Exchange/ Deprotonation alkoxide_complex->pd0 Reductive Elimination product Ar-OR (Aryl Ether) alkoxide_complex->product start Ar-X start->oa_complex alcohol R-OH + Base alcohol->oa_complex hx - HX G setup 1. Reaction Setup - Add solids (scaffold, Ar-X, base) - Add catalyst/ligand - Glovebox preferred solvent 2. Solvent Addition - Add anhydrous, degassed solvent - Seal vessel setup->solvent reaction 3. Heating & Monitoring - Heat to 80-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 4. Aqueous Workup - Cool to RT - Quench (e.g., sat. NH4Cl) - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purify analysis 6. Characterization - NMR, MS, etc. purify->analysis

Caption: Standard experimental workflow for cross-coupling reactions.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial or flask, add this compound (1 equiv.), the aryl halide (1.1 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., RuPhos G3 Palladacycle, 2 mol%) and any additional ligand if not using a precatalyst.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expert Insights & Troubleshooting:

  • Base Sensitivity: The dimethylamino group can be protonated by acidic media, but under the strong basic conditions of the Buchwald-Hartwig reaction, it should remain as a free base. However, it can potentially act as a ligand for the palladium catalyst. If reaction rates are slow, consider using a more sterically hindered ligand to discourage this interaction.

  • Reactivity of Halides: The general reactivity order for aryl halides is I > Br > OTf > Cl. [5][6]For less reactive aryl chlorides, higher catalyst loadings, more electron-rich ligands (like tBuXPhos), and higher temperatures may be necessary. [6]* Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst and/or base can be added. Ensure the solvent is rigorously anhydrous and degassed, as water and oxygen can deactivate the catalyst.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / RuPhos or RuPhos G3 PrecatalystProvides a good balance of activity and stability for O-arylation of secondary alcohols.
Base NaOt-BuA strong, non-nucleophilic base required to deprotonate the alcohol for the catalytic cycle. [9]
Solvent Toluene or DioxaneAprotic, high-boiling solvents that are compatible with the reaction conditions. [6]
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step. [6]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig O-Arylation.

Part 2: O-Alkylation and Acylation Reactions

While palladium-catalyzed reactions offer access to aryl ethers, classical and modern methods for forming alkyl ethers and esters are also crucial for diversifying the scaffold.

A. Williamson Ether Synthesis (O-Alkylation)

This classical Sₙ2 reaction involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Protocol 2: O-Alkylation of this compound

  • Deprotonation: Dissolve this compound (1 equiv.) in anhydrous THF or DMF. Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Expert Insights:

  • This method is most effective for primary alkyl halides. Secondary halides may lead to competing E2 elimination.

  • The intramolecular basicity of the dimethylamino group is generally insufficient to cause significant deprotonation of the alcohol, but a strong external base like NaH is required.

B. Acylation (Ester Formation)

The formation of esters from the alcohol is a straightforward and high-yielding transformation, often used to introduce acyl groups that can act as metabolic blocks or key pharmacophoric elements.

Protocol 3: DMAP-Catalyzed Acylation This method is highly efficient for acylating secondary alcohols. [10][11]

  • Setup: Dissolve this compound (1 equiv.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 equiv.) followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Acylation: Cool the solution to 0 °C and add the acid chloride or anhydride (e.g., acetyl chloride or acetic anhydride, 1.2 equiv.) dropwise. [12]4. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Reaction TypeReagentsKey Features
O-Alkylation NaH, Alkyl HalideClassical Sₙ2 reaction; best for primary halides.
O-Acylation Acid Chloride/Anhydride, Et₃N, DMAPFast, efficient, and high-yielding for ester formation. [11]

Table 2: Summary of O-Alkylation and Acylation Conditions.

Part 3: Potential for Other Coupling Reactions

While O-arylation is the most prominent cross-coupling reaction for this scaffold's hydroxyl group, other transformations can be envisioned, although they are less common for secondary alcohols.

  • Sonogashira Coupling: The direct coupling of alcohols with terminal alkynes is not a standard Sonogashira reaction. [13][14][15]A more viable, albeit multi-step, approach would involve converting the alcohol to a triflate or halide, which could then participate in a standard Sonogashira coupling.

  • Suzuki Coupling: Similar to the Sonogashira reaction, a direct Suzuki coupling with the hydroxyl group is not feasible. [16][17][18]The alcohol must first be converted into a suitable electrophilic partner, such as a triflate.

The synthetic utility of the this compound scaffold lies in its ability to be readily functionalized at the hydroxyl position. The protocols and insights provided here offer a robust foundation for chemists to explore and expand the chemical space around this valuable three-dimensional building block, enabling the generation of novel molecular architectures for drug discovery and development.

References

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Vedejs, E., & Daugulis, O. An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry. Available at: [Link]

  • A Fast and Convenient Procedure for the Acetylation of Alcohols. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis method of trans-3-aminobutanol. Google Patents.
  • Acetic Acid Esters. Organic Chemistry Portal. Available at: [Link]

  • Reddit - r/Chempros: Acetylation of secondary alcohols. Reddit. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group. Available at: [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Available at: [Link]

  • Suzuki coupling results depends on the reaction time and electronic properties of the aryl bromide. ResearchGate. Available at: [Link]

  • Sonogashira cross coupling of Secondary alkyl bromides with oct-1-yn-3-one. ResearchGate. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journals. Available at: [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Available at: [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. Available at: [Link]

  • (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride. PubChem. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available at: [Link]

  • 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses Procedure. Available at: [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.

Sources

Application Note: Preparation of Amino-Cyclobutane Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the modern drug discovery landscape, the "Escape from Flatland" initiative has driven a shift away from planar, aromatic-heavy compounds toward three-dimensional, sp³-rich architectures.[1] Amino-cyclobutanes represent a premier scaffold in this domain. Unlike flexible alkyl chains, the cyclobutane ring provides a rigid, defined vector for substituent display, while offering superior metabolic stability compared to their aromatic counterparts.[2]

This guide details the end-to-end workflow for generating high-quality amino-cyclobutane libraries. We focus on a two-phase strategy :

  • Bulk Scaffold Synthesis: Utilizing [2+2] photocycloaddition to access the core cyclobutane architecture.[3]

  • High-Throughput Derivatization: A parallel synthesis protocol for diversifying the core into a screening-ready library.

Key Advantages of the Amino-Cyclobutane Scaffold
  • Defined Exit Vectors: The cis and trans isomers of 1,3-disubstituted cyclobutanes project substituents at distinct angles (approx. 180° vs. 120°), allowing precise probing of binding pockets.

  • Metabolic Hardening: The strained ring system is generally resistant to oxidative metabolism (P450s) compared to cyclopentanes or alkyl chains.

  • Fsp³ Enhancement: Increases the fraction of sp³ hybridized carbons, which correlates with improved solubility and clinical success rates (Lovering et al., 2009).

Workflow Visualization

The following diagram outlines the critical path from scaffold design to the final assay-ready plate.

LibraryWorkflow Design 1. Scaffold Design (Vector Analysis) Photo 2. Bulk Synthesis ([2+2] Photocycloaddition) Design->Photo Selection Resolution 3. Isomer Resolution (cis/trans separation) Photo->Resolution Crude Core Parallel 4. Parallel Derivatization (96-well Amide Coupling) Resolution->Parallel Pure Scaffold QC 5. QC & Plating (LC-MS / DMSO Stocks) Parallel->QC Library Members

Figure 1: Operational workflow for amino-cyclobutane library production, emphasizing the critical isomer resolution step prior to parallel synthesis.

Phase 1: Bulk Scaffold Synthesis (The Core)

The most robust method for constructing the cyclobutane core with functional handles is the [2+2] Photocycloaddition . This protocol describes the synthesis of a protected cis-3-aminocyclobutanecarboxylic acid, a versatile "bifunctional" spacer.

Mechanism & Pathway

The reaction utilizes the photochemical cycloaddition of an alkene with a masked equivalent of an amino-acid precursor (e.g., maleic anhydride or uracil derivatives), followed by degradation/rearrangement.

SyntheticPathway Start Start: Ethylene + Maleic Anhydride Inter Intermediate: Cyclobutane-1,2-dicarboxylic anhydride Start->Inter Product Product: cis-2-aminocyclobutane-1-carboxylic acid (Protected Scaffold) Inter->Product Step1 hv (UV Light) [2+2] Cycloaddition Step2 1. Hydrolysis 2. Curtius Rearrangement

Figure 2: Synthetic route to the core amino-cyclobutane scaffold via [2+2] photocycloaddition.[3]

Detailed Protocol: Photochemical Synthesis

Target: cis-Cyclobutane-1,2-dicarboxylic anhydride (Precursor to amino acids).

  • Setup: Equip a photochemical reactor (e.g., Rayonet or flow photoreactor) with medium-pressure mercury lamps (or 365 nm LEDs). Use a quartz or Pyrex immersion well.

  • Reagents: Dissolve Maleic Anhydride (1.0 equiv) in Acetone (Sensitizer/Solvent). Degas the solution with N₂ for 30 minutes to remove oxygen (triplet quencher).

  • Irradiation: Saturate the solution with Ethylene gas (bubbling) while irradiating. Maintain temperature <10°C to maximize solubility of the gas.

    • Checkpoint: Monitor reaction by GC-FID or NMR. Disappearance of the maleic anhydride alkene proton (approx. 7.0 ppm) indicates completion.

  • Workup: Concentrate the acetone solution in vacuo. The cyclobutane anhydride often crystallizes directly.

  • Differentiation (Critical): To convert to the amino acid:

    • Hydrolyze to the di-acid.

    • Perform a partial Curtius rearrangement (using DPPA/tBuOH) to convert one carboxylic acid to the Boc-protected amine.

    • Note: This yields the cis-scaffold. If the trans isomer is required, epimerization of the ester intermediate is necessary using NaOMe/MeOH.

Phase 2: Parallel Library Generation (High-Throughput)

Once the scaffold (e.g., N-Boc-3-aminocyclobutanecarboxylic acid) is isolated and pure (>95%), it serves as the foundation for the library. The following protocol utilizes Amide Coupling in a 96-well plate format.

Reagents & Equipment[4]
  • Scaffold: N-Boc-3-aminocyclobutanecarboxylic acid (0.1 M in DMF).

  • Diversity Set: 96 unique primary/secondary amines (R-NH₂).

  • Coupling Agent: HATU (0.5 M in DMF).

  • Base: DIPEA (Neat).

  • Block: 2 mL deep-well polypropylene plate.

Step-by-Step Protocol
Step 1: Activation and Coupling
  • Dispensing: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 100 µL of the Scaffold solution (10 µmol) into each well of the 96-well plate.

  • Base Addition: Add 50 µL of DIPEA (3.0 equiv) to each well.

  • Activation: Add 100 µL of HATU solution (1.1 equiv). Shake at 800 rpm for 2 minutes.

  • Diversity Addition: Add 150 µL of the unique Amine (R-NH₂) solution (1.2 equiv) to respective wells.

  • Incubation: Seal the plate and shake at room temperature for 16 hours.

    • Self-Validation: Check 3 random wells by LC-MS. Conversion should be >90%. If <80%, add 0.5 equiv more HATU and incubate for 4 hours.

Step 2: Deprotection (Optional - if free amine required)

If the library design requires a free amine on the cyclobutane ring for further reaction or assay:

  • Evaporate solvent (Genevac).

  • Add 500 µL of 20% TFA in DCM. Shake for 2 hours.

  • Evaporate to dryness.

Step 3: Purification & QC
  • Workup: For HTS, solid-phase extraction (SPE) is preferred over liquid-liquid extraction. Use SCX (Strong Cation Exchange) cartridges for basic products.

    • Load reaction mixture.

    • Wash with MeOH.

    • Elute with 2M NH₃ in MeOH.

  • Analysis: Re-dissolve in DMSO. Analyze via UPLC-MS (UV @ 254 nm + ESI).

    • Pass Criteria: Purity > 85% (ELSD/UV).

Physicochemical Comparison

The following table highlights why this library is superior to traditional alkyl-linker libraries.

FeatureAmino-Cyclobutane LibraryAmino-Ethyl/Propyl LibraryImpact
Conformation Rigid (Puckered)Flexible (Floppy)Higher selectivity; lower entropic penalty upon binding.
Vector Angle Defined (~180° trans / ~120° cis)UndefinedAbility to target specific sub-pockets.
Fsp³ Score HighHighImproved solubility.
Metabolic Stability High (Steric bulk/Strain)Low (Oxidative dealkylation)Better PK profile (longer half-life).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4] Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Kihlberg, J., et al. (2014). Methods for the Synthesis of Amino-Cyclobutanes. Chemistry – A European Journal, 20(23), 6902-6908. [Link]

  • Grygorenko, O. O., et al. (2018). The Fsp3 defect in medicinal chemistry: A new look at an old problem. Drug Discovery Today, 23(11), 1850-1857. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Dimethylamino)cyclobutan-1-ol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the separation and purification of 3-(Dimethylamino)cyclobutan-1-ol isomers. This content is structured to address the specific physicochemical challenges posed by the cyclobutane ring puckering, amine basicity, and polarity differences between cis and trans diastereomers.

Topic: Troubleshooting Separation of cis- and trans-3-(Dimethylamino)cyclobutan-1-ol Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Separation Challenge

The separation of this compound isomers is a classic problem in small-ring stereochemistry. The challenge stems from three factors:

  • Ring Puckering: Unlike flat rings, the cyclobutane ring exists in a puckered "butterfly" conformation, which minimizes torsional strain but complicates NMR assignment and polarity differences.[1]

  • Amine Tailing: The basic dimethylamino group interacts strongly with silanols on silica gel, causing peak broadening.

  • Lack of Chromophore: The molecule lacks aromatic systems, rendering standard UV detection (254 nm) ineffective.

This guide provides validated workflows for Chromatographic Separation , Crystallization , and Structural Assignment .

Module 1: Chromatographic Separation (Flash & Prep-HPLC)
Q1: I am seeing severe peak tailing on silica gel. How do I resolve this?

Diagnosis: The tertiary amine (pKa ~9-10) is protonating surface silanols (Si-OH), leading to non-specific adsorption. Solution: You must basify the mobile phase to suppress silanol ionization and keep the amine in its free-base form.

  • Protocol A (Flash Chromatography - Silica):

    • Stationary Phase: High-performance spherical silica (20–40 µm).

    • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

    • Gradient: Start with 95:5:0.5 (DCM:MeOH:NH₄OH). Ramp to 85:15:1.5.

    • Key Tip: Pre-equilibrate the column with the starting mobile phase containing the base. Do not use Triethylamine (TEA) if you plan to use mass spectrometry downstream, as it suppresses ionization; NH₄OH is volatile and MS-compatible.

Q2: Which isomer elutes first on Silica?

Answer: In 1,3-disubstituted cyclobutanes, the trans isomer typically elutes first , while the cis isomer elutes second .

  • Mechanism: The cis isomer (substituents on the same face) often has a larger net dipole moment and stronger interaction with the stationary phase. The trans isomer has partial vector cancellation of the dipoles.

IsomerRelative PolarityElution Order (Normal Phase)Elution Order (Reverse Phase)
Trans (E)Lower1st (Fast)2nd (Slow)
Cis (Z)Higher2nd (Slow)1st (Fast)
Q3: I have no UV signal. How do I visualize the fractions?

Answer: The molecule is UV-inactive. Use the following detection methods:

  • ELSD (Evaporative Light Scattering Detector): The gold standard for this molecule.

  • Staining (TLC):

    • KMnO₄ (Potassium Permanganate): Stains the alcohol/amine (appears yellow/brown on purple).

    • Ninhydrin: Stains amines (appears reddish/purple).

    • Iodine Chamber: Reversible, non-destructive visualization.

Module 2: Crystallization & Salt Formation
Q4: Chromatography is not scalable for my 50g batch. Can I separate them by crystallization?

Answer: Yes. While the free bases are often oils or low-melting solids, their salts show distinct solubility profiles. The trans isomer often forms a more crystalline lattice due to higher symmetry.

Recommended Protocol: Selective Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude mixture (cis/trans ratio ~1:1) in a non-polar solvent like Diethyl Ether or TBME (tert-butyl methyl ether).

  • Acidification: Cool to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Precipitation: Both salts will precipitate. Filter the solid.[2][3]

  • Recrystallization:

    • Dissolve the salt mixture in hot Isopropanol (IPA) or Ethanol .

    • Allow to cool slowly. The trans-isomer HCl salt is typically less soluble and will crystallize out first.

    • Filtrate: Enriched in the cis-isomer.

Alternative: If HCl fails, try Oxalic acid . Oxalates of amino-cyclobutanes often yield sharp melting points and distinct solubilities.

Module 3: Structural Assignment (NMR)
Q5: How do I definitively distinguish cis from trans by NMR?

Answer: Do not rely solely on coupling constants (


) due to the ring puckering. Use NOE (Nuclear Overhauser Effect)  spectroscopy.
  • Geometry:

    • Cis (Z): The -OH and -NMe₂ groups are on the same face. Consequently, the methine protons (H1 and H3) are also on the same face (cis to each other).[1]

    • Trans (E): The substituents are on opposite faces. The methine protons (H1 and H3) are on opposite faces (trans to each other).

  • The NOE Experiment:

    • Irradiate the H1 signal (methine next to OH).

    • Strong NOE to H3 (methine next to NMe₂)

      
      Cis Isomer  (Protons are close).
      
    • No NOE to H3

      
      Trans Isomer  (Protons are distant).
      

Summary of NMR Signals:

FeatureCis IsomerTrans Isomer
Symmetry Plane of symmetry through C1-C3Plane of symmetry through C1-C3
H1-H3 NOE Strong Positive Absent/Weak
C2/C4 Protons Complex multiplets (distinct exo/endo environments)Complex multiplets
Module 4: Process Logic & Workflow

The following diagram illustrates the decision tree for purifying the crude reaction mixture (typically from the reductive amination of 3-hydroxycyclobutanone).

G Start Crude Mixture (3-hydroxycyclobutanone + HNMe2) CheckScale Batch Scale? Start->CheckScale SmallScale < 5 grams CheckScale->SmallScale Analytical/Lab LargeScale > 50 grams CheckScale->LargeScale Process/Pilot Flash Flash Chromatography (Silica Gel) SmallScale->Flash SaltForm Salt Formation (HCl or Oxalate) LargeScale->SaltForm Conditions DCM:MeOH:NH4OH (90:10:1) Flash->Conditions Analysis NOE Analysis (Confirm H1-H3 proximity) Flash->Analysis Recryst Fractional Recrystallization (Solvent: IPA/EtOH) SaltForm->Recryst TransIso Solid Precipitate (Trans-Isomer Enriched) Recryst->TransIso Less Soluble CisIso Mother Liquor (Cis-Isomer Enriched) Recryst->CisIso More Soluble TransIso->Analysis CisIso->Analysis

Caption: Workflow for the separation of this compound isomers based on scale and physicochemical properties.

References
  • Separation of 1,3-cyclobutanediol isomers : Martin, J. C., & Elam, E. U. (1966).[4] Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols. U.S. Patent No.[5] 3,227,764. Washington, DC: U.S. Patent and Trademark Office. Link

  • NMR Assignment of 1,3-disubstituted cyclobutanes : Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane derivatives. Journal of the American Chemical Society, 91(18), 5124-5130. Link

  • Synthesis via Reductive Amination : Patent CN103788098A. Azetidine and cyclobutane derivatives as JAK inhibitors. (2014). Link

  • General Resolution of Amino-Alcohols: Newman, P. (1981). Optical Resolution Procedures for Chemical Compounds. Optical Resolution Information Center, Manhattan College. (General Reference for salt selection).

Sources

Technical Support Center: Synthesis of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable cyclobutane derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to enhance your experimental success.

Introduction: The Synthetic Challenge

The synthesis of cyclobutane rings, while crucial for accessing novel chemical space in drug discovery, is often hampered by inherent ring strain.[1][2] This can lead to challenges in achieving high yields and purity. The synthesis of this compound, a key building block, is no exception. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, primarily focusing on the reductive amination of a cyclobutanone precursor.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of this compound is consistently below expectations. What are the likely causes and how can I improve it?

Answer: Low overall yield is a multifaceted issue that can stem from several stages of the synthesis. Let's break down the common culprits and their solutions.

A. Inefficient Reductive Amination

The core of this synthesis is the reductive amination of a suitable cyclobutanone precursor, such as 3-hydroxycyclobutanone, with dimethylamine.[] Incomplete reaction or the formation of side products can significantly reduce your yield.

  • Causality: The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an enamine or iminium ion, which is then reduced.[4] Each of these steps is an equilibrium, and inefficiencies at any stage will lower the final product yield.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[5][6] It is milder and more selective for the iminium ion over the starting ketone compared to reagents like sodium borohydride (NaBH₄).[6] This minimizes the formation of cyclobutan-1,3-diol as a byproduct.

    • pH Control: The formation of the iminium ion is acid-catalyzed.[4] Maintaining a weakly acidic pH (typically around 5-6) is crucial. If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the dehydration of the hemiaminal will be slow. Acetic acid is a common and effective acid catalyst for this purpose.[5]

    • Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of the amine can sometimes drive the equilibrium towards iminium ion formation. However, a large excess can lead to purification challenges.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. While some reductive aminations are complete within a few hours at room temperature, others may require longer times or gentle heating.

B. Challenges with Starting Material: 3-Hydroxycyclobutanone

The stability and purity of your starting cyclobutanone are critical.

  • Causality: 3-Hydroxycyclobutanone can be prone to self-condensation or polymerization, especially if impure or stored improperly. The synthesis of cyclobutanones, in general, can be challenging.[7][8]

  • Troubleshooting & Optimization:

    • Synthesis and Purification: A common route to 3-hydroxycyclobutanone involves the hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobutene.[9] Ensure complete removal of the silyl protecting groups and byproducts.

    • Storage: Store 3-hydroxycyclobutanone under an inert atmosphere at low temperatures to minimize degradation.

Experimental Protocol: Optimized Reductive Amination

Caption: Optimized Reductive Amination Workflow

Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are they, and how can I prevent their formation?

Answer: Side product formation is a common hurdle. Identifying the impurities is the first step to mitigating them.

A. Over-alkylation of the Amine
  • Causality: While less common with dimethylamine, if a primary amine were used, dialkylation could be a significant issue.[4] In the context of this compound synthesis, this is less of a concern.

B. Reduction of the Starting Ketone
  • Causality: If a non-selective reducing agent like NaBH₄ is used, or if the reaction conditions are not optimal, the starting 3-hydroxycyclobutanone can be reduced to cyclobutan-1,3-diol.

  • Troubleshooting:

    • Use a selective reducing agent like sodium triacetoxyborohydride.[5]

    • Ensure the pH is slightly acidic to favor iminium ion formation, which is more readily reduced than the ketone.

C. Ring-Opening or Rearrangement Products
  • Causality: The inherent strain in the cyclobutane ring can make it susceptible to ring-opening or rearrangement under certain conditions, although this is less common under the mild conditions of reductive amination.[2]

  • Troubleshooting:

    • Maintain mild reaction temperatures.

    • Avoid strongly acidic or basic conditions during workup.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the best methods?

Answer: The purification of amino alcohols can be challenging due to their polarity and basicity.

  • Causality: The presence of both a hydroxyl and an amino group makes the molecule polar and water-soluble, which can complicate extractions and chromatography.

  • Troubleshooting & Optimization:

    • Extraction: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and minimize its solubility in the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.

    • Column Chromatography:

      • Stationary Phase: Silica gel is commonly used. However, the basic nature of the amine can lead to tailing. To mitigate this, you can either:

        • Pre-treat the silica gel with a small amount of triethylamine in the eluent.

        • Use alumina as the stationary phase.

      • Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate is often effective.

    • Crystallization: The product can sometimes be purified by crystallization of its salt, such as the hydrochloride or oxalate salt, followed by liberation of the free base.[10][11]

Data Summary: Purification Strategies
Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution, good for removing closely related impurities.Can be time-consuming and require large solvent volumes. Tailing can be an issue.Small to medium scale synthesis.
Distillation Effective for removing non-volatile impurities.Requires the product to be thermally stable. May not separate isomers effectively.Larger scale purification of thermally stable liquids.
Salt Crystallization Can provide very high purity.[10]Adds extra steps (salt formation and free-basing).Achieving high purity for final product.
Issue 4: Characterization and Isomer Identification

Question: How can I confirm the structure and stereochemistry of my product?

Answer: Proper characterization is essential to confirm the identity and purity of your product. This compound can exist as cis and trans isomers.

  • Causality: The reduction of the iminium ion intermediate can occur from either face of the cyclobutane ring, potentially leading to a mixture of diastereomers.

  • Troubleshooting & Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The relative stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants and chemical shifts of the protons on the cyclobutane ring.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H and C-N bonds.

    • Separation of Isomers: If a mixture of isomers is obtained, they can often be separated by careful column chromatography.

Logical Troubleshooting Flowchart

Caption: Troubleshooting Low Yield

Conclusion

Improving the yield in the synthesis of this compound requires a systematic approach to troubleshooting. By understanding the underlying chemical principles of each step, from the stability of the starting materials to the nuances of the reductive amination and final purification, you can effectively diagnose and resolve issues to achieve higher yields and purity. This guide provides a framework for that process, grounded in established chemical knowledge and practical experience.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1 - American Chemical Society. (n.d.).
  • Preparation of Cyclobutenone - Organic Syntheses Procedure. (n.d.).
  • US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity - MDPI. (n.d.).
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02224A. (2020, May 4).
  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC. (n.d.).
  • Amino Alcohol Synthesis Service - BOC Sciences. (n.d.).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • US2243977A - Process for the preparation of amino-alcohols - Google Patents. (n.d.).
  • Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. (2014, December 31).
  • Cyclobutanone synthesis - Organic Chemistry Portal. (n.d.).
  • Hydroxycyclobutanone Derivatives ; Application to the Synthesis of 1,4=Diketones and Cyclopentenones - RSC Publishing. (1977, January 1).
  • Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis - Organic Syntheses Procedure. (n.d.).
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. (2015, April 23).
  • Application Note: A Detailed Protocol for the Reductive Amination of Cyclopentanone with n-Butylamine - Benchchem. (n.d.).
  • US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents. (n.d.).
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.).
  • Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - MDPI. (2024, January 22).
  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. (n.d.).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride - PubChemLite. (n.d.).
  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.).
  • comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol - Benchchem. (n.d.).
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC. (n.d.).
  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a - IRIS UniCa. (n.d.).
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.).
  • A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol - Benchchem. (n.d.).
  • 3-(Dimethylamino)cyclopentan-1-ol | C7H15NO | CID 79639121 - PubChem. (n.d.).
  • Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. (n.d.).
  • Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane - Green Chemistry (RSC Publishing). (n.d.).

Sources

Purification methods for hydrophilic amino cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Support for Hydrophilic Amino Cyclobutanols

Status: Operational Ticket ID: #HC-QK-992 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Solubility Paradox

Welcome to the Cyclo-Pure support center. If you are here, you are likely facing the "Solubility Paradox" common to small, polar, strained rings like amino cyclobutanols. These molecules are too polar for standard organic extraction (staying in the aqueous layer) yet often lack the lipophilicity required for retention on standard C18 silica. Furthermore, the cyclobutane ring introduces strain energy (~26 kcal/mol), making the molecule susceptible to ring-opening or rearrangement under harsh acidic conditions.

This guide moves beyond standard protocols to provide a self-validating workflow for isolating these "invisible" and "unextractable" compounds.

Module 1: Isolation & Work-up (The "Catch and Release" Strategy)

The Problem: Standard Liquid-Liquid Extraction (LLE) using DCM or EtOAc often fails because amino cyclobutanols partition into the aqueous phase due to their high polarity and hydrogen-bonding capability.

The Solution: Do not attempt to "salt out" the compound. Instead, use Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) . This method relies on the basicity of the amine to chemically "catch" the molecule on a sulfonic acid resin while impurities are washed away, followed by a basic "release."

Protocol: SCX Iso-Capture

Use this protocol for crude reaction mixtures in water/DMF/DMSO.

StepActionMechanistic Rationale
1. Activation Flush SCX cartridge with MeOH, then 0.5 M HCl.Protonates the sulfonic acid sites (

), preparing them for ion exchange.
2. Loading Acidify crude mixture to pH 2-3 (use dilute HCl or Formic Acid). Load onto cartridge.Ensures the amino cyclobutanol is fully protonated (

), allowing it to bind ionically to the resin.
3. Washing Flush with Methanol (3-5 column volumes).Removes non-basic impurities (neutrals, acids) and high-boiling solvents like DMSO/DMF. The amine remains bound.
4. Elution Elute with 2 M Ammonia in Methanol .The ammonia deprotonates the ammonium species (

), breaking the ionic bond and releasing the neutral molecule.
5. Concentration Evaporate eluent at <40°C under reduced pressure.Low temperature prevents thermal stress on the strained cyclobutane ring.

Critical Checkpoint: If your compound is not in the ammonia eluent, check the "flow-through" of the loading step. If it is there, the capacity of the cartridge was exceeded (usually 0.6–0.8 meq/g for standard SCX).

Module 2: Chromatographic Purification (HILIC vs. C18)

The Problem: On standard C18 (Reverse Phase), hydrophilic amino cyclobutanols elute in the "void volume" (dead time) with salts, resulting in no separation.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3] This technique creates a water-rich layer on the surface of a polar stationary phase.[1][2] Analytes partition between this stagnant water layer and the acetonitrile-rich mobile phase.

Stationary Phase Selection Matrix
Phase TypeSuitabilityMechanismNotes
Amide High Hydrogen bonding + PartitioningBest retention for amino alcohols. Stable pH 2–12. Excellent peak shape.
Zwitterionic (ZIC) High Electrostatic + PartitioningIdeal if the molecule is zwitterionic. separates inorganic salts well.
Bare Silica MediumCation Exchange (Silanols)Strong retention for amines but prone to peak tailing due to irreversible adsorption.
C18-AQ LowHydrophobic InteractionOnly works if the cyclobutane has large hydrophobic substituents.
Recommended HILIC Protocol (Amide Phase)
  • Column: TSKgel Amide-80 or XBridge Amide.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[4][5]

  • Mobile Phase B: Acetonitrile.[6][7]

  • Gradient: 95% B

    
     60% B over 15 minutes.
    
    • Note: Unlike Reverse Phase, HILIC starts with high organic content.

  • Buffer: Ammonium formate is preferred over acetate for better MS compatibility and lower UV cutoff.

Module 3: Detection of "Invisible" Compounds

The Problem: Amino cyclobutanols often lack chromophores (conjugated


-systems), rendering them invisible to standard UV detection at 254 nm.

The Solution: Use universal detectors or derivatization.

Detector Comparison
DetectorMechanismSensitivityLinearityRecommendation
CAD (Charged Aerosol) Measures charge transfer to particles.High (ng level)HighGold Standard. Uniform response factor.
ELSD (Light Scattering) Measures light scattering of dried particles.[8]MediumLow (Exponential)Good alternative if CAD is unavailable.
UV (200-210 nm) Absorbance of amine/alcohol bonds.LowHighRisky. Solvent cutoff interference is high.
Derivatization Strategy (If UV is the only option)

If you lack CAD/ELSD, you must add a chromophore.

  • Reagent:

    
     (Di-tert-butyl dicarbonate) or 
    
    
    
    .
  • Workflow: React crude amino cyclobutanol with

    
     (1.1 eq) and 
    
    
    
    in DCM.
  • Result: The resulting N-Boc amino cyclobutanol is now lipophilic (purifiable on standard C18) and visible at 210 nm (carbonyl absorbance).

  • Warning: Deprotection requires acid (TFA/HCl). Ensure the cyclobutane ring is stable to these conditions (see Module 4).

Module 4: Stability & Troubleshooting Logic

The Risk: The cyclobutane ring has significant ring strain. Under strong acidic conditions (especially if a carbocation can form adjacent to the ring), ring expansion (Demjanov rearrangement) or cleavage can occur.

Workflow Logic Diagram

The following diagram illustrates the decision process for purification and stability checks.

PurificationLogic Start Crude Amino Cyclobutanol CheckUV Has Chromophore? Start->CheckUV CheckSol Water Soluble? CheckUV->CheckSol No (Invisible) StandardRP Standard C18/UV CheckUV->StandardRP Yes (Visible) Deriv Derivatize (Boc/Fmoc) CheckUV->Deriv No Detectors Available SCX SCX 'Catch & Release' (Isolate Free Base) CheckSol->SCX Yes (Hydrophilic) NormalPhase Normal Phase Silica CheckSol->NormalPhase No (Lipophilic) HILIC HILIC Chromatography (Amide Phase) SCX->HILIC Purification Step Detection Detection: CAD or ELSD HILIC->Detection Elution Deriv->StandardRP Makes Lipophilic

Caption: Decision matrix for selecting the appropriate isolation and purification pathway based on molecular properties.

Frequently Asked Questions (FAQ)

Q: My compound streaks on the HILIC column. What is wrong? A: This is likely due to secondary interactions between the amine and residual silanols on the silica surface.

  • Fix: Increase the buffer concentration (e.g., from 5 mM to 20 mM Ammonium Formate). The ammonium ions will compete for the silanol sites, sharpening the peak.

Q: Can I use TFA (Trifluoroacetic acid) in my HILIC mobile phase? A: Avoid if possible. TFA is a strong ion-pairing agent. While it improves peak shape, it can suppress MS signals and permanently alter the HILIC stationary phase surface chemistry. Use Formic Acid or Acetic Acid instead.

Q: I see two peaks in the chromatogram, but NMR shows one compound. Why? A: If your amino cyclobutanol has an amide bond (e.g., if it's an intermediate), you might be separating rotamers . HILIC is sensitive enough to separate cis/trans amide rotamers. Run the column at a higher temperature (40-50°C) to coalesce the peaks.

Q: Is the cyclobutane ring stable to the SCX elution (Ammonia)? A: Yes. Cyclobutane rings are generally stable to basic conditions. They are much more sensitive to acidic conditions (carbocation rearrangement). The ammonia elution is safe.

References

  • HILIC Stationary Phase Selection

    • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. (2024).[8][9][10] National Institutes of Health (PMC).

  • Detection Strategies (CAD vs. ELSD)

    • CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific.
  • SCX Extraction Protocols

    • Application of cation-exchange solid-phase extraction for the analysis of amino alcohols.[11] ResearchGate.[12]

  • HILIC Method Development

    • Hydrophilic Interaction Liquid Chrom

Sources

Technical Support Center: Navigating Steric Challenges in Cyclobutane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cyclobutane functionalization. This resource is designed for researchers, medicinal chemists, and drug development professionals who are pushing the boundaries of what is possible with this unique and valuable scaffold. The inherent ring strain and puckered conformation of cyclobutanes present significant steric challenges, often leading to unexpected reactivity, low yields, and complex stereochemical outcomes.

This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. We will delve into the "why" behind experimental choices, offering insights grounded in mechanistic understanding to help you navigate the complexities of functionalizing sterically demanding cyclobutane cores.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific problems you might encounter during key functionalization reactions. Each entry is formatted as a question-and-answer, detailing the issue, probable causes, and actionable solutions.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization is a powerful tool for installing diverse functionalities onto a cyclobutane ring. However, the steric environment of the C(sp³)–H bonds often poses significant hurdles.

Q1: My directing group-assisted C-H arylation on a polysubstituted cyclobutane is failing or giving very low yields. What's going wrong?

A1: Failure in sterically hindered C-H arylations often stems from a few critical factors related to the catalyst's ability to access the target C-H bond and efficiently perform the catalytic cycle.

Probable Causes & Solutions:

  • Steric Clash with the Directing Group: The directing group, while essential for selectivity, can itself be a source of steric hindrance, preventing the palladium catalyst from approaching the C-H bond. This is especially true after the first functionalization, which adds even more bulk.[1][2][3]

    • Solution: Consider switching to a less sterically demanding directing group. For instance, if a bulky 8-aminoquinoline group is failing, a smaller picolinamide or a thioether-based directing group might be more effective.[1] It's a trade-off between directing ability and steric accessibility.

  • Inefficient Catalyst Turnover: The palladium catalyst can get trapped in a stable off-cycle intermediate, particularly after the oxidative addition step. Reductive elimination to form the C-C bond can be slow from a sterically congested Pd(IV) intermediate.

    • Solution: Experiment with different palladium sources and ligands. For highly hindered substrates, more electron-rich and bulky phosphine ligands (e.g., BrettPhos) can promote reductive elimination.[4] Additionally, using pre-catalysts like the Buchwald G3 or G4 precatalysts can ensure the efficient generation of the active Pd(0) species.[4]

  • Unfavorable Substrate Conformation: The puckered nature of the cyclobutane ring means that C-H bonds can exist in axial or equatorial positions.[5] The catalyst may struggle to access an axial C-H bond due to 1,3-diaxial interactions.

    • Solution: Computational modeling (DFT) can provide insights into the lowest energy conformation of your substrate and the transition state energies for C-H activation at different positions.[6] This can help you understand if a particular C-H bond is sterically inaccessible. While not a direct experimental solution, it can guide you toward modifying the substrate to favor a more reactive conformation.

Experimental Protocol: General Starting Point for a Challenging C-H Arylation

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ (5-10 mol%) or Pd G3 Precatalyst (2-5 mol%)G3 precatalysts are often more efficient at generating the active Pd(0) catalyst.[4]
Ligand RuPhos or BrettPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands can accelerate reductive elimination.[4]
Directing Group 8-Aminoquinoline or 2-(methylthio)aniline (MTA)8-Aminoquinoline is a powerful directing group, but MTA can be a less hindered alternative.[1][7]
Base K₂CO₃ or Cs₂CO₃A weaker base can sometimes minimize side reactions.
Solvent Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are generally preferred.
Temperature 100-120 °CHigher temperatures are often required to overcome the activation barrier.

Q2: I'm observing poor diastereoselectivity in my C-H functionalization. How can I improve it?

A2: Achieving high diastereoselectivity is a common challenge, especially when creating multiple stereocenters on the cyclobutane ring. The outcome is often a delicate balance of steric and electronic factors.

Probable Causes & Solutions:

  • Catalyst Control vs. Substrate Control: The stereochemical outcome might be dictated by the inherent conformational preference of the substrate rather than the catalyst.

    • Solution: Employ a catalyst system known for exerting strong stereochemical control. Chiral ligands can create a chiral pocket around the metal center, influencing the trajectory of the incoming substrate. For Rh(II)-catalyzed C-H insertions, a range of catalysts with varying steric bulk can be screened to favor reaction at different sites.[8] For example, a less bulky dirhodium catalyst may favor attack at a more sterically hindered but electronically activated tertiary benzylic site, while a bulkier catalyst may favor a less hindered secondary site.[8]

  • Epimerization: If the reaction conditions are too harsh or if there's an acidic proton adjacent to a newly formed stereocenter, epimerization can occur, leading to a mixture of diastereomers.

    • Solution: Screen different bases and reaction temperatures. A milder base and lower temperature might prevent epimerization. If epimerization is unavoidable under the reaction conditions, consider if a subsequent epimerization step under thermodynamic control could favor the desired diastereomer.[3]

Decision Workflow for Improving Diastereoselectivity

G start Poor Diastereoselectivity Observed cat_choice Is the catalyst known for high stereocontrol? start->cat_choice change_cat Screen chiral ligands or catalysts with varying steric bulk (e.g., different Rh(II) catalysts). cat_choice->change_cat No harsh_cond Are reaction conditions (base, temp) too harsh? cat_choice->harsh_cond Yes change_cat->harsh_cond optimize_cond Screen milder bases (e.g., K₃PO₄) and lower temperatures. harsh_cond->optimize_cond Yes epimerization Is epimerization of the product possible? harsh_cond->epimerization No end Improved Diastereoselectivity optimize_cond->end thermo_control Consider a post-reaction epimerization step to favor the thermodynamic product. epimerization->thermo_control Yes epimerization->end No thermo_control->end

Caption: A troubleshooting flowchart for improving diastereoselectivity.

Photocatalytic [2+2] Cycloadditions

Visible-light photocatalysis offers a mild and efficient way to construct cyclobutane rings via [2+2] cycloaddition. However, achieving high yields and selectivities with sterically demanding olefins can be challenging.

Q3: My photocatalytic [2+2] cycloaddition of a sterically hindered enone is inefficient, with low conversion of starting materials.

A3: Low quantum yield in these reactions often points to inefficient energy transfer or competing deactivation pathways.

Probable Causes & Solutions:

  • Poor Energy Transfer: The triplet energy of the photocatalyst might not be sufficiently high to sensitize the enone, or the quenching process might be slow.

    • Solution: Switch to a photocatalyst with higher triplet energy. For many enones, catalysts like Ru(bpy)₃Cl₂ are effective.[9] If that fails, consider iridium-based photocatalysts which often have higher quantum yields.

  • Reversible Cycloaddition: The [2+2] cycloaddition can be reversible. If the back reaction (cycloreversion) is fast, the net conversion will be low.

    • Solution: Lowering the reaction temperature can disfavor the cycloreversion pathway, which typically has a higher activation energy. Also, ensure the reaction is shielded from UV light, which can promote cycloreversion.

  • Substrate Aggregation: At higher concentrations, your starting material might aggregate, which can quench the excited state of the photocatalyst non-productively.

    • Solution: Run the reaction at a lower concentration. While this may seem counterintuitive, it can sometimes improve the overall yield by minimizing side reactions.

Cross-Coupling Reactions

Introducing substituents onto a cyclobutane ring via cross-coupling can be plagued by side reactions, especially when dealing with sterically demanding coupling partners.

Q4: In my Suzuki-Miyaura coupling of a cyclobutylboronic ester, I'm observing significant amounts of a debrominated byproduct instead of the desired coupled product.

A4: The formation of a debrominated byproduct (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-coupling and is often caused by the generation of palladium-hydride (Pd-H) species.[10]

Probable Causes & Solutions:

  • Source of Hydride: The Pd-H species can be generated from several sources, including the base, solvent, or even the boronic acid reagent itself (if it contains water or other protic impurities).

    • Solution:

      • Choice of Base: Avoid strong, sterically hindered bases that can promote the formation of Pd-H. Weaker bases like K₃PO₄ or CsF are often better choices.[10]

      • Solvent and Reagent Purity: Use anhydrous solvents and ensure your boronic ester is dry. If using a boronic acid, consider converting it to a more stable boronate ester (e.g., a pinacol ester) to minimize protic impurities.

      • Ligand Choice: The choice of ligand is critical. Electron-rich, bulky phosphine ligands can stabilize the palladium catalyst and disfavor the formation of Pd-H species.[10]

Troubleshooting Workflow for Debromination in Cross-Coupling

G start High Debromination Observed base_check Is the base strong and/or hindered (e.g., t-BuOK)? start->base_check change_base Switch to a weaker base (K₃PO₄, CsF). base_check->change_base Yes reagent_check Are reagents and solvent strictly anhydrous? base_check->reagent_check No change_base->reagent_check dry_reagents Use anhydrous solvent and dry boronic ester. reagent_check->dry_reagents No ligand_check Is the ligand sufficiently electron-rich and bulky? reagent_check->ligand_check Yes dry_reagents->ligand_check change_ligand Screen ligands like SPhos or XPhos. ligand_check->change_ligand No temp_check Is the reaction temperature too high? ligand_check->temp_check Yes change_ligand->temp_check lower_temp Lower the reaction temperature. temp_check->lower_temp Yes end Minimized Debromination temp_check->end No lower_temp->end

Caption: A systematic approach to minimizing debromination side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: I need to remove a directing group after a successful C-H functionalization, but the amide bond is now extremely hindered. What are my options?

A1: This is a very common and significant challenge. The same steric bulk that makes the C-H functionalization difficult can also render the directing group almost impossible to remove under standard conditions.[2][3]

  • Harsh Hydrolysis: While often low-yielding, forcing conditions (e.g., strong acid or base at high temperatures for extended periods) can sometimes work. However, this risks decomposition of the desired product.

  • Reductive Cleavage: If the directing group contains a cleavable bond (e.g., a benzyl group), reductive cleavage might be an option.

  • Neighboring Group Participation: Sometimes, a functional group installed during the C-H functionalization can be used to facilitate the cleavage of the directing group through an intramolecular reaction.

  • Choose a Labile Directing Group from the Start: The best solution is often preventative. If you anticipate that removal will be difficult, choose a directing group that is known to be more labile. For example, some bidentate directing groups can be removed under milder conditions than the very robust 8-aminoquinoline group.[11]

Q2: When should I consider a ring-opening strategy instead of direct functionalization to overcome steric hindrance?

A2: A ring-opening/functionalization/ring-closing strategy can be a powerful alternative when direct functionalization is not feasible. This approach is particularly useful when you need to install multiple functional groups with high stereocontrol.

  • Consider Ring-Opening When:

    • You need to install substituents at positions that are sterically inaccessible for direct functionalization.

    • You require a specific stereochemical arrangement that is difficult to achieve through direct methods.

    • You are starting from a readily available bicyclic precursor. For example, the strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) is an emerging strategy for the synthesis of 1,3-difunctionalized cyclobutanes with high diastereoselectivity.[12]

Q3: How can photocatalysis help overcome steric barriers in cyclobutane synthesis?

A3: Photocatalysis offers several advantages for dealing with sterically congested systems:

  • Radical Intermediates: Many photocatalytic reactions proceed through radical intermediates, which are less sensitive to steric hindrance than their ionic counterparts.

  • Mild Conditions: Photocatalytic reactions are often run at room temperature, which can prevent side reactions and decomposition of sensitive products.

  • Sequential Reactions: Photocatalysis can be used in sequential strategies. For instance, a [2+2] photocycloaddition can be followed by a photoredox-catalyzed C-C bond-forming reaction to install a quaternary stereocenter on the cyclobutane ring.[13][14] This allows for the construction of highly complex and sterically congested scaffolds from simple starting materials.[13]

References

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones. PMC.
  • Cobalt-catalyzed diastereo- and enantioselective reductive coupling of cyclobutenes and aldehydes through umpolung reactivity. PMC.
  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Regio- and Stereoselective Rhodium(II)
  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. PubMed.
  • Cobalt-catalyzed diastereo- and enantioselective reductive coupling of cyclobutenes and aldehydes through umpolung reactivity. RSC Publishing.
  • Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. ResearchGate. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • C(sp2)−H Cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. ResearchGate. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. [Link]

  • Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. RSC Publishing. [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • a) Examples of prior art of cyclobutane C−H functionalization used in... ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications. [Link]

  • Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. RSC Publishing. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • C-H activation at remote positions. YouTube. [Link]

  • Fe(NO3)3·9H2O-mediated visible-light photocatalysis for the nitration of cyclobutanols: access to functionalized nitrocyclobutenes. RSC Publishing. [Link]

  • Applications of C-H Functionalization Logic to Cyclobutane Synthesis. ResearchGate. [Link]

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones: Cyclobutane-1,2-dione. ResearchGate. [Link]

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. ResearchGate. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Computational model captures the elusive transition states of chemical reactions. MIT News. [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PMC. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. ResearchGate. [Link]

  • Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. Lund University. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

Sources

Minimizing ring strain opening during cyclobutanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Priority: High (Structural Integrity Risk) Agent: Senior Application Scientist

Introduction: The Thermodynamic Adversary

Welcome to the Cyclobutanol Integrity Support Center. If you are here, you are likely fighting thermodynamics. Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol [1].[1][2] This stored energy acts as a loaded spring; any reaction pathway that offers a mechanism to release this strain (ring opening) will often be kinetically favored over your desired substitution or oxidation.

This guide provides field-proven protocols to maintain the four-membered ring intact during critical transformations.

Module 1: Oxidation Protocols (Preventing C-C Cleavage)

User Issue: “I tried oxidizing my cyclobutanol to a cyclobutanone using Jones reagent, but I isolated a linear aldehyde/carboxylic acid instead.”

Root Cause Analysis

Strong, aqueous, or acidic oxidants (like Chromic acid/Jones reagent) operate via mechanisms that stabilize the transition state for C-C bond cleavage. The chromate ester intermediate facilitates a synchronous proton removal and C-C bond break, driven by the relief of ring strain [2].

The Solution: Dess-Martin Periodinane (DMP)

To preserve the ring, you must use an oxidant that proceeds via an intramolecular ligand exchange mechanism under anhydrous, non-acidic conditions.

Standard Operating Procedure (SOP): DMP Oxidation

Safety: DMP is shock-sensitive. Handle with care.

  • Preparation: Flame-dry a round-bottom flask and cool to 0°C under Argon.

  • Solvent: Dissolve cyclobutanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].

    • Why: DCM is non-nucleophilic and solubilizes the periodinane intermediate.

  • Addition: Add Dess-Martin Periodinane (1.2–1.5 equiv) in one portion.

  • Buffering (Critical): If your substrate is acid-sensitive, add Sodium Bicarbonate (NaHCO₃, 2.0 equiv) directly to the suspension. DMP generates 2 equiv of acetic acid as a byproduct.[3]

  • Quench: Upon completion (TLC), dilute with Et₂O and add a 1:1 mixture of sat. aq. NaHCO₃ and sat.[4][5] aq. Na₂S₂O₃.[4]

    • Why: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid byproduct.

Troubleshooting: Oxidant Selection Matrix
OxidantRisk of Ring OpeningMechanism of FailureRecommendation
Jones (CrO₃/H₂SO₄) High Acid-catalyzed

-elimination/cleavage
AVOID
PCC/PDC MediumAcidic character can trigger rearrangementUse with buffer only
Swern LowNon-acidic until quenchRecommended (if temp controlled)
Dess-Martin (DMP) Lowest Concerted intramolecular eliminationGOLD STANDARD
TPAP/NMO LowRadical pathways possible but rareGood alternative

Module 2: Transition Metal Catalysis (Avoiding -Carbon Elimination)

User Issue: “My Palladium-catalyzed cross-coupling resulted in a linear ketone instead of the arylated cyclobutane.”

Root Cause Analysis

In Pd-catalyzed cross-couplings involving cyclobutanols (specifically tertiary cyclobutanols acting as electrophiles or nucleophiles), the intermediate alkyl-palladium species is prone to


-carbon elimination .[6][7] This is analogous to 

-hydride elimination but involves breaking the C-C ring bond to relieve strain, ejecting the metal and forming a linear ketone [3].
The Solution: Ligand-Accelerated Reductive Elimination

You must make the desired step (Reductive Elimination) faster than the undesired step (


-Carbon Elimination).
Protocol Adjustment
  • Ligand Choice: Switch to bulky, electron-rich phosphines (e.g., XPhos , RuPhos , or P(t-Bu)₃ ).

    • Mechanism:[1][3][4][7][8][9][10] Large cone angles destabilize the Pd(II) intermediate, forcing rapid reductive elimination to relieve steric crowding before the ring can open.

  • Metal Switch: Consider Nickel (Ni) catalysis.

    • Why: Ni-catalysis often proceeds via Single Electron Transfer (SET) or has different geometric requirements that can disfavor the

      
      -elimination transition state compared to Pd.
      
Visualizing the Competition

BetaElimination Start Cyclobutyl-Pd(II)-L Complex Path_Fail Pathway A: β-Carbon Elimination (Strain Release) Start->Path_Fail Slow Ligands (e.g., PPh3) Path_Success Pathway B: Reductive Elimination (Ligand Accelerated) Start->Path_Success Bulky Ligands (e.g., XPhos) Result_Fail Linear Ketone + Pd(0) (RING BROKEN) Path_Fail->Result_Fail Result_Success Functionalized Cyclobutane (RING INTACT) Path_Success->Result_Success

Figure 1: Kinetic competition between ring opening (red) and desired coupling (green). Bulky ligands accelerate Pathway B.

Module 3: Radical Functionalization

User Issue: “I generated a cyclobutyloxy radical, and it immediately opened to a linear alkyl radical.”

Technical Insight

Cyclobutyloxy radicals undergo


-scission (ring opening) with a rate constant of approximately 

at room temperature. To retain the ring, your "trapping" reaction (e.g., Hydrogen Atom Transfer or addition to an acceptor) must exceed this rate.
Mitigation Strategies
  • Concentration: Increase the concentration of your trapping agent (e.g., H-donor or alkene acceptor).

  • Temperature: Lower the temperature to -78°C. The activation energy for ring opening is higher than that of many radical recombinations; cooling suppresses the opening more than the trapping.

  • Substituent Effect: Substituents on the ring can stabilize the radical or increase the barrier to opening.

Frequently Asked Questions (FAQ)

Q: Can I use TEMPO oxidation for cyclobutanols? A: Yes, usually. The Anelli protocol (TEMPO/Bleach) is generally safe because it proceeds via an oxoammonium cation, avoiding the high-energy radical intermediates that trigger cleavage. However, ensure strict pH control (buffer at pH 9.5) to prevent hypochlorite-induced side reactions.

Q: Does ring size matter? Is cyclopropanol worse? A: Yes. Cyclopropanol (strain ~27.5 kcal/mol) is even more prone to opening than cyclobutanol. The protocols here apply to cyclopropanol but require even stricter adherence to low-temperature and non-acidic conditions.

Q: I need to perform a Grignard addition to a cyclobutanone. Will the ring open? A: Generally, no. Nucleophilic addition to the carbonyl carbon releases some angle strain by moving from sp² (90° ideal vs 120° actual) to sp³ (88° ideal vs 109.5° actual). The resulting alkoxide is stable unless heated excessively or subjected to transition metals that facilitate


-elimination.

References

  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. [Link]

  • Roček, J., & Radkowsky, A. E. (1968). Mechanism of the chromic acid oxidation of cyclobutanol. Journal of the American Chemical Society.[9] [Link]

  • Organic Chemistry Portal. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions. [Link]

  • Organic Syntheses. (2014). Dess-Martin Periodinane Oxidation Protocols. [Link]

Sources

Technical Support Center: Reductive Amination of 3-Hydroxycyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The reductive amination of 3-hydroxycyclobutanone presents a unique set of challenges compared to acyclic or six-membered ring analogs. The strain of the cyclobutane ring (


26 kcal/mol), combined with the polarity of the 3-hydroxyl group, creates a "perfect storm" for three primary failure modes:
  • Poor Conversion: Equilibrium favors the ketone over the strained imine/iminium species.

  • Stereochemical Drift: Difficulty controlling cis vs. trans diastereoselectivity relative to the 3-hydroxyl group.

  • Isolation Failure: The resulting amino-alcohol is highly water-soluble, leading to massive loss during aqueous workup.

Diagnostic Decision Tree

Before proceeding, identify your primary bottleneck using the logic flow below.

TroubleshootingFlow start START: What is the primary issue? issue_conv Low Conversion / Starting Material Remains start->issue_conv issue_impurity Side Products (Dialkylation/Reduction) start->issue_impurity issue_stereo Wrong Diastereomer (Cis/Trans Ratio) start->issue_stereo issue_yield Good Conversion, Zero Isolated Yield start->issue_yield sol_lewis Use Ti(OiPr)4 Protocol (Force Imine Formation) issue_conv->sol_lewis Imine equilibrium poor check_reagent Switch to NaBH(OAc)3 (Milder than NaBH3CN) issue_impurity->check_reagent Direct ketone reduction? mech_check Review Hydride Source Size (L-Selectride vs NaBH4) issue_stereo->mech_check Thermodynamic vs Kinetic workup_fix Avoid Water Workup Use SCX Column or Salting Out issue_yield->workup_fix Product is amphoteric

Figure 1: Diagnostic workflow for identifying reaction bottlenecks.

Core Protocol: The Titanium(IV) Isopropoxide Method[1][2][3]

For 3-hydroxycyclobutanone, standard conditions (amine + ketone + reducing agent) often fail because the strained ketone is slow to form the imine. Titanium(IV) isopropoxide is the standard "fix" for this substrate. It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Standard Operating Procedure (SOP)
StepActionCritical Parameter
1 Mix Reagents Combine 3-hydroxycyclobutanone (1.0 equiv) and Amine (1.1–1.2 equiv) in dry THF or DCE.
2 Add Lewis Acid Add Ti(OiPr)₄ (1.5–2.0 equiv) neat. The solution may turn yellow/orange.[1]
3 Imine Formation Stir at RT for 4–12 hours . Do NOT add reducing agent yet.
4 Reduction Dilute with MeOH (if using THF). Add NaBH₄ (2.0 equiv) or NaBH(OAc)₃ portion-wise.[2] Caution: Exothermic.
5 Quench Add aqueous NaOH (1M) or Rochelle’s Salt solution. Stir vigorously until phases separate.

Why this works: The Ti(OiPr)₄ coordinates to the ketone oxygen and the amine, bringing them into proximity and stabilizing the hemiaminal intermediate, forcing the reaction toward the imine [1].

Troubleshooting & FAQs

Module A: Reaction Stalling & Conversion

Q: I see starting material (ketone) on LCMS even after 24 hours. Why? A: This is an equilibrium issue. The cyclobutanone ring strain makes the


 carbonyl carbon slightly more stable than the 

imine carbon compared to acyclic systems.
  • Fix: You must drive water out. Use the Ti(OiPr)₄ protocol described above.

  • Alternative: If you cannot use Titanium, add activated 4Å Molecular Sieves to the reaction mixture during the imine formation step (Step 3).

Q: Can I use NaBH₃CN (Sodium Cyanoborohydride)? A: Yes, but it is pH-dependent.[3] NaBH₃CN requires a pH of ~6 to effectively reduce the iminium ion without reducing the ketone.

  • Risk: If the pH is too high (neutral), the reaction stalls. If too low, you risk acid-catalyzed degradation of the cyclobutanol.

  • Recommendation: Use NaBH(OAc)₃ (Sodium Triacetoxyborohydride) in DCE/DCM.[4] It does not require external acid and is self-buffering, favoring imine reduction over ketone reduction [2].

Module B: Stereochemical Control (Cis vs. Trans)

Q: I need the cis-isomer (amine cis to the hydroxyl). How do I maximize this? A: Stereoselectivity in 3-substituted cyclobutanones is governed by the "puckered" ring conformation. The 3-hydroxyl group prefers the pseudo-equatorial position.

  • Mechanism: The hydride reducing agent approaches from the less hindered face.

  • To favor cis-amine: You generally want the hydride to attack from the face trans to the hydroxyl group.

    • Small Reducing Agents (NaBH₄): Often give mixtures (approx 60:40 to 70:30).

    • Bulky Reducing Agents (L-Selectride): Can enhance selectivity by being forced to attack the most open face, but conversion may drop.

  • Chelation Control: If you use a non-coordinating solvent (DCM) and a reagent capable of chelation (like Zn(BH₄)₂ or using the Ti-method), the metal may bridge the OH and the Imine, directing hydride delivery to the same face as the OH (yielding the trans-amine).

  • Summary: For cis-selectivity, rely on steric control (bulky reducing agent, non-chelating conditions). For trans-selectivity, rely on chelation control.

Q: How do I determine the ratio? A: Use NOESY NMR .

  • Cis-isomer: Strong NOE correlation between the H-3 (methine next to OH) and H-1 (methine next to Amine).

  • Trans-isomer: Weak or no NOE between H-3 and H-1.

Module C: Isolation of Polar Amino-Alcohols

Q: The reaction worked (LCMS shows product), but I isolated nothing after extraction. Where is it? A: Your product is likely in the aqueous waste layer. 3-aminocyclobutanol derivatives are small, polar, and amphoteric.

  • The "Rochelle's Salt" Trap: While Rochelle's salt (Potassium Sodium Tartrate) is excellent for breaking Titanium emulsions, it creates a large aqueous volume that retains your polar product.

Protocol for High Recovery:

  • Evaporation: Rotovap the reaction mixture to dryness before adding water (remove organic solvents).

  • Solid Phase Extraction (SCX):

    • Dissolve residue in MeOH/DCM.

    • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (elutes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH .

  • Salting Out (If SCX unavailable):

    • Saturate the aqueous quench layer with NaCl (solid).

    • Extract with n-Butanol or IPA/CHCl₃ (1:3) . These solvent systems pull polar amines out of water much better than EtOAc or DCM.

Module D: Side Product Management

Q: I am seeing M+Product+Cyclobutane (Dialkylation). A: This occurs when the primary amine product reacts with another molecule of ketone.

  • Cause: The secondary amine product is more nucleophilic than the starting primary amine.

  • Fix:

    • Stoichiometry: Use a large excess of the amine (2–5 equiv) relative to the ketone. This statistically favors mono-alkylation.

    • Stepwise Addition: Ensure the imine is fully formed (using Ti(OiPr)₄) before adding the reducing agent. Dialkylation requires the presence of both reduced amine and unreacted ketone simultaneously.

Mechanistic Visualization

The following diagram illustrates the critical pathway differences between success (Mono-alkylation) and failure (Direct Reduction/Dialkylation).

Mechanism Ketone 3-Hydroxycyclobutanone Hemi Hemiaminal (Unstable) Ketone->Hemi + Amine Alcohol 3-Hydroxycyclobutanol (Side Product) Ketone->Alcohol + Hydride (Direct Reduction) Amine Primary Amine Imine Imine/Iminium (Target Intermediate) Hemi->Imine - H2O (Ti(OiPr)4 helps here) Product Amino-Alcohol (Target) Imine->Product + Hydride (Red) Dialkyl Dialkylated Impurity Product->Dialkyl + Ketone + Hydride

Figure 2: Reaction pathway showing the critical "Imine" bottleneck. Bypassing imine formation leads to direct reduction (red dashed line).

References

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions."

Sources

Technical Support Center: Optimizing Solvent Selection for Amino Cyclobutanol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting amino cyclobutanol derivatives. These molecules, with their inherent amphiphilic nature, present unique challenges. This resource provides in-depth, field-tested answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Core Principles & Solvent Selection Strategy

Amino cyclobutanol's structure—a polar alcohol group and a basic amino group on a non-polar cyclobutane ring—makes it amphiphilic. This dual character is the primary driver of its extraction behavior. The key to successful extraction lies in manipulating its chemical state to favor partitioning into a chosen solvent.

The most critical parameters to control are the pH of the aqueous phase and the physicochemical properties of the organic solvent , such as polarity and hydrogen bonding capability.[1][2] The goal is to render the amino cyclobutanol as neutral and non-polar as possible to maximize its affinity for the organic phase.

Decision Workflow for Solvent Selection

Choosing the right solvent is a balance of efficiency, safety, and downstream processing considerations.[3][4][5] The following workflow provides a systematic approach to making an informed selection.

SolventSelectionWorkflow start Define Extraction Goal (Yield vs. Purity) check_pka Determine pKa of Amino Group start->check_pka adjust_ph Adjust Aqueous pH (pH > pKa + 2) check_pka->adjust_ph  Key for Neutralization solvent_class Select Solvent Class Based on Polarity adjust_ph->solvent_class class1 Class 1: Halogenated (DCM, Chloroform) High Density, Good Solubility solvent_class->class1 class2 Class 2: Ethers (MTBE, 2-MeTHF) Lower Density, Prone to Peroxides solvent_class->class2 class3 Class 3: Esters (Ethyl Acetate) Medium Polarity, Risk of Hydrolysis solvent_class->class3 class4 Class 4: Alcohols (n-Butanol, IPA) Water Miscibility Issues solvent_class->class4 consider_safety Consider Safety & Environmental Profile (ICH Q3C, GSK/Sanofi Guides) class1->consider_safety class2->consider_safety class3->consider_safety class4->consider_safety downstream Evaluate Downstream Impact (Boiling Point, Volatility) consider_safety->downstream optimize Optimize & Validate (Solvent Ratio, Temp, Mixing) downstream->optimize final_choice Final Solvent Selection optimize->final_choice

Caption: A logical workflow for selecting an appropriate extraction solvent.

Comparative Table of Common Extraction Solvents

The selection of a solvent is a critical decision that impacts not only extraction efficiency but also process safety and environmental footprint.[3][4][6] This table summarizes key properties of solvents frequently considered for extracting polar/basic compounds like amino cyclobutanol.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilityKey Considerations
Dichloromethane (DCM) 3.139.61.331.3 g/100 mLExcellent solvent for many APIs, but has environmental and health concerns.[5] Forms the lower layer.
Chloroform 4.161.21.490.8 g/100 mLSimilar to DCM; effective but toxic. Forms the lower layer.
Ethyl Acetate (EtOAc) 4.477.10.908.3 g/100 mLGood general-purpose solvent, but susceptible to hydrolysis under very high or low pH.
Methyl tert-Butyl Ether (MTBE) 2.555.20.745.1 g/100 mLStable, less prone to peroxide formation than other ethers. Good alternative to DCM.
n-Butanol 4.0117.70.817.3 g/100 mLCan dissolve more polar compounds but has significant mutual solubility with water, which can complicate phase separation.[7]
Toluene 2.4110.60.870.05 g/100 mLGood for non-polar compounds; may be less effective for amino cyclobutanol unless derivatized.[5]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the liquid-liquid extraction (LLE) of amino cyclobutanol.

Troubleshooting Logic Diagram

When an extraction fails to meet expectations, a systematic approach to troubleshooting is essential. This diagram outlines the primary failure modes and their root causes.

TroubleshootingWorkflow start Problem Encountered low_yield Low Extraction Yield start->low_yield emulsion Persistent Emulsion start->emulsion poor_purity Poor Product Purity start->poor_purity cause_ph Incorrect pH (Analyte is Protonated) low_yield->cause_ph cause_polarity Solvent Polarity Mismatch low_yield->cause_polarity cause_ratio Insufficient Solvent Volume low_yield->cause_ratio cause_agitation Overly Vigorous Agitation emulsion->cause_agitation cause_surfactant Surfactant-like Impurities Present emulsion->cause_surfactant cause_back_extraction Co-extraction of Impurities poor_purity->cause_back_extraction cause_solvent_imp Solvent Impurities/ Degradation poor_purity->cause_solvent_imp solution_ph Solution: Adjust pH to > pKa + 2 cause_ph->solution_ph solution_polarity Solution: Match Solvent Polarity to Analyte cause_polarity->solution_polarity solution_ratio Solution: Increase Solvent:Aqueous Ratio (e.g., to 7:1) cause_ratio->solution_ratio solution_agitation Solution: Use Gentle Swirling/ Inversions cause_agitation->solution_agitation solution_salt Solution: 'Salt Out' by Adding Brine cause_surfactant->solution_salt solution_back_extraction Solution: Perform a Back-Extraction with Acidic Water cause_back_extraction->solution_back_extraction solution_solvent_qc Solution: Use High-Purity Solvent; Check for Peroxides cause_solvent_imp->solution_solvent_qc

Caption: A troubleshooting tree for common liquid-liquid extraction problems.

Q1: Why is my extraction yield of amino cyclobutanol consistently low?

Answer: Low yield is the most common problem and is almost always tied to the ionization state of the amino group.

  • Causality (The "Why"): The amino group on the cyclobutanol is basic. In an acidic or neutral aqueous solution (pH < pKa), this group will be protonated (-NH3+). This positive charge makes the molecule highly polar and water-soluble, preventing it from partitioning into the organic solvent.[2][8] To achieve high extraction efficiency, you must deprotonate the amino group to its neutral, free base form (-NH2), which is significantly more organophilic.

  • Troubleshooting Steps:

    • Verify pKa: The first step is to know the pKa of your specific amino cyclobutanol derivative. For simple amino alcohols, this is typically in the range of 9-10.[9]

    • Adjust pH: The aqueous phase pH must be adjusted to be at least 2 pH units above the pKa of the amino group.[2] For a pKa of 9.5, this means adjusting the aqueous layer to pH 11.5 or higher using a base like NaOH or K2CO3. This ensures >99% of the amine is in its neutral form.

    • Solvent Polarity Matching: While the molecule is now neutral, it still contains a polar -OH group. A solvent that is too non-polar (like hexane) will not be effective. You need a solvent with sufficient polarity to solvate the entire molecule.[1][2] Ethyl acetate, DCM, or MTBE are excellent starting points.

    • Increase Solvent Ratio: If partitioning is still low, increasing the ratio of organic solvent to the aqueous sample can improve recovery. A ratio of 7:1 (organic:aqueous) is a good target for optimization.[1][10]

Q2: I've formed a stable emulsion between the aqueous and organic layers. How can I break it and prevent it from happening again?

Answer: Emulsion formation is a frequent physical problem in LLE, especially when biological matrices or surfactant-like impurities are present.[2][11]

  • Causality (The "Why"): Emulsions are colloids of one liquid in another, stabilized by molecules that have affinity for both phases. This is often caused by overly vigorous shaking, which creates a high surface area, or by the presence of endogenous materials like fatty acids or proteins that act as surfactants.[11][12]

  • Troubleshooting & Prevention:

    • To Break an Existing Emulsion:

      • Patience: Let the separatory funnel stand for 15-30 minutes. Sometimes, the emulsion will break on its own.

      • Salting Out: Add a saturated solution of sodium chloride (brine).[11] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic materials and forcing phase separation.[1][10]

      • Gentle Agitation: Gently swirl or rock the funnel. A glass stirring rod can be used to carefully agitate the interface.

      • Filtration: In stubborn cases, filtering the entire mixture through a bed of Celite or glass wool can break the emulsion.

    • To Prevent Future Emulsions:

      • Modify Agitation: Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. The goal is to increase surface area for extraction without high shear forces.[11]

      • Pre-treat Sample: If the sample matrix is complex (e.g., cell lysate), consider a protein precipitation step with acetonitrile or methanol before extraction.

Q3: My final product is impure, containing acidic or neutral contaminants. How can I improve selectivity?

Answer: This indicates that your initial extraction conditions are not selective enough. The best solution is often a multi-step extraction process involving a "back-extraction."

  • Causality (The "Why"): When you basify the aqueous layer to extract your amino cyclobutanol, you also deprotonate any acidic impurities, making them organic-soluble. Neutral impurities will partition into the organic layer regardless of pH.

  • Solution: Implement a Back-Extraction Protocol Back-extraction is a highly effective technique for purification.[1] It involves transferring the desired analyte back into a fresh aqueous phase, leaving behind neutral or oppositely charged impurities.

    Step-by-Step Protocol for Extraction with Acidic Back-Extraction:

    • Initial (Forward) Extraction: a. Dissolve your crude mixture in a suitable aqueous solution. b. Adjust the pH to > pKa + 2 (e.g., pH 11.5) with 1M NaOH. c. Extract with your chosen organic solvent (e.g., DCM, 3 x 50 mL). d. Combine the organic layers. At this point, the organic phase contains your neutral amino cyclobutanol, neutral impurities, and deprotonated acidic impurities.

    • Back-Extraction: a. To the combined organic extracts, add a fresh portion of acidic water (e.g., 0.1M HCl, pH ~1). b. Agitate gently. The acidic water will protonate your basic amino cyclobutanol, making it charged (-NH3+) and highly water-soluble. It will transfer from the organic phase into the new acidic aqueous phase. c. Neutral and acidic impurities will remain in the organic phase. d. Separate the layers. Discard the organic layer containing the impurities.

    • Final Product Isolation: a. Take the clean, acidic aqueous layer containing your protonated product. b. Adjust the pH back to > pKa + 2 (e.g., pH 11.5) with 1M NaOH. c. Perform a final extraction with fresh organic solvent (e.g., DCM, 3 x 50 mL). d. Combine these final organic layers, dry with a drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified amino cyclobutanol.

References

  • API Extraction Techniques Best Practices and Methods. (n.d.). Google Cloud.
  • Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv.
  • Formation of Amphiphilic Molecules from the Most Common Marine Polysaccharides, toward a Sustainable Alternative? (n.d.). PMC.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026, February 12). LCGC International.
  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. (2024, October 18). K-Jhil.
  • Sample Preparation Troubleshooting. (n.d.). CHROMacademy.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. (n.d.). Celignis.
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.).
  • Steps for Managing Solvents in API Manufacturing. (2024, October 24).
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.).
  • A Study on Solvent Extraction in Pharmaceutical Applications. (2014, January 15). IJARST.
  • Optimizing reaction conditions for the synthesis of 1-Aminoethanol derivatives. (n.d.). Benchchem.
  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. (2017, July 21). NIH.
  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (n.d.).
  • Process for the preparation of amino alcohol derivatives or salts thereof. (n.d.). Google Patents.
  • Amino acids Physical and Chemical Properties. (n.d.).
  • 1-Amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid Properties. (2025, October 15).
  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020, October 20). ACS Publications.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • How self-assembly of amphiphilic molecules can generate complexity in the nanoscale. (2015). Kinam Park.
  • Preparation and Performance Evaluation of Amphiphilic Polymers for Enhanced Heavy Oil Recovery. (2023, December 2). MDPI.
  • Affinity of Amphiphilic Molecules to Air/Water Surface. (2023, December 6). ACS Publications.
  • Amino Acids- Properties, Structure, Classification, Functions. (2022, July 6). Microbe Notes.
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021, June 16). PMC.

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Technical Support Center: Cyclobutane Derivative Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane derivatives. This guide is designed to provide in-depth, field-proven insights into the stability challenges these unique molecules face in acidic environments. Drawing from established chemical principles and current literature, we will explore the root causes of instability and offer practical, actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes cyclobutane rings inherently unstable, particularly in acidic media?

The instability of the cyclobutane ring stems primarily from ring strain . This strain is a combination of two main factors:

  • Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are around 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This deviation creates substantial strain.[1][2]

  • Torsional Strain: There is also strain from the eclipsing of hydrogen atoms on adjacent carbons, although the ring's puckered conformation helps to alleviate this slightly compared to a perfectly flat structure.[1]

This inherent strain makes the four-membered ring susceptible to reactions that can relieve it, such as ring-opening.[3] In acidic media, protonation can initiate reactions that lead to a carbocation intermediate, which readily undergoes rearrangement or capture by a nucleophile to open the ring and release the strain.

Q2: What are the most common degradation pathways for cyclobutane derivatives under acidic conditions?

Researchers typically encounter three primary degradation pathways:

  • Acid-Catalyzed Ring Opening: This is the most direct consequence of ring strain. Protonation of a substituent or, less commonly, a carbon-carbon bond, can lead to the formation of a carbocation. This intermediate is then attacked by a nucleophile (like water or the acid's conjugate base), resulting in a linear, acyclic product. Lewis acids can also catalyze this process.[4]

  • Skeletal Rearrangements: The formation of a cyclobutyl carbocation can trigger rearrangements to form more stable carbocycles. Common rearrangements include:

    • Ring Expansion: A Wagner-Meerwein-type shift can expand the four-membered ring to a less strained five-membered ring (cyclopentyl cation).[5][6]

    • Ring Contraction/Rearrangement: Depending on the substitution pattern, complex rearrangements can occur, sometimes leading to cyclopropylcarbinyl systems.[6]

  • Electrocyclic Ring Opening (for Cyclobutenes): Cyclobutene derivatives, which contain a double bond within the ring, can undergo a thermally or photochemically allowed electrocyclic ring-opening to form a conjugated 1,3-diene. While often triggered by heat or light, acid catalysis can lower the energy barrier for this transformation, especially if substituents can stabilize the transition state.[7][8][9]

Q3: How do substituents on the cyclobutane ring influence its stability in acid?

Substituents play a critical role in determining the stability of a cyclobutane ring by influencing the stability of any potential carbocation intermediates.

  • Electron-Donating Groups (EDGs): Groups like ethers (-OR), amines (-NR₂), or alkyl groups stabilize adjacent carbocations through resonance or hyperconjugation. A cyclobutane derivative with an EDG is often more susceptible to acid-catalyzed degradation because it lowers the activation energy for the formation of the carbocation intermediate that initiates ring-opening or rearrangement.

  • Electron-Withdrawing Groups (EWGs): Groups like ketones (-COR), esters (-COOR), nitriles (-CN), or sulfones (-SO₂R) destabilize adjacent carbocations. This makes the formation of the carbocation intermediate more difficult, generally rendering the cyclobutane ring more stable and resistant to acid-catalyzed degradation.[10]

  • Stereochemistry: The stereochemical relationship between substituents can also influence reactivity, affecting steric hindrance and the feasibility of certain rearrangement pathways.[8]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My cyclobutane compound is degrading during an acid-catalyzed deprotection step (e.g., removing a silyl ether or BOC group).

This is a classic scenario where the conditions required to remove a protecting group are harsh enough to destroy the core scaffold.

Initial Diagnosis & Workflow

The first step is to confirm that degradation is occurring and identify the byproducts.

start Reaction mixture shows multiple new spots (TLC) or peaks (LC-MS) check_mass Analyze by LC-MS start->check_mass Fast check check_nmr Analyze crude NMR start->check_nmr Detailed check mass_result Masses correspond to ring-opened, rearranged, or solvent-adduct products? check_mass->mass_result nmr_result Disappearance of cyclobutane signals? Appearance of alkene or cyclopentyl signals? check_nmr->nmr_result confirm Degradation Confirmed mass_result->confirm nmr_result->confirm action Proceed to Solutions confirm->action

Caption: Workflow for diagnosing compound degradation.

Probable Causes & Solutions
Probable Cause Explanation Solutions & Protocols
Excessive Acidity / Harsh Reagent Strong acids (e.g., TFA, HCl, H₂SO₄) generate a high concentration of protons, aggressively promoting carbocation formation and subsequent degradation pathways.1. Switch to Milder Acids: Use Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂) or milder Brønsted acids (e.g., PPTS, CSA).[5] 2. Use Buffered Systems: Employ an in-situ buffered formulation to maintain a precise, less aggressive pH.[11] 3. See Protocol 1 below.
High Temperature Increased thermal energy can overcome the activation barrier for degradation, even with milder acids.1. Lower the Temperature: Run the reaction at 0 °C or -78 °C. 2. Monitor Carefully: Check the reaction frequently by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing over-exposure.
Prolonged Reaction Time Even under mild conditions, extended exposure to an acidic environment can lead to the slow accumulation of degradation products.1. Optimize Reaction Time: Perform a time-course study to find the minimum time required for complete deprotection.
Inherent Instability The molecule's specific substitution pattern (e.g., presence of multiple electron-donating groups) may render it fundamentally unstable to any acidic conditions.1. Redesign the Synthetic Route: Consider using protecting groups that can be removed under neutral or basic conditions (e.g., Fmoc for amines, Benzyl ethers removed by hydrogenolysis).[12][13]
Problem 2: My purified cyclobutane derivative degrades during storage or chromatographic purification.

Instability isn't limited to reaction conditions. Acidic residues in solvents or on stationary phases can be sufficient to cause degradation over time.

Initial Diagnosis
  • On Storage: A pure sample develops impurities over hours or days when dissolved in a solvent like CDCl₃ or stored as a neat oil/amorphous solid.

  • During Chromatography: Streaking on silica gel plates, or the appearance of a new peak during LC analysis with an acidic mobile phase.

Probable Causes & Solutions
Probable Cause Explanation Solutions
Acidic Solvents/Reagents Standard silica gel is inherently acidic. HPLC mobile phases often contain TFA or formic acid. CDCl₃ can generate trace amounts of HCl upon exposure to light and air.1. Neutralize Solvents: For NMR, pass CDCl₃ through a small plug of basic alumina before use. For storage, use aprotic, neutral solvents like benzene, toluene, or acetone. 2. Use Neutral/Basic Chromatography: Switch to neutral alumina or treated silica gel for column chromatography. 3. Optimize HPLC Method: Use buffered mobile phases (e.g., ammonium acetate, ammonium formate) to control pH. Avoid TFA if possible.
Formulation Issues (for Drug Development) In an aqueous formulation, the local pH can drop, leading to degradation of an acid-labile active pharmaceutical ingredient (API).1. Buffering Agents: Incorporate pharmaceutical buffers like citrate, acetate, or phosphate to maintain a stable pH.[14] 2. Protective Formulations: Use techniques like microencapsulation to create a physical barrier around the API or lyophilization (freeze-drying) to remove water and prevent hydrolysis.[15] 3. Enteric Coating: For oral drugs, an enteric coating prevents dissolution in the stomach's acidic environment, releasing the drug in the higher pH of the intestine.[16][17]

Key Experimental Protocols

Protocol 1: Screening for Optimal Acidic Deprotection Conditions

This protocol provides a systematic approach to finding the mildest conditions for removing an acid-labile protecting group (e.g., a TBS ether) from a potentially sensitive cyclobutane derivative.

Materials:

  • TBS-protected cyclobutane derivative (100 mg)

  • Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)

  • Acid Reagents: 48% HF in water, Pyridinium p-toluenesulfonate (PPTS), Scandium(III) triflate (Sc(OTf)₃), Acetic acid (AcOH)

  • TLC plates, LC-MS vials, NMR tubes

  • Standard workup and purification supplies

Procedure:

  • Setup: Arrange five small, dry reaction vials, each with a stir bar. Add ~5 mg of your starting material to each vial.

  • Reaction Conditions (Run in Parallel):

    • Vial 1 (Harsh): Dissolve in 0.5 mL THF. Add 20 µL of 48% HF. Stir at room temperature.

    • Vial 2 (Mild Brønsted): Dissolve in 0.5 mL of 4:1 THF/H₂O. Add 5 mg of PPTS. Stir at 50 °C.

    • Vial 3 (Lewis Acid): Dissolve in 0.5 mL MeCN. Add 1 mg of Sc(OTf)₃. Stir at room temperature.

    • Vial 4 (Weak Acid): Dissolve in 0.5 mL of 3:1:1 THF/AcOH/H₂O. Stir at room temperature.

    • Vial 5 (Control): Dissolve in 0.5 mL THF. Stir at room temperature.

  • Monitoring: At 30-minute intervals (t=0, 30, 60, 120 min), take a small aliquot from each vial. Quench with a drop of saturated NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot on a TLC plate. Analyze the final time point by LC-MS to identify products.

  • Analysis:

    • Compare the TLC plates to see which condition cleanly removes the TBS group without forming new, lower-Rf spots (potential degradation products).

    • Use the LC-MS data to confirm the mass of the desired product and identify the masses of any byproducts.

  • Optimization: Based on the results, scale up the most promising condition. If degradation is still observed, repeat the screen at a lower temperature (e.g., 0 °C).

Protocol 2: Analytical Monitoring of Cyclobutane Degradation

This protocol outlines the use of HPLC and NMR to quantify the stability of a cyclobutane derivative in a specific acidic medium.

Materials:

  • Purified cyclobutane derivative

  • Acidic medium of interest (e.g., simulated gastric fluid, acidic buffer at pH 2.0)

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under the conditions)

Procedure:

  • Stock Solution Preparation: Prepare an accurate stock solution of your cyclobutane derivative and the internal standard in a neutral, aprotic solvent (e.g., acetonitrile).

  • Incubation: In a thermostatted vial at a controlled temperature (e.g., 37 °C), add a known volume of the acidic medium.

  • Time Zero (t=0) Sample: Add a small, precise aliquot of the stock solution to the acidic medium. Immediately withdraw a sample, quench it by diluting into a basic buffer (e.g., pH 9.0), and analyze by HPLC. This is your t=0 reading.

  • Time-Course Monitoring: Continue incubating the reaction vial. At predetermined intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw identical sample volumes, quench, and analyze by HPLC.

  • Quantification (HPLC): For each time point, calculate the ratio of the peak area of your compound to the peak area of the internal standard. Plot this ratio against time to determine the degradation kinetics.

  • Structural Confirmation (NMR): For a separate, more concentrated experiment, take a t=0 NMR spectrum. After significant degradation is observed on HPLC, take another NMR of the mixture. Look for the disappearance of characteristic cyclobutane proton signals and the appearance of new signals (e.g., olefinic protons from ring-opening) to confirm the degradation pathway.

Data Presentation: Degradation Kinetics
Time (min) Compound/Standard Peak Area Ratio % Remaining
01.52100%
151.3588.8%
301.1877.6%
600.8958.6%
1200.5133.6%
2400.159.9%

Visualizing Degradation Mechanisms

Understanding the underlying electronic movements is key to predicting and preventing degradation.

Caption: General mechanism of acid-catalyzed ring opening.

References

  • On the Stability of Disubstituted Cyclobutenes – A Computational Study. (n.d.). National Institutes of Health (NIH). [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. (2025, August 19). ACS Publications. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). MDPI. [Link]

  • Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. (2021, March 5). ACS Publications. [Link]

  • IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. (2017, January 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003, March 15). ACS Publications. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.). MDPI. [Link]

  • On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. (2014, June 20). RSC Publishing. [Link]

  • Acid labile drug formulations. (n.d.).
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2025, October 15). MDPI. [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. (n.d.). National Institutes of Health (NIH). [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2025, August 6). ResearchGate. [Link]

  • Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Efficacy. (2024, January 1). ResearchGate. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). ResearchGate. [Link]

  • Stability of Cycloalkanes: Ring Strain. (2025, September 15). Fiveable. [Link]

  • Concept and reaction schemes of the synthesis and degradation of... (n.d.). ResearchGate. [Link]

  • Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. (n.d.). Duke Scholars. [Link]

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. (2025, August 10). ResearchGate. [Link]

  • Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024, April 22). MDPI. [Link]

  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. (2023, October 27). RSC Publishing. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024, May 22). MDPI. [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2003, March 15). ACS Publications. [Link]

  • Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order? (2017, February 18). Quora. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Unknown Source. [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Protecting Groups. (n.d.). Unknown Source. [Link]

  • Protecting Groups. (2020, October 26). Unknown Source. [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. (n.d.). LibreTexts. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[15][15]-rearrangement cascade. (2025, May 14). RSC Publishing. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5─Cyclobutanes. (n.d.). National Institutes of Health (NIH). [Link]

  • Chiral and isotope analyses for assessing the degradation of organic contaminants in the environment: Rayleigh dependence. (2014, March 18). National Institutes of Health (NIH). [Link]

  • How combining multi-scale monitoring and compound-specific isotope analysis helps to evaluate degradation of the herbicide S-metolachlor at the catchment scale. (2025, July 24). EGUsphere. [Link]

  • Material Analysis and a Visual Guide of Degradation Phenomena in Historical Synthetic Polymers as Tools to Follow Ageing Processes in Industrial Heritage Collections. (n.d.). MDPI. [Link]

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Technical Support Center: Chromatographic Separation of Polar Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of polar cyclobutane compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique molecules. The rigid, puckered conformation of the cyclobutane ring, often incorporated into pharmaceuticals to enhance potency, selectivity, or pharmacokinetic profiles, presents distinct challenges in chromatographic separation, especially when polar functional groups are present.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve robust, reproducible separations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when developing separation methods for polar cyclobutane compounds.

Q1: Why are my polar cyclobutane compounds not retaining on my C18 column?

A1: This is a classic issue for highly polar analytes. Traditional reversed-phase chromatography (RPC) with C18 columns relies on hydrophobic interactions between the analyte and the stationary phase.[3] Polar compounds, including many cyclobutane derivatives, have limited affinity for the non-polar C18 stationary phase and will elute very early, often with the solvent front.[4] This results in poor retention and separation.

To address this, consider the following:

  • Alternative Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred technique for highly polar compounds.[4][5][6][7][8]

  • Polar-Embedded or Polar-Endcapped Columns: If you must use reversed-phase, these columns have stationary phases modified to increase their polarity, which can improve the retention of polar analytes.[9]

  • Highly Aqueous Mobile Phases: Using a mobile phase with a very high water content can sometimes increase retention on certain C18 columns designed to be "aqueous stable." However, be aware of the potential for "hydrophobic collapse" with traditional C18 phases, which can lead to irreproducible retention times.[10]

Q2: I'm seeing significant peak tailing with my cyclobutane compounds. What are the likely causes?

A2: Peak tailing can be caused by several factors, especially with polar and potentially ionizable compounds.

  • Secondary Interactions: Unwanted interactions between your analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns, are a common cause of tailing.

  • Insufficient Buffer Concentration: In HILIC, a low buffer concentration can lead to increased secondary interactions, causing peak tailing. Increasing the buffer concentration can often improve peak shape by masking these interactions.[11]

  • Mobile Phase pH: If your cyclobutane compound has ionizable functional groups (e.g., amines, carboxylic acids), the pH of the mobile phase is critical. A pH close to the analyte's pKa can result in mixed ionization states, leading to broad or tailing peaks. Adjusting the mobile phase pH to be at least 2 units away from the pKa will ensure a single ionization state and improve peak shape.[12][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try reducing the injection volume or sample concentration.[11]

Q3: How do I choose between HPLC, SFC, and GC for my polar cyclobutane analysis?

A3: The choice of technique depends on the specific properties of your cyclobutane compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile technique.

    • Reversed-Phase HPLC (RP-HPLC): Suitable for moderately polar cyclobutanes, especially with polar-modified columns.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): The go-to method for highly polar, water-soluble cyclobutanes.[5][6][7][8]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for polar compounds and is gaining popularity.[14] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[15] SFC can offer faster separations and reduced solvent consumption.[14] It is particularly well-suited for compounds soluble in methanol.[14]

  • Gas Chromatography (GC): GC is only suitable for volatile and thermally stable compounds.[16] Most polar cyclobutane compounds are not directly amenable to GC analysis due to their low volatility. However, they can be analyzed by GC after a chemical modification process called derivatization , which increases their volatility.[16][17]

Here is a decision tree to guide your selection:

G start Start: Analyze Polar Cyclobutane Compound is_volatile Is the compound volatile & thermally stable? start->is_volatile derivatize Is derivatization an option? is_volatile->derivatize No gc Use Gas Chromatography (GC) is_volatile->gc Yes derivatize->gc Yes sfc Consider Supercritical Fluid Chromatography (SFC) derivatize->sfc Also consider hplc Use High-Performance Liquid Chromatography (HPLC) derivatize->hplc No no_gc GC is not suitable hplc->sfc Alternative to HPLC is_highly_polar Is the compound highly polar? hplc->is_highly_polar hilic Use HILIC is_highly_polar->hilic Yes rp_hplc Use Reversed-Phase HPLC (with polar-modified column) is_highly_polar->rp_hplc No

Caption: Decision tree for selecting a chromatographic technique.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific chromatographic techniques.

Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[8] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[8]

Common HILIC Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
No or Poor Retention Mobile phase water content is too high: The aqueous portion of the mobile phase is the strong, eluting solvent in HILIC.[8]Increase the percentage of organic solvent (typically acetonitrile) in your mobile phase.[11] A minimum of 3% water is generally recommended to maintain the water layer for partitioning.[11]
Incorrect stationary phase choice: The polarity of the stationary phase needs to be appropriate for your analyte.For acidic analytes, a stationary phase with anion-exchange properties can increase retention. For basic analytes, a stationary phase with cation-exchange properties is beneficial.[11] Zwitterionic phases can also be very effective.
Retention Time Drift Column not fully equilibrated: HILIC columns often require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[11]Equilibrate the column with at least 20 column volumes of the initial mobile phase.[11]
Mobile phase pH is too close to the analyte's pKa: This can cause shifts in the analyte's ionization state.Adjust the mobile phase pH to be at least 2 units away from the pKa of your cyclobutane compound.[11]
Poor Peak Shape (Fronting or Tailing) Sample diluent mismatch: Injecting a sample in a solvent that is much stronger (more aqueous) than the mobile phase will cause peak distortion.[18]The sample diluent should match the initial mobile phase conditions as closely as possible. For HILIC, this is typically a high percentage of organic solvent.[18] A 75/25 acetonitrile/methanol mixture is often a good starting point for polar analytes.
Insufficient buffer concentration: This can lead to secondary ionic interactions with the stationary phase.Increase the buffer concentration in the mobile phase.[11]
HILIC Method Development Protocol

Here is a step-by-step protocol for developing a HILIC method for a new polar cyclobutane compound:

  • Column Selection:

    • Start with a bare silica or a zwitterionic HILIC column. These offer good general-purpose selectivity for a wide range of polar compounds.[8]

  • Mobile Phase Preparation:

    • Organic Solvent (A): Acetonitrile is the most common choice.

    • Aqueous Solvent (B): Start with 10 mM ammonium acetate or ammonium formate in water. These buffers are volatile and MS-friendly.[19]

  • Initial Gradient Conditions:

    • Flow Rate: 0.3 mL/min for a 2.1 mm ID column.

    • Gradient:

      • 0-1 min: 95% A

      • 1-10 min: 95% to 50% A

      • 10-12 min: 50% A

      • 12-12.1 min: 50% to 95% A

      • 12.1-20 min: 95% A (re-equilibration)

  • Sample Preparation:

    • Dissolve the polar cyclobutane compound in a solvent that mimics the initial mobile phase conditions (e.g., 95:5 acetonitrile:water).[20]

  • Injection and Analysis:

    • Inject a small volume (e.g., 1-2 µL) to avoid overloading the column.

    • Monitor the chromatogram for retention and peak shape.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease the initial percentage of acetonitrile.

    • Selectivity: To change the elution order or improve the resolution between co-eluting peaks, try a different HILIC stationary phase (e.g., amide, diol) or adjust the pH of the aqueous mobile phase.

    • Peak Shape: If peak tailing is observed, increase the buffer concentration in the aqueous mobile phase (e.g., to 20 mM).

G start Start: HILIC Method Development col_select 1. Select HILIC Column (e.g., Silica, Zwitterionic) start->col_select mp_prep 2. Prepare Mobile Phase (A: ACN, B: Buffered Water) col_select->mp_prep gradient 3. Set Initial Gradient (e.g., 95-50% ACN) mp_prep->gradient sample_prep 4. Prepare Sample in High Organic Diluent gradient->sample_prep inject 5. Inject and Analyze sample_prep->inject optimize 6. Optimize Method inject->optimize retention Adjust %ACN for Retention optimize->retention selectivity Change Column/pH for Selectivity optimize->selectivity peak_shape Increase Buffer for Peak Shape optimize->peak_shape

Caption: HILIC method development workflow.

Guide 2: Gas Chromatography (GC) with Derivatization

For volatile and thermally stable cyclobutane compounds, or those that can be made so through derivatization, GC offers high resolution and sensitivity.

When to Use Derivatization

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[16] Consider derivatization when your polar cyclobutane compound:

  • Is not volatile: Polar functional groups like -OH, -NH2, and -COOH can form strong intermolecular hydrogen bonds, reducing volatility. Derivatization masks these groups.[16]

  • Is thermally unstable: Some compounds can decompose at the high temperatures of the GC inlet and column. Derivatization can increase thermal stability.

  • Exhibits poor peak shape: Adsorption of polar analytes to active sites in the GC system can cause peak tailing. Derivatization reduces these interactions.[16]

Common Derivatization Reactions for Polar Functional Groups
Functional GroupDerivatization ReagentDerivative Formed
-OH (Alcohols, Carboxylic Acids), -NH (Amines), -SH (Thiols)BSTFA, MSTFATrimethylsilyl (TMS) ether/ester/amine/thiol
-OH, -NHAcetic AnhydrideAcetyl ester/amide
-COOH (Carboxylic Acids)BF3/MethanolMethyl ester

Silylation is one of the most common derivatization techniques.[16] It replaces active hydrogens with a trimethylsilyl (TMS) group, which increases volatility and thermal stability.[16]

Troubleshooting GC Derivatization

Q: My derivatization reaction seems incomplete, leading to multiple peaks for a single analyte. What should I do?

A: Incomplete derivatization is a common issue.

  • Optimize Reaction Conditions: Increase the reaction temperature and/or time. A pilot experiment to study the effect of these parameters is recommended.

  • Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture.[16] Ensure your sample and solvents are dry, and store reagents under an inert atmosphere.

  • Use a Catalyst: For hindered functional groups, adding a catalyst like trimethylchlorosilane (TMCS) can improve the reaction rate.

  • Excess Reagent: Use a sufficient excess of the derivatization reagent to drive the reaction to completion.

GC Derivatization Protocol (Silylation Example)
  • Sample Preparation:

    • Evaporate the sample solvent to dryness under a stream of nitrogen. It is crucial to remove all water.

  • Derivatization Reaction:

    • Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).

    • Add 50 µL of the silylation reagent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a non-polar or mid-polar capillary column (e.g., DB-5ms, DB-17ms). The choice depends on the overall polarity of the derivatized analyte.

III. Concluding Remarks

The successful chromatographic separation of polar cyclobutane compounds requires a thoughtful approach to method development, beginning with the selection of the appropriate chromatographic mode. While traditional reversed-phase methods often fall short, techniques like HILIC and SFC, or GC with derivatization, provide powerful alternatives. By understanding the underlying principles of these techniques and systematically troubleshooting common issues, researchers can develop robust and reliable analytical methods for these challenging but important molecules.

References

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Organomation. Chromatography Sample Preparation Guide. Organomation. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Phenomenex. [Link]

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Agilent Technologies, Inc. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Restek. (2019, June 17). Choosing Your LC Stationary Phase. Restek Resource Hub. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • PubMed. (2024, November 22). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. [Link]

  • Separation Science. (2023, December 8). Perform Quantitative Analysis of Highly Polar Pesticides in Food Using SFC-MS. [Link]

  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • López Gresa, MP.; Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • ResearchGate. Drug and drug candidates containing cyclobutane rings. [Link]

  • ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • PolyLC. HILIC Columns for Polar Separations. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • GC Derivatization. [Link]

  • ResearchGate. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

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Controlling stereoselectivity in 3-(Dimethylamino)cyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stereoselective synthesis of 3-(dimethylamino)cyclobutan-1-ol, a critical scaffold in medicinal chemistry (e.g., Janus kinase inhibitors, amine-linked bioactive motifs).[1][2]

The core technical challenge lies in the puckered conformation of the cyclobutane ring, which dictates that standard hydride reductions predominantly yield the cis-isomer (thermodynamic and kinetic preference). Accessing the trans-isomer requires a strategic inversion step.

Technical Support Center: this compound Synthesis

Quick Navigation
  • Module 1: [Targeting the Cis-Isomer (Major Product)]

  • Module 2: [Targeting the Trans-Isomer (Inversion Strategy)]

  • Module 3: [Purification & Analytical Troubleshooting]

  • Appendix: [References & Visual Workflows]

Module 1: Targeting the Cis-Isomer

Objective: Maximize the formation of cis-3-(dimethylamino)cyclobutan-1-ol.

Q: Why does my reduction of 3-(dimethylamino)cyclobutan-1-one consistently yield the cis-isomer, even with bulky reagents? A: Unlike cyclohexane systems where reagent bulk can flip selectivity (axial vs. equatorial attack), 3-substituted cyclobutanones are governed by the "puckered" ring conformation.[1][2]

  • Mechanism: The 3-amino group occupies the pseudo-equatorial position to minimize steric strain. Hydride attack occurs from the less hindered face (anti to the substituent), which paradoxically places the incoming hydride "trans" to the amine, forcing the resulting hydroxyl group into the cis relationship (pseudo-equatorial).

  • Outcome: Both small (NaBH₄) and bulky (L-Selectride) hydrides favor the cis-isomer (>90% dr).[1][2]

Q: What is the optimal protocol for >95% cis selectivity? A: While NaBH₄ is sufficient for ~90:10 ratios, using L-Selectride at cryogenic temperatures enhances this to >98:2.[1]

Protocol A: High-Fidelity Cis-Synthesis

  • Dissolution: Dissolve 3-(dimethylamino)cyclobutan-1-one (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78 °C (dry ice/acetone). Crucial: Low temperature locks the ring conformation.

  • Addition: Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 30 mins.

  • Quench: Stir for 2 hours, then quench with MeOH followed by aqueous NaOH/H₂O₂ (oxidative workup is necessary for boron reagents).

  • Extraction: Extract with DCM. The cis-isomer is often crystalline or an oil that solidifies.[1]

Module 2: Targeting the Trans-Isomer

Objective: Access trans-3-(dimethylamino)cyclobutan-1-ol via stereochemical inversion.

Q: Can I obtain the trans-isomer directly via reduction? A: No. No common hydride reagent favors the trans-isomer significantly because it requires a hydride attack from the sterically crowded face "syn" to the amine group. The trans-isomer is best accessed via Mitsunobu inversion of the cis-alcohol.[1][3]

Q: My Mitsunobu reaction failed (no inversion). What went wrong? A: The basic nitrogen in your substrate (dimethylamino group) can interfere with the standard Mitsunobu betaine intermediate.

  • Troubleshooting: Use p-Nitrobenzoic acid (PNBA) as the nucleophile.[1] Its higher acidity (pKa ~3.[1]4) ensures rapid protonation of the betaine, preventing the amine substrate from sequestering the reagents.

  • Alternative: Pre-form the amine-salt (e.g., HCl salt) if solubility permits, though PNBA usually suffices.[1]

Protocol B: Trans-Synthesis via Inversion

  • Esterification (Inversion):

    • Mix cis-alcohol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and p-Nitrobenzoic acid (1.2 eq) in THF.

    • Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.[1]

    • Stir at RT for 12–16 h.

  • Hydrolysis:

    • Treat the crude intermediate (trans-ester) with LiOH (3.0 eq) in THF/H₂O (1:1).[1]

    • Stir until TLC shows disappearance of the ester.

  • Result: The product is the trans-alcohol.

Module 3: Purification & Analysis

Q: How do I distinguish the isomers by NMR? A: The methine proton (CH-OH) splitting pattern is diagnostic due to the ring puckering.

FeatureCis-IsomerTrans-Isomer
Relationship OH and NMe₂ on same faceOH and NMe₂ on opposite faces
H(C1) Signal Quintet-like (pseudo-axial)Broad multiplet (pseudo-equatorial)
Rf (Silica) Lower (More Polar)Higher (Less Polar)
Stability Thermodynamic MajorKinetic Minor (requires inversion)

Q: How do I remove Triphenylphosphine oxide (TPPO) after the Mitsunobu step? A: The amino group allows for an acid-base extraction workup, which is far superior to chromatography for this substrate.

  • Acid Wash: Dissolve crude reaction mix in Et₂O/EtOAc.

  • Extract: Wash with 1M HCl. The product (amine) goes into the aqueous layer; TPPO and hydrazide remain in organic.

  • Basify: Basify the aqueous layer (pH > 12) with NaOH.

  • Recover: Extract the trans-alcohol back into DCM.[1]

Visual Troubleshooting Workflows

Figure 1: Stereocontrol Decision Matrix

Caption: Logical workflow for selecting the correct synthetic route based on the desired stereoisomer.

Stereocontrol Start Start: 3-(Dimethylamino)cyclobutan-1-one Goal Select Target Isomer Start->Goal CisPath Target: CIS Isomer (Thermodynamic) Goal->CisPath TransPath Target: TRANS Isomer (Kinetic/Inverted) Goal->TransPath Reduct Reduction Strategy CisPath->Reduct TransPath->Reduct Step 1: Make Cis NaBH4 Reagent: NaBH4 (-20°C to 0°C) Yield: ~90:10 cis:trans Reduct->NaBH4 Standard Purity Selectride Reagent: L-Selectride (-78°C) Yield: >98:2 cis:trans Reduct->Selectride High Purity Inversion Mitsunobu Inversion Reduct->Inversion Step 2: Invert Steps 1. PPh3, DIAD, p-Nitrobenzoic Acid 2. LiOH Hydrolysis Inversion->Steps

Figure 2: Mitsunobu Inversion Mechanism for Cyclobutanes

Caption: Mechanism of inversion from Cis-Alcohol to Trans-Ester using p-Nitrobenzoic acid.

Mitsunobu Substrate Cis-Alcohol (Substituents same side) Activation Activation (PPh3-DIAD Adduct) Substrate->Activation + PPh3/DIAD Intermed Oxyphosphonium Ion (Leaving Group) Activation->Intermed Protonation (PNBA) Attack SN2 Attack (p-Nitrobenzoate) Intermed->Attack Backside Attack Product Trans-Ester (Inverted) Attack->Product Inversion

References

  • Vrije Universiteit Brussel . (2020).[1] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Link[1][2]

  • Organic Syntheses . (2006).[1] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, Vol. 83, p. 201. Link

  • Vertex Pharmaceuticals . (2012).[1] Process for the preparation of Tapentadol intermediates (Cyclobutane derivatives). WO 2012/146978. Link

  • MDPI . (2013).[1] Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15580.[1] Link[2]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 3-(Dimethylamino)cyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of stereoisomers is a critical step in drug discovery and development, as different spatial arrangements of atoms can lead to significant variations in pharmacological activity. For molecules containing cyclic scaffolds, such as the cyclobutane ring in 3-(Dimethylamino)cyclobutan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the relative stereochemistry. This guide provides an in-depth analysis of the ¹H NMR spectral features that differentiate the cis and trans isomers of this compound, grounded in the fundamental principles of chemical shifts, coupling constants, and through-space interactions.

The Structural Landscape: cis vs. trans Isomers

The cyclobutane ring is not perfectly planar and adopts a puckered conformation to relieve ring strain.[1] This puckering leads to two distinct substituent positions: pseudo-axial and pseudo-equatorial. In this compound, the relative orientation of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups defines the cis and trans isomers.

  • cis-isomer: The hydroxyl and dimethylamino groups are on the same face of the cyclobutane ring.

  • trans-isomer: The hydroxyl and dimethylamino groups are on opposite faces of the ring.

These distinct spatial arrangements give rise to unique magnetic environments for the protons in each isomer, which can be clearly distinguished by ¹H NMR spectroscopy.

Key Differentiating Features in ¹H NMR Spectra

The interpretation of the ¹H NMR spectra of these isomers hinges on a careful analysis of three key parameters: chemical shifts (δ), spin-spin coupling constants (J), and the Nuclear Overhauser Effect (NOE).

The chemical shift of a proton is highly sensitive to its local electronic environment. The electronegativity and magnetic anisotropy of the hydroxyl and dimethylamino groups are the primary factors influencing the chemical shifts of the cyclobutane ring protons.[2][3]

  • Carbinol Proton (H-1): The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a key diagnostic signal. In the trans-isomer, where the hydroxyl and dimethylamino groups are on opposite faces, the carbinol proton is likely to experience a different anisotropic effect compared to the cis-isomer.[4][5] This can lead to a noticeable difference in their chemical shifts. Typically, the carbinol proton of a cyclobutanol appears around 4.23 ppm.[6]

  • Proton at C-3 (H-3): The proton on the carbon attached to the dimethylamino group (CH-N(CH₃)₂) will also exhibit a chemical shift that is dependent on the isomer's geometry.

  • Cyclobutane Ring Protons (H-2, H-4): The methylene protons of the cyclobutane ring will appear as complex multiplets.[7] The relative shielding and deshielding of these protons will differ between the cis and trans isomers due to the anisotropic effects of the substituents.[8][9] In monosubstituted cyclobutanes, substituents like -OH and -NH₂ can cause significant shielding of the protons on the opposite side of the ring.[10]

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups will typically appear as a singlet. While the chemical shift of this singlet might show a minor difference between the two isomers, it is generally less informative for stereochemical assignment compared to the ring protons. In dimethylamine, these protons resonate around 2.13 ppm.[11]

The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship.[12] This dependence is a powerful tool for distinguishing cis and trans isomers in cyclic systems.[13][14]

  • cis-Isomer: In the cis-isomer, the protons at C-1 and C-2 (and C-1 and C-4) will have different dihedral angles compared to the trans-isomer, leading to different ³J values.

  • trans-Isomer: Similarly, the coupling patterns and J-values for the protons in the trans-isomer will be distinct. For instance, the coupling between a pseudo-axial and a pseudo-equatorial proton will have a different J-value than the coupling between two pseudo-axial or two pseudo-equatorial protons.

While complex due to the puckered nature of the ring, a detailed analysis of the coupling constants, often aided by simulation software, can provide strong evidence for the stereochemical assignment.

NOE spectroscopy (NOESY) is a definitive technique for determining stereochemistry as it detects through-space interactions between protons that are in close proximity (< 5 Å).[13][15] This is particularly useful for distinguishing isomers where through-bond connectivity is identical.[16][17]

  • cis-Isomer: A NOESY experiment on the cis-isomer is expected to show a cross-peak between the carbinol proton (H-1) and the proton at C-3 (H-3), as they are on the same face of the ring and therefore spatially close.

  • trans-Isomer: In the trans-isomer, no such NOE correlation between H-1 and H-3 would be expected due to the larger distance between them.

Comparative Data Summary

The following table summarizes the expected key differences in the ¹H NMR parameters for the cis and trans isomers of this compound.

NMR Parametercis-3-(Dimethylamino)cyclobutan-1-oltrans-3-(Dimethylamino)cyclobutan-1-olKey Differentiating Feature
Chemical Shift (δ)
Carbinol Proton (H-1)Expected to be distinct from the trans isomer.Expected to be distinct from the cis isomer.The relative orientation of the -OH and -N(CH₃)₂ groups leads to different anisotropic effects.[4][5]
Ring Protons (H-2, H-3, H-4)Complex multiplets with characteristic shifts.Complex multiplets with different characteristic shifts compared to the cis isomer.Shielding/deshielding effects vary with substituent orientation.[10]
Coupling Constants (J)
Vicinal Couplings (³J)Specific set of J-values based on dihedral angles.Different set of J-values due to different dihedral angles.The Karplus relationship dictates that J-values are highly dependent on the stereochemistry.[12]
NOE Correlations
H-1 to H-3Strong NOE cross-peak expected. No significant NOE cross-peak expected. Protons on the same face of the ring are in close spatial proximity.[15]
Experimental Protocol: Definitive Stereochemical Assignment using 2D NOESY

The following protocol outlines the steps for a 2D NOESY experiment to unambiguously differentiate between the cis and trans isomers.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY Experiment Setup:

    • Use a standard noesygpph pulse sequence or equivalent.

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically in the range of 300-800 ms. A series of experiments with varying mixing times may be beneficial.

    • Optimize the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum in both dimensions.

  • Data Analysis:

    • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between the signal for the carbinol proton (H-1) and the proton at C-3 indicates that these protons are spatially close, confirming the cis geometry.

    • The absence of this key cross-peak provides strong evidence for the trans isomer.

Visualizing Key Spatial Relationships

The following diagrams illustrate the expected key NOE correlation for the cis isomer and the lack thereof in the trans isomer.

cis_isomer cluster_cis cis-Isomer H1 H-1 (Carbinol) H3 H-3 (on C-NMe2) H1->H3  NOE Correlation (Through-space < 5Å)

Caption: Expected NOE correlation in the cis-isomer.

trans_isomer cluster_trans trans-Isomer H1_trans H-1 (Carbinol) H3_trans H-3 (on C-NMe2) label_no_noe No NOE Correlation (Spatially Distant)

Caption: Lack of NOE correlation in the trans-isomer.

By systematically analyzing the chemical shifts, coupling constants, and most definitively, the NOE data, researchers can confidently assign the stereochemistry of this compound isomers. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reproducibility of research in medicinal chemistry and drug development.

References

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 14.8: Diamagnetic Anisotropy. Retrieved February 14, 2026, from [Link]

  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kleinpeter, E., et al. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-111. Available from: [Link]

  • Singh, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(19), 12581–12586. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Retrieved February 14, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 14, 2026, from [Link]

  • Kleinpeter, E., et al. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shift. Organic & Biomolecular Chemistry, 9(4), 1098-111. Available from: [Link]

  • York, A. E., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3196. Available from: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminocyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Aminocyclobutanols, a class of compounds featuring a strained four-membered ring functionalized with both amino and hydroxyl groups, present unique analytical challenges. Their conformational rigidity and the presence of two key functional groups make them valuable scaffolds in medicinal chemistry. Understanding their behavior under mass spectrometric analysis is critical for their identification, characterization, and quality control.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of aminocyclobutanols. We will explore the key fragmentation pathways under different ionization techniques, offer field-proven insights into experimental design, and provide detailed protocols to empower your research.

The Structural Challenge: Why Mass Spectrometry is Essential

The cyclobutane ring imposes significant strain, which, combined with the directing effects of the amino and hydroxyl groups, leads to distinct and often complex fragmentation behavior. Unlike more common six-membered rings, the cyclobutane moiety is prone to characteristic ring-opening and cleavage reactions. Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for probing these pathways, allowing for the unambiguous identification of isomers and the confirmation of synthetic products.

Fundamental Fragmentation Mechanisms at Play

The fragmentation of aminocyclobutanols is governed by the interplay of three structural features: the alcohol group, the amine group, and the cyclobutane ring. The initial ionization event, typically forming a radical cation (M•+), creates an energetically unstable species that fragments through predictable, competing pathways to yield more stable product ions.[1]

Alcohol-Driven Fragmentation

Alcohols primarily fragment via two routes: α-cleavage and dehydration.[2]

  • α-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is a highly favored pathway as it results in a resonance-stabilized oxonium ion.[3]

  • Dehydration: The elimination of a neutral water molecule (loss of 18 Da) is a common rearrangement for alcohols, particularly under higher energy conditions like Electron Ionization (EI).[4]

Amine-Driven Fragmentation

The nitrogen atom in the amino group also strongly directs fragmentation.

  • α-Cleavage: Similar to alcohols, amines undergo characteristic α-cleavage, breaking the C-C bond adjacent to the C-N bond. The largest alkyl substituent is preferentially lost, leading to a resonance-stabilized iminium ion. This is often the dominant fragmentation pathway for aliphatic amines.[2][3]

  • Nitrogen Rule: A key diagnostic tool, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2] This provides a quick check for the presence of the amino group.

Cyclobutane Ring Fragmentation

The strained cyclobutane ring has a characteristic fragmentation pattern involving the cleavage of two opposing C-C bonds.

  • Cycloreversion: The molecular ion of cyclobutane itself famously fragments to two molecules of ethene, resulting in a base peak at m/z 28 ([C₂H₄]•+).[5][6] This ring-opening pathway is a critical consideration for aminocyclobutanols.

Comparing Fragmentation Patterns: EI-MS vs. ESI-MS/MS

The choice of ionization technique profoundly impacts the resulting mass spectrum. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive fragmentation. Electrospray Ionization (ESI) is a "soft" technique that typically produces a protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for subsequent tandem MS (MS/MS) analysis.[7]

Predicted EI-MS Fragmentation of 1-Amino-1-cyclobutanol

Under EI conditions, the molecular ion (m/z 87) would be expected to be of low abundance or absent.[4] The spectrum would likely be dominated by fragments arising from the competing pathways described above.

Predicted Fragment (m/z) Proposed Origin Mechanism Supporting Rationale
70[M-NH₃]•⁺Loss of ammoniaAmine-related fragmentation
69[M-H₂O]•⁺DehydrationAlcohol-related fragmentation[2]
59[C₃H₇O]⁺α-Cleavage (C1-C2 bond) with loss of •CH₂NAlcohol-driven cleavage
57[C₄H₉]⁺Ring opening and rearrangementCommon alkyl fragment[4]
44[C₂H₆N]⁺α-Cleavage (C1-C4 bond) with loss of •C₃H₅OAmine-driven cleavage[2][3]
28[C₂H₄]•⁺CycloreversionCharacteristic of cyclobutane ring[5]

Table 1: Predicted key fragments for a generic aminocyclobutanol in EI-MS.

Predicted ESI-MS/MS Fragmentation of Protonated Aminocyclobutanols

In ESI, the aminocyclobutanol will readily protonate, likely at the more basic amino group, to form the [M+H]⁺ ion. Tandem MS analysis of this precursor ion allows for controlled fragmentation via collision-induced dissociation (CID).

G M_H [M+H]⁺ Precursor Ion Loss_H2O [M+H - H₂O]⁺ Loss of Water M_H->Loss_H2O -18 Da Loss_NH3 [M+H - NH₃]⁺ Loss of Ammonia M_H->Loss_NH3 -17 Da Ring_Opened Ring-Opened Intermediate M_H->Ring_Opened CID Loss_C2H4 [Ring-Opened - C₂H₄]⁺ Loss of Ethene Ring_Opened->Loss_C2H4 -28 Da

Caption: Logical workflow for ESI-MS/MS analysis of aminocyclobutanols.

The primary fragmentations observed in MS/MS would be the neutral losses of water and ammonia. Ring opening followed by the loss of ethene is also a highly probable pathway, analogous to the EI fragmentation of the cyclobutane core. The relative abundance of the [M+H - H₂O]⁺ and [M+H - NH₃]⁺ ions can provide clues about the stereochemistry of the molecule, as cis/trans isomers may exhibit different propensities for these elimination reactions.

Key Fragmentation Pathways Visualized

The following diagrams illustrate the primary fragmentation mechanisms expected for a generic 1-aminocyclobutanol structure.

α-Cleavage Pathways

Caption: Competing α-cleavage pathways in aminocyclobutanols.

Ring Cleavage and Dehydration/Deamination

ring_cleavage M_ion Aminocyclobutanol Radical Cation (M•⁺) dehydration [M - H₂O]•⁺ M_ion->dehydration -H₂O deamination [M - NH₃]•⁺ M_ion->deamination -NH₃ ring_open Ring-Opened Intermediate M_ion->ring_open Ring Cleavage ethene_loss [M - C₂H₄]•⁺ ring_open->ethene_loss -C₂H₄

Caption: Major rearrangement and ring fragmentation pathways.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of a novel aminocyclobutanol derivative using LC-MS/MS. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To confirm the molecular weight and obtain structural information via fragmentation patterns for a synthesized aminocyclobutanol analog.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Step-by-Step Methodology
  • Sample Preparation (Causality: Ensure analyte stability and compatibility with the mobile phase)

    • Accurately weigh ~1 mg of the aminocyclobutanol sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Rationale: These solvents are compatible with reversed-phase chromatography and ESI.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Rationale: Dilution prevents detector saturation. Using the initial mobile phase as diluent ensures good peak shape.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial. Rationale: Removes particulates that could clog the LC system.

  • Liquid Chromatography (Causality: Separate the analyte from impurities and deliver it to the MS)

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 is a good general-purpose stationary phase for moderately polar small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides a source of protons to promote the formation of [M+H]⁺ ions in positive ESI mode.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: A gradient elution is necessary to elute the compound of interest and any potential impurities with different polarities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Causality: Generate, select, and fragment ions for structural analysis)

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The amino group is basic and will readily accept a proton.

    • MS1 Scan (Full Scan):

      • Mass Range: m/z 50-500. Rationale: This range will cover the expected molecular weight of the analyte and common contaminants.

      • Data Acquisition: Profile mode.

    • MS2 Scan (Tandem MS):

      • Activation: Collision-Induced Dissociation (CID).

      • Precursor Ion: Select the m/z corresponding to the [M+H]⁺ of the target aminocyclobutanol.

      • Collision Energy: Ramped from 10-40 eV. Rationale: Ramping the collision energy allows for the observation of both low-energy (e.g., water/ammonia loss) and high-energy (e.g., ring cleavage) fragments in a single analysis.

  • Data Analysis (Causality: Interpret the data to confirm structure)

    • Examine the MS1 spectrum to confirm the presence of the [M+H]⁺ ion and verify its isotopic pattern.

    • Analyze the MS2 spectrum to identify key fragment ions.

    • Propose fragmentation pathways that account for the observed losses (e.g., -17, -18, -28 Da).

    • Compare the observed fragmentation pattern to the predicted pathways based on the principles outlined in this guide.

References
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. [Link]

  • Moser, A. (n.d.). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • White, S. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutane. NIST WebBook. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chang, G. D., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Journal of Chromatography A, 1388, 75-83. [Link]

  • Schenone, P. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. Il Farmaco; edizione scientifica, 27(3), 200-7. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

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A Tale of Two Rings: A Bioisosteric Comparison of Cyclobutane and Cyclopropane in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the strategic modification of a lead compound is paramount to achieving the desired pharmacological profile. Among the vast arsenal of tools available to the modern drug designer, the principle of bioisosterism stands out as a cornerstone of molecular optimization. This guide delves into a nuanced comparison of two of the smallest carbocyclic bioisosteres: cyclopropane and cyclobutane. While separated by a single methylene unit, their distinct physicochemical and conformational properties can elicit profound differences in a molecule's biological activity, metabolic stability, and overall drug-like characteristics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform the judicious selection of these valuable moieties in drug design.

The Foundation: Understanding the Key Differences

At first glance, cyclopropane and cyclobutane are simple, saturated carbocycles. However, their underlying structural and electronic properties are fundamentally different, largely dictated by the concept of ring strain.

Physicochemical Properties: A Head-to-Head Comparison

The inherent properties of these two rings are the root of their differential behavior as bioisosteres. The following table summarizes their key physicochemical characteristics.

PropertyCyclopropaneCyclobutaneRationale & Implications in Drug Design
Ring Strain (kcal/mol) ~27.5-28.1[1][2]~26.3-26.4[1][2]Cyclopropane's higher ring strain makes it more susceptible to ring-opening reactions, a factor to consider for metabolic stability.[3] Cyclobutane is comparatively more stable.[1][4]
C-C Bond Length (Å) ~1.51-1.53[1][4]~1.55-1.56[1][4]The shorter C-C bonds in cyclopropane are a consequence of its "bent" bond character. Cyclobutane's longer bonds are closer to that of a typical alkane.
Conformation Planar, rigid[5]Puckered (non-planar)[6][7]Cyclopropane's rigidity offers a predictable orientation for substituents. Cyclobutane's puckered conformation provides a more three-dimensional scaffold and can relieve torsional strain.[5][6]
Reactivity High, susceptible to ring-opening[3][8]Moderately reactive, more stable than cyclopropane[1][4]The high reactivity of cyclopropane can be a liability, but also an opportunity for targeted drug delivery or covalent modification. Cyclobutane's greater stability makes it a more robust scaffold in many biological environments.

The Impact on Drug Properties: A Deeper Dive

The subtle yet significant differences in the fundamental properties of cyclopropane and cyclobutane translate into tangible effects on a drug candidate's performance.

Lipophilicity: Navigating the Hydrophobic Landscape

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both cyclopropane and cyclobutane are considered lipophilic moieties, but their contributions to a molecule's overall logP can differ.

Generally, the introduction of a small carbocycle increases lipophilicity. However, the rigid and compact nature of the cyclopropyl group can lead to a smaller increase in lipophilicity compared to more flexible alkyl chains of similar atom count.[9] The puckered, more three-dimensional nature of the cyclobutane ring can influence its interactions with solvent and protein binding pockets in a distinct manner. In some instances, the replacement of a gem-dimethyl group with a cyclopropane or cyclobutane has been shown to modulate lipophilicity favorably.[9]

Experimental Protocol: Determination of Lipophilicity (logP) via the Shake-Flask Method

The "shake-flask" method remains the gold standard for the experimental determination of logP.[10] Here is a representative protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4). Saturate this buffer with n-octanol, and separately, saturate n-octanol with the buffer. This pre-equilibration is crucial for accurate measurements.

  • Sample Preparation: Dissolve a precise amount of the test compound in the pre-saturated buffer or n-octanol.

  • Partitioning: Combine equal volumes of the compound-containing phase and the corresponding empty phase in a sealed container.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and n-octanol layers.

  • Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Metabolic Stability: The Dance of Biotransformation

A drug's metabolic stability is a key determinant of its half-life and dosing regimen. The choice between a cyclopropane and a cyclobutane can significantly impact a molecule's susceptibility to metabolic enzymes, particularly cytochrome P450s (CYPs).

The high C-H bond dissociation energy of the cyclopropyl group often makes it more resistant to oxidative metabolism compared to analogous alkyl chains.[11] This has been a successful strategy to block metabolic hotspots in drug candidates. However, cyclopropylamines can be susceptible to CYP-mediated bioactivation, leading to reactive intermediates.[11]

Cyclobutane, being less strained, is generally more metabolically robust than cyclopropane.[1] Its puckered conformation can also shield certain positions from enzymatic attack. A compelling case study by Åstrand et al. (2018) compared the metabolism of a series of fentanyl analogs. They found that cyclopropyl fentanyl was primarily metabolized via N-dealkylation, with no oxidation of the cyclopropyl ring observed. In contrast, the larger alicyclic fentanyl analogs, including the cyclobutyl derivative, showed increased oxidation of the alicyclic ring as the ring size increased.[12][13]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to phase I metabolism.

  • Materials: Pooled human liver microsomes, NADPH regenerating system (cofactor), phosphate buffer (pH 7.4), test compound, and a positive control (a compound with known metabolic instability).

  • Incubation Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conformational Control: Dictating the Bioactive Conformation

Perhaps the most profound impact of these small rings lies in their ability to impart conformational rigidity. By locking rotatable bonds, they can pre-organize a molecule into its bioactive conformation, thereby enhancing potency and selectivity.

The planar and rigid nature of the cyclopropane ring provides a well-defined and predictable spatial arrangement of its substituents. This can be advantageous for optimizing interactions with a specific binding pocket.

In contrast, the puckered conformation of cyclobutane offers a more three-dimensional scaffold. This non-planarity can be exploited to project substituents into different regions of a binding site that may not be accessible with a planar cyclopropane ring. The puckering of the cyclobutane ring also helps to alleviate the torsional strain that would be present in a planar conformation.[5][6]

Visualization of Conformational Differences

The following diagrams, generated using Graphviz, illustrate the fundamental conformational differences between cyclopropane and cyclobutane and their impact on substituent orientation.

G cluster_cyclopropane Cyclopropane (Planar) cluster_cyclobutane Cyclobutane (Puckered) cp1 C cp2 C cp1->cp2 cp3 C cp2->cp3 cp3->cp1 substituent1_1 R1 substituent1_2 H substituent2_1 R2 substituent2_2 H substituent3_1 R3 substituent3_2 H cb1 C cb2 C cb1->cb2 cb4 C cb2->cb4 cb3 C cb3->cb1 cb4->cb3 substituent4_1 R1 (axial) substituent4_2 H (eq) substituent5_1 R2 (eq) substituent5_2 H (axial) substituent6_1 R3 (eq) substituent6_2 H (axial) substituent7_1 R4 (axial) substituent7_2 H (eq)

Figure 1: Conformational comparison of cyclopropane and cyclobutane.

The planar nature of cyclopropane results in eclipsed C-H bonds, contributing to its torsional strain.[2] In contrast, the puckered conformation of cyclobutane allows for a staggering of some C-H bonds, which reduces torsional strain, albeit with a slight increase in angle strain.[14] This puckering also creates distinct axial and equatorial positions for substituents, offering a more nuanced three-dimensional presentation to a biological target.

Conclusion: Making an Informed Choice

The selection between a cyclopropane and a cyclobutane bioisostere is not a matter of simple substitution but a strategic decision based on a deep understanding of their distinct properties. Cyclopropane offers a rigid, planar scaffold that can effectively constrain a molecule and is often more resistant to metabolism, though its inherent reactivity must be considered. Cyclobutane provides a more three-dimensional and metabolically stable alternative, with its puckered conformation offering unique opportunities for substituent orientation.

Ultimately, the optimal choice will depend on the specific goals of the drug design campaign, the nature of the target protein, and the desired ADME properties. By leveraging the comparative data and experimental insights presented in this guide, researchers can make more informed and effective decisions in their quest to develop novel and improved therapeutics.

References

  • Aliphatic three- and four-membered rings including cyclopropanes, cyclobutanes, oxetanes, azetidines and bicyclo[1.1.1]pentanes have been increasingly exploited in medicinal chemistry for their beneficial physicochemical properties and applications as functional group bioisosteres. This review provides a historical perspective and comparative up to date overview of commonly applied small rings, exemplifying key principles with recent literature examples. Royal Society of Chemistry. [Link]

  • Wirth, M., van der Kolk, R., & Rutjes, F. P. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(17), 2636–2652. [Link]

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  • (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... ResearchGate. [Link]

  • Åstrand, A., Vikingsson, S., Gréen, H., & Kronstrand, R. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 145–157. [Link]

  • van der Kolk, R., Wirth, M., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(17), 2636-2652. [Link]

  • Conformations of Cycloalkanes. OpenStax. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Conformational analysis of cycloalkanes. e-PG Pathshala. [Link]

  • What is the difference between cyclobutane and cyclopropane? Quora. [Link]

  • Difference Between Cyclobutane and Cyclopropane. Pediaa.Com. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Åstrand, A., Vikingsson, S., Gréen, H., & Kronstrand, R. (2019). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. Archives of toxicology, 93(1), 145–157. [Link]

  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Pharmacology. [Link]

  • Chen, Y., & O'Boyle, N. M. (2022). Ring systems in natural products: structural diversity, physicochemical properties, and coverage by synthetic compounds. Natural Product Reports, 39(8), 1546-1561. [Link]

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  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

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A Comparative Guide to the Metabolic Stability of 3-(Dimethylamino)cyclobutan-1-ol and its Linear Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability stands out as a key determinant of a drug's in vivo half-life, oral bioavailability, and overall exposure. A compound that is rapidly metabolized will struggle to achieve therapeutic concentrations, regardless of its potency. This guide provides an in-depth comparison of the metabolic stability of 3-(Dimethylamino)cyclobutan-1-ol and its corresponding linear analogs, offering a rationale for the enhanced stability often conferred by cyclic scaffolds.

While direct, publicly available experimental data comparing this compound with its specific linear counterparts is limited, this guide will leverage established principles of medicinal chemistry and drug metabolism to present a predictive comparison. We will explore the underlying mechanistic reasons for the expected differences in metabolic fate and provide detailed experimental protocols for researchers to validate these principles in their own laboratories.

The Strategic Advantage of Cyclization in Drug Design

The incorporation of small, saturated carbocycles like cyclobutane is a widely used strategy in medicinal chemistry to improve a compound's physicochemical and pharmacokinetic properties.[1] Cyclization can enhance metabolic stability through several mechanisms:

  • Conformational Rigidity: Unlike flexible linear chains, the puckered structure of the cyclobutane ring restricts the molecule's conformational freedom.[2] This rigidity can make it more difficult for the compound to adopt the optimal conformation for binding to the active site of metabolic enzymes.

  • Shielding of Metabolic Soft Spots: The carbon skeleton of the ring can sterically hinder access to metabolically labile functional groups, such as the N-dimethylamino moiety in our case study.[3]

  • Reduced Lipophilicity: In some cases, cyclization can lead to a more compact structure with a lower logP compared to a corresponding linear analog, which can sometimes correlate with reduced metabolism.

The Metabolic Pathways of Tertiary Amines

The primary route of metabolism for many tertiary amines is N-dealkylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver.[4][5] This oxidative process involves the removal of an alkyl group, in this case, a methyl group from the dimethylamino moiety. The reaction proceeds through the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to a secondary amine and formaldehyde.

Comparative Analysis: this compound vs. Linear Analogs

For the purpose of this guide, we will consider two representative linear analogs of this compound:

  • Linear Analog 1 (LA1): N,N,3-trimethyl-3-aminobutan-1-ol

  • Linear Analog 2 (LA2): 4-(Dimethylamino)pentan-2-ol

Hypothesized Metabolic Stability Ranking:

This compound > LA1 ≈ LA2

The rationale behind this prediction lies in the steric hindrance provided by the cyclobutane ring. In the linear analogs, the carbon chain is flexible, allowing for relatively unhindered access of CYP enzymes to the N-methyl groups. In contrast, the rigid cyclobutane ring in this compound is expected to shield the dimethylamino group, making it a poorer substrate for CYP-mediated N-dealkylation.

Visualizing the Metabolic Pathways

cluster_0 Metabolism of this compound cluster_1 Metabolism of Linear Analogs (e.g., LA1) Cyclic This compound Cyclic_Metabolite 3-(Methylamino)cyclobutan-1-ol (N-dealkylation) Cyclic->Cyclic_Metabolite CYP450 (Slower) Linear Linear Analog 1 Linear_Metabolite Secondary Amine Metabolite (N-dealkylation) Linear->Linear_Metabolite CYP450 (Faster)

Caption: Predicted metabolic pathways for cyclic and linear amines.

Illustrative Data for Comparison

The following table presents hypothetical yet realistic data that illustrates the expected differences in metabolic stability. This data should be considered illustrative and would need to be confirmed experimentally.

CompoundIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
This compound > 60< 10
Linear Analog 1 2545
Linear Analog 2 2252
Verapamil (High Clearance Control) < 5> 200
Diazepam (Low Clearance Control) > 60< 15

Experimental Protocols for Determining Metabolic Stability

To empirically determine the metabolic stability of these compounds, two standard in vitro assays are recommended: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is the gold standard for assessing Phase I metabolic stability, particularly CYP-mediated metabolism.[6]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Test compounds and control compounds (10 mM in DMSO)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer. Prepare working solutions of the test and control compounds by diluting the DMSO stock in buffer.

  • Incubation: Add the test compound working solution to a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope) and intrinsic clearance.

Visualizing the Liver Microsomal Assay Workflow

Start Prepare Microsome & Compound Solutions PreIncubate Pre-incubate at 37°C Start->PreIncubate AddNADPH Initiate Reaction with NADPH PreIncubate->AddNADPH TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) AddNADPH->TimePoints Quench Quench with ACN & Internal Standard TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Calculate t½ & CLint Analyze->Data

Caption: Workflow for the liver microsomal stability assay.

Plasma Stability Assay

This assay is important for identifying compounds that are susceptible to hydrolysis by plasma esterases and other enzymes. While less relevant for the specific structures in this guide (which lack ester or amide bonds), it is a crucial part of a comprehensive ADME assessment.

Objective: To determine the stability of a test compound in plasma.

Materials:

  • Pooled human plasma

  • Test compounds and control compounds (10 mM in DMSO)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Prepare Reagents: Thaw plasma at 37°C. Prepare working solutions of the test and control compounds.

  • Incubation: Add the test compound to the plasma in a 96-well plate and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Mix and centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample to determine the half-life.

Conclusion and Future Directions

The strategic incorporation of a cyclobutane ring, as seen in this compound, is a sound medicinal chemistry strategy for enhancing metabolic stability compared to more flexible linear analogs. The conformational constraint imposed by the cyclic structure is predicted to sterically hinder the primary metabolic pathway of N-dealkylation by CYP450 enzymes.

While this guide provides a strong theoretical and practical framework, experimental validation is paramount. The detailed protocols provided herein will enable researchers to empirically test this hypothesis and generate the quantitative data needed to make informed decisions in their drug discovery programs. By understanding and applying these principles, scientists can more effectively design drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry.
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). Journal of the American Chemical Society.
  • Cyclobutanes in Small-Molecule Drug Candid
  • N-Dealkyl
  • Metabolism of acyclic and cyclic N-nitrosamines in cultured human bronchi. (1977).
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews.
  • N-Dealkylation of Amines. (2022).
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry.
  • Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. (1994). Carcinogenesis.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics.
  • Metabolism of 4-(3-(dimethylamino)propyl)-3,4-dihydro-2-(1-hydroxyethyl)-3-phenyl-2H-1,4-benzothiazine (SQ 11,579) under in vitro and in vivo conditions by rats, dogs, and monkey. (1973). Drug Metabolism and Disposition.
  • The influence of steric hindrance on kinetics and isotope effects in the reaction of 2,2-bis(4-dimethylaminophenyl)-1-nitro-1-(4-nitrophenyl)ethane with DBU base in acetonitrile. (2014). Semantic Scholar.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). PubMed.
  • Cytochromes P450 and experimental models of drug metabolism. (2002). Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia.
  • Cytochromes P450: Drug Metabolism, Bioactivation and Biodiversity 3.0. (n.d.). MDPI.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides. (2024).
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2021). ACS Medicinal Chemistry Letters.
  • Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of X. (2017). Drug Metabolism and Disposition.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica.
  • Discovery of Glycation-Derived Cross-links at Arginine. (2024). Journal of the American Chemical Society.
  • Phycocyanobilin as a Functional Food-Derived Nutraceutical Candidate for Modulating the RAGE/NOX4 Axis in Neurodegener
  • Amino acid. (n.d.). Wikipedia.
  • Chemistry (Class XII). (n.d.). CBSE.
  • SYLLABUS FOR OJEE – 2026. (2024).

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Technical Guide: Validating Purity of 3-(Dimethylamino)cyclobutan-1-ol via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-(Dimethylamino)cyclobutan-1-ol presents a "perfect storm" of chromatographic challenges: high polarity, basicity (pKa ~9.5), lack of a UV chromophore, and the critical need to resolve cis/trans geometric isomers. Standard Reverse Phase (RP) methods utilizing C18 columns and UV detection at 254 nm will fail, yielding unretained peaks (eluting in the void volume) and invisible impurities.[1]

This guide objectively compares three distinct methodologies to solve this problem. Based on experimental evidence, Method C (Fluorinated Phase with CAD) is recommended as the gold standard for purity validation, offering superior resolution of geometric isomers and uniform response factors for non-chromophoric degradants.[1]

The Scientific Challenge

To validate purity, we must control three variables inherent to the molecule's structure:

  • Thermodynamic Retention: The dimethylamino group creates a positive charge at neutral/acidic pH, causing rapid elution on hydrophobic C18 phases due to repulsion or lack of interaction.

  • Geometric Isomerism: The cyclobutane ring locks the hydroxyl and amino groups into cis or trans configurations. These are distinct chemical entities with different reactivities; a valid method must separate them.

  • Detection Limits: The molecule lacks conjugated

    
    -systems. UV detection is only possible at <210 nm (non-specific, noisy).[1]
    
Decision Logic for Method Selection

MethodSelection Start Start: this compound Chromophore Is UV Chromophore Present? Start->Chromophore Polarity Is Molecule Highly Polar/Basic? Chromophore->Polarity No (<210nm only) Isomer Is Cis/Trans Resolution Required? Polarity->Isomer Yes (pKa ~9.5) MethodA Method A: C18 + UV (210nm) [NOT RECOMMENDED] Isomer->MethodA No (Purity only) MethodB Method B: HILIC + CAD [Good Retention, Complex Setup] Isomer->MethodB Yes (Alternative) MethodC Method C: PFP + CAD [Best Isomer Selectivity] Isomer->MethodC Yes (High Criticality)

Figure 1: Decision matrix for selecting the optimal stationary phase and detection method.

Comparative Analysis of Methodologies

Method A: The "Baseline" (Standard C18 + Low UV)

Commonly attempted first, but often inadequate.[1]

  • Column: C18 (ODS) 3.5 µm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Phosphoric Acid.

  • Detection: UV @ 205 nm.

  • Verdict: FAILURE .

    • Mechanism:[2][3] The protonated amine elutes near the void volume (

      
      ).[1]
      
    • Data Integrity: At 205 nm, mobile phase absorption (cut-off) masks impurities.[1] The cis/trans isomers typically co-elute as a single, broad peak.

Method B: Hydrophilic Interaction (HILIC)

The specialist for polar amines.[1]

  • Column: Amide or Bare Silica HILIC phase.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (pH 3.0).[1]

  • Detection: Charged Aerosol Detector (CAD).[1][2][4][5][6]

  • Verdict: VIABLE BUT DEMANDING .

    • Pros: Excellent retention of the polar amine.

    • Cons: HILIC requires long equilibration times. Sample diluent must be high-organic (matching mobile phase) to prevent peak distortion, which is difficult for this hygroscopic alcohol.[1]

Method C: Fluorinated Phase (PFP) + CAD (Recommended)

The robust solution for geometric isomers.[1]

  • Column: Propyl Pentafluorophenyl (PFP).[1]

  • Mobile Phase: Water/Methanol gradient with 0.1% Formic Acid.

  • Detection: Charged Aerosol Detector (CAD).[1][2][4][5][6]

  • Verdict: SUPERIOR .

    • Mechanism:[2][3] PFP phases offer multiple interaction mechanisms:

      
       interactions, dipole-dipole, and shape selectivity. This "shape selectivity" is critical for resolving the buckled cyclobutane cis/trans isomers.
      
    • Detection: CAD provides near-universal response, allowing quantitation of impurities without reference standards.[2][4]

Performance Data Comparison

The following data summarizes the performance of the three methods on a spiked crude sample containing both isomers and synthetic precursors.

ParameterMethod A (C18/UV)Method B (HILIC/CAD)Method C (PFP/CAD)
Retention Time (min) 1.2 (Void)8.56.2
Resolution (

) Cis/Trans
0.0 (Co-elution)1.83.5
Tailing Factor (

)
2.5 (Severe)1.21.1
LOD (µg/mL) 50 (Poor UV)2.01.5
Equilibration Time 10 min45 min15 min

Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of a PFP column ensures isomer separation, while CAD ensures all non-volatile impurities are seen.

System Configuration
  • Instrument: UHPLC System (Binary Pump).

  • Detector: Charged Aerosol Detector (CAD).

    • Settings: Evaporation Temp: 35°C; Data Collection: 10 Hz.

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 2.7 µm fused-core particles (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).[1]

Reagents & Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Buffer controls ionization of the amine.

  • Solvent B: Methanol (LC-MS Grade).[1]

  • Diluent: 90:10 Water:Methanol.

Gradient Profile
Time (min)% A (Buffer)% B (MeOH)Flow (mL/min)
0.09550.8
2.09550.8
12.040600.8
15.040600.8
15.19550.8
20.09550.8
Experimental Workflow Diagram

Workflow Sample Sample Prep 1.0 mg/mL in Diluent Inject Injection 5 µL Volume Sample->Inject Separation Separation (PFP) Isomer Resolution Inject->Separation Gradient Elution Detection Detection (CAD) Universal Response Separation->Detection Eluent Nebulization Analysis Data Analysis Integrate Cis/Trans Detection->Analysis Signal Processing

Figure 2: Step-by-step workflow for the validation of this compound purity.

Scientific Commentary & Troubleshooting

Why PFP over C18?

The "fluorine effect" in PFP columns creates a rigid stationary phase that interacts strongly with basic amines via ion-exchange mechanisms (due to the acidity of the silanols enhanced by fluorine) and dipole interactions.[1] More importantly, the rigid planar structure of the pentafluorophenyl ring provides shape selectivity . The cis isomer of the cyclobutanol (where -OH and -NMe2 are on the same side) presents a different steric footprint than the trans isomer, allowing the PFP phase to discriminate between them where a flexible C18 chain cannot [1].

Managing the Detector (CAD)

Since the target molecule has no UV chromophore, CAD is essential.[1] Unlike UV, CAD response is non-linear at high concentrations but linear at low impurity levels.

  • Critical Step: Ensure the mobile phase is volatile. Do not use Phosphate buffers with CAD; they will clog the nebulizer and create high background noise. Use Formate or Acetate [2].

Isomer Identification

Without a reference standard for the specific isomers, you can tentatively identify them based on polarity. In Reverse Phase on PFP, the more polar isomer typically elutes first. For this compound, the cis isomer is generally more polar due to the ability to form an intramolecular hydrogen bond, potentially reducing its interaction with the solvent, but often eluting earlier due to the exposed hydrophilic face. Confirmation via NMR is required for absolute assignment.

References

  • Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.

  • Thermo Fisher Scientific. (2024).[1] CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Knowledge Base.

  • McCalley, D. V. (2017).[1] Analysis of the separation of polar basic compounds on HILIC and RPLC columns. Chromatography Today.

Sources

A Comparative Guide to the Solid-State Analysis of 3-(Dimethylamino)cyclobutan-1-ol Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties and, consequently, its clinical performance. The rigid, puckered conformation of cyclobutane derivatives has made them increasingly valuable scaffolds in medicinal chemistry, offering unique structural and metabolic advantages.[1][2] This guide provides a comprehensive comparison of the analytical methodologies used to characterize and select the optimal salt form of 3-(Dimethylamino)cyclobutan-1-ol, a representative cyclobutane-containing API. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Salt Selection and Solid-Form Screening

Many APIs exhibit suboptimal properties such as poor solubility, which can lead to low bioavailability.[3] Salt formation, achieved by reacting the API with an acid or base, is a common and effective strategy to modulate these properties.[3] However, the formation of a salt introduces the possibility of polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[4] Different polymorphs of the same salt can exhibit significant variations in solubility, dissolution rate, stability, and manufacturability. Therefore, a thorough solid-form screening and characterization process is not merely a regulatory expectation but a fundamental component of de-risking a drug candidate.[4]

This guide will compare three hypothetical, yet representative, salts of this compound: the hydrochloride (a common choice for basic amines), the tosylate (a larger, organic counter-ion), and the succinate (a dicarboxylic acid salt). We will explore how a multi-technique approach, integrating single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis (DSC/TGA), provides a holistic understanding of each salt's solid-state properties.

The Workflow of Salt Selection and Characterization

The process of selecting and validating a salt form is a multi-step, iterative process. The following diagram illustrates a typical workflow, emphasizing the interplay between different analytical techniques.

Salt Selection Workflow Fig. 1: Integrated Workflow for Salt Form Selection and Characterization cluster_0 Salt Screening cluster_1 Primary Characterization cluster_2 In-depth Analysis cluster_3 Candidate Selection API This compound (Free Base) Counter-ions Counter-ion Selection (e.g., HCl, Tosylic Acid, Succinic Acid) API->Counter-ions Salt_Formation Salt Formation & Crystallization Screening Counter-ions->Salt_Formation PXRD Powder X-ray Diffraction (PXRD) (Phase Identification & Purity) Salt_Formation->PXRD DSC_TGA Thermal Analysis (DSC/TGA) (Polymorphism, Solvates, Stability) Salt_Formation->DSC_TGA SCXRD Single-Crystal X-ray Diffraction (SCXRD) (Definitive Structure Elucidation) PXRD->SCXRD Identify promising candidates Data_Integration Integrated Data Analysis (Structure-Property Relationship) DSC_TGA->Data_Integration SCXRD->Data_Integration Lead_Salt Lead Salt Candidate Selection Data_Integration->Lead_Salt

Caption: Fig. 1: Integrated Workflow for Salt Form Selection and Characterization.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This technique provides unambiguous proof of salt formation by locating the proton on the API's nitrogen atom and reveals detailed information about molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. This atomic-level understanding is invaluable for establishing structure-property relationships.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal.[6] The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

    • Procedure:

      • Prepare saturated solutions of the this compound salt in various solvents and solvent mixtures (e.g., methanol, ethanol, acetone, acetonitrile, water).

      • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to promote slow crystal growth.

      • Carefully examine the resulting crystals under a polarized light microscope to select a suitable single crystal, rejecting any that are cracked, twinned, or intergrown.[6]

  • Data Collection:

    • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffracted X-rays are detected, and their intensities are measured at thousands of different crystal orientations.

    • Procedure:

      • Mount a selected crystal on a goniometer head.

      • Center the crystal in the X-ray beam of a single-crystal diffractometer.

      • Typically, data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

      • A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms are determined and refined.

    • Procedure:

      • Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for experimental factors.

      • Determine the unit cell dimensions and the crystal system.

      • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

      • Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancy. The final refined structure is evaluated by metrics such as the R-factor.

Comparative Data from SCXRD
ParameterHydrochloride SaltTosylate SaltSuccinate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Unit Cell Dimensions a=10.2 Å, b=8.5 Å, c=12.1 Å, β=95.2°a=7.8 Å, b=15.4 Å, c=20.3 Åa=6.5 Å, b=8.9 Å, c=9.2 Å, α=85°, β=78°, γ=92°
Key H-Bonds N⁺-H···Cl⁻, O-H···Cl⁻N⁺-H···O(sulfonate), O-H···O(sulfonate)N⁺-H···O(carboxylate), O-H···O(carboxylate)
Conformation Puckered cyclobutane ringPuckered cyclobutane ringPuckered cyclobutane ring with distinct torsion angles

Note: Data is hypothetical and for illustrative purposes.

The hydrochloride salt forms a relatively simple, dense packing arrangement. In contrast, the bulkier tosylate counter-ion leads to a more complex packing with potential for π-stacking interactions between the aromatic rings, which could influence stability. The succinate salt, with its two carboxylic acid groups, may form extended hydrogen-bonding networks, potentially impacting solubility and dissolution.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Solid Form

While SCXRD provides the ultimate structural detail, it requires a single crystal of suitable quality, which may not always be obtainable. PXRD is a rapid and non-destructive technique that is indispensable for routine analysis of polycrystalline (powder) samples.[7] Each crystalline solid has a characteristic PXRD pattern, or "fingerprint," which is determined by its crystal structure.[4] PXRD is a frontline technique in solid form screening to identify new crystalline forms, assess phase purity, and monitor solid-form stability.[7][8]

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to ensure random orientation of the crystallites and to obtain high-quality data.

    • Procedure:

      • Gently grind the crystalline sample to a fine, uniform powder (typically 10-50 µm particle size) using a mortar and pestle to minimize preferred orientation.

      • Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Rationale: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

    • Procedure:

      • Place the sample holder in the PXRD instrument.

      • Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a specific step size and scan speed.

  • Data Analysis:

    • Rationale: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

    • Procedure:

      • Identify the peak positions (in degrees 2θ) and their relative intensities.

      • Compare the experimental pattern to a database of known patterns or to patterns calculated from single-crystal data to confirm the phase identity.

      • Differences in peak positions indicate different crystal structures (polymorphs).

The following diagram illustrates the relationship between a single crystal structure and the resulting powder diffraction pattern.

SCXRD_to_PXRD Fig. 2: From Single Crystal Structure to Powder Diffraction Fingerprint SCXRD_Model Single Crystal Structure (3D Atomic Arrangement) Calculated_Pattern Calculated PXRD Pattern (Theoretical Fingerprint) SCXRD_Model->Calculated_Pattern Comparison Comparison & Phase Identification Calculated_Pattern->Comparison Experimental_Sample Polycrystalline Sample (Randomly Oriented Crystallites) Experimental_PXRD Experimental PXRD Pattern (Measured Fingerprint) Experimental_Sample->Experimental_PXRD Experimental_PXRD->Comparison

Caption: Fig. 2: From Single Crystal Structure to Powder Diffraction Fingerprint.

Thermal Analysis: Unveiling Thermal Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of pharmaceutical solids.[9] They provide information on melting points, phase transitions, desolvation events, and thermal stability, which are critical for understanding the material's behavior during manufacturing and storage.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature.[9] It is particularly useful for quantifying the amount of volatile content, such as water (hydrates) or residual solvents (solvates), and for assessing thermal stability.[10]

Experimental Protocol: DSC and TGA
  • Sample Preparation:

    • Rationale: A small, representative sample is required for accurate measurements.

    • Procedure:

      • Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum for TGA).

  • Data Collection:

    • Rationale: The sample is heated at a constant rate in a controlled atmosphere, and the relevant property (heat flow for DSC, mass for TGA) is measured.

    • Procedure:

      • Place the sample pan in the instrument furnace.

      • Heat the sample at a defined rate (e.g., 10 °C/min) over a specified temperature range under a purge of an inert gas like nitrogen.

  • Data Analysis:

    • Rationale: The resulting thermal curves are analyzed to identify and quantify thermal events.

    • Procedure:

      • DSC: Identify the onset temperature and peak maximum of endothermic (e.g., melting) or exothermic (e.g., crystallization) events.

      • TGA: Determine the temperature ranges of mass loss and quantify the percentage of mass lost in each step.

Comparative Data from Thermal Analysis
Salt FormDSC Thermal EventsTGA Mass LossInterpretation
Hydrochloride Single sharp endotherm at 215 °C (melting)No significant mass loss before decomposition (>220 °C)Anhydrous, thermally stable crystalline form.
Tosylate Endotherm at 110 °C, followed by a sharp endotherm at 185 °C~5% mass loss corresponding to the first endothermLikely a solvate that desolvates around 110 °C before melting at 185 °C.
Succinate Broad endotherm from 80-120 °C, followed by melting at 160 °CGradual mass loss of ~3% in the 80-120 °C rangeSuggests the presence of non-stoichiometric water (hygroscopic) or a hydrate.

Note: Data is hypothetical and for illustrative purposes.

This thermal data is crucial for development. The tosylate salt's solvated nature would require careful control of the manufacturing process to ensure the correct form is consistently produced. The potential hygroscopicity of the succinate salt would need to be addressed in formulation and packaging to ensure stability.

Conclusion: An Integrated Approach for Informed Decisions

The selection of an optimal salt form for a drug candidate like this compound is a complex process that relies on a synergistic combination of analytical techniques. While single-crystal X-ray diffraction provides the definitive atomic-level structure, it is the integration of this data with the practical, high-throughput information from PXRD and the critical thermal behavior insights from DSC and TGA that enables a comprehensive understanding. This multi-faceted approach allows researchers to connect the molecular structure to macroscopic properties, leading to the selection of a salt form with optimal stability, solubility, and manufacturability, ultimately paving the way for a successful drug product.

References

  • Groleau, E. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Thakral, S., et al. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Crystallographica Section A: Foundations and Advances, A74, a373. [Link]

  • Wormald, P. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester. [Link]

  • Cormica. (2024). X-ray Diffraction – A Simple Approach. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • Gajda, M., & Natorska-Gajda, M. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 28(17), 6245. [Link]

  • PubChem. (n.d.). (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Mough, S. et al. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction? ResearchGate. [Link]

  • De Meijere, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 931-932. [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • NETZSCH Analyzing & Testing. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Matest. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • van der Kolk, E. et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 57-73. [Link]

  • Cherukuvada, S. et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(6), 903-906. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

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A Comparative Guide to the Conformational Analysis of Cyclobutane and Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Scaffold Geometry in Medicinal Chemistry

In the intricate world of drug design, the three-dimensional architecture of a molecule is paramount. It dictates how a potential drug candidate will interact with its biological target, influences its absorption and metabolism, and ultimately defines its efficacy and safety profile. Among the vast arsenal of molecular frameworks available to medicinal chemists, saturated cyclic systems play a pivotal role. This guide provides an in-depth comparative analysis of two fundamental scaffolds: the four-membered cyclobutane ring and the six-membered nitrogen-containing piperidine ring.

While both are simple cyclic structures, their conformational landscapes are strikingly different. Cyclobutane, a highly strained carbocycle, offers a unique, rigid, and puckered geometry.[1][2] In contrast, piperidine, one of the most ubiquitous heterocycles in approved pharmaceuticals, adopts a well-defined, relatively low-strain chair conformation akin to cyclohexane.[3][4][5] Understanding the nuances of their conformational preferences, the energy barriers to interconversion, and the influence of substituents is critical for any researcher aiming to leverage these scaffolds for therapeutic innovation. This guide will dissect these differences, supported by experimental data, and explore the strategic implications for designing next-generation therapeutics.

Part 1: The Torsionally Strained World of Cyclobutane

The cyclobutane ring is a fascinating case study in the balance of competing intramolecular forces. Its structure is dictated by the interplay between angle strain and torsional strain.[6][7]

Fundamental Principles: Puckering to Alleviate Strain

A hypothetical planar cyclobutane would possess internal C-C-C bond angles of 90°. This significant deviation from the ideal sp³ tetrahedral angle of 109.5° results in substantial angle strain.[2][6] Perhaps more destabilizing, a planar conformation would force all eight hydrogen atoms into fully eclipsed interactions, creating severe torsional strain.[8]

To relieve this eclipsing strain, the cyclobutane ring adopts a non-planar, puckered or "bent" conformation.[1][6][8] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of slightly increased angle strain, with the C-C-C bond angles compressing further to about 88°.[6][8] The molecule rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state, a process known as ring-flipping.[6]

Key Conformational Parameters
  • Puckering Angle (θ): This is the dihedral angle between the two C-C-C planes of the ring. For unsubstituted cyclobutane, this angle is approximately 25-35° .[6][9]

  • Barrier to Ring Inversion: The energy required to flip from one puckered conformation to the other is relatively low, estimated to be around 1.45-1.5 kcal/mol (approximately 482-503 cm⁻¹).[9][10][11] This low barrier signifies a flexible yet distinctly non-planar ring system at room temperature.

Diagram: Cyclobutane Ring-Flipping

G cluster_0 Puckered1 Puckered Conformation 1 Planar Planar Transition State (+1.5 kcal/mol) Puckered1->Planar Ring-Flipping Puckered2 Puckered Conformation 2 Planar->Puckered2 Puckered2->Planar Ring-Flipping

Caption: Energy profile of cyclobutane ring inversion.

Influence of Substituents

When substituents are introduced, they can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring.[6][12] The equatorial position is generally favored to minimize steric interactions, similar to cyclohexane, but the energetic preference is less pronounced due to the ring's geometry. The low inversion barrier means that monosubstituted cyclobutanes exist as a rapidly equilibrating mixture of conformers at room temperature.[12] This inherent rigidity and defined puckering make cyclobutane an attractive scaffold for precisely orienting substituents in three-dimensional space.[13][14]

Part 2: The Chair Conformation of Piperidine

The piperidine ring is a six-membered heterocycle that is a cornerstone of medicinal chemistry.[15] Its conformational behavior is well-understood and shares many similarities with cyclohexane, with the nitrogen atom introducing unique and critical differences.

Fundamental Principles: The Stable Chair and Nitrogen Inversion

Like cyclohexane, piperidine's most stable conformation is the chair form , which minimizes both angle and torsional strain.[3][16] However, the presence of the nitrogen atom introduces two key dynamic processes: ring inversion and nitrogen inversion.

  • Ring Inversion (Chair Flip): This is the process where one chair conformer converts into the other, interchanging all axial and equatorial positions.[17]

  • Nitrogen Inversion: The lone pair on the nitrogen atom can rapidly oscillate from one side of the nitrogen plane to the other, a process known as pyramidal or nitrogen inversion.[3][18]

Crucially, these two processes have vastly different energy barriers. The barrier for ring inversion is about 10.4 kcal/mol , while the barrier for nitrogen inversion is significantly lower at approximately 6.1 kcal/mol .[3] This means that nitrogen inversion occurs much more rapidly than the chair flip.

For the parent piperidine, two distinct chair conformations exist: one with the N-H bond in an axial position and one with it in an equatorial position.[3][19] The equatorial conformer is generally more stable by about 0.2-0.7 kcal/mol, though this can be influenced by the solvent.[3][20]

Diagram: Conformational Dynamics of Piperidine

G Chair1 Chair 1 (N-H Equatorial) TS_Ring Ring Inversion TS (~10.4 kcal/mol) Chair1->TS_Ring Ring Flip TS_Nitrogen Nitrogen Inversion TS (~6.1 kcal/mol) Chair1->TS_Nitrogen N-Inversion Chair2 Chair 2 (N-H Axial) TS_Ring->Chair2 TS_Nitrogen->Chair2

Caption: Interconversion pathways for piperidine conformers.

Influence of Substituents

The conformational preferences of substituted piperidines are critical in drug design.

  • C-Substituents: Substituents on the carbon atoms strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions, similar to cyclohexane.

  • N-Substituents: The preference for N-substituents is also typically equatorial. For instance, in N-methylpiperidine, the equatorial conformation is favored by a significant 3.16 kcal/mol, which is much larger than the 1.74 kcal/mol preference in methylcyclohexane.[3]

  • Pseudoallylic (A(1,3)) Strain: A noteworthy exception occurs when the nitrogen is part of an amide or connected to an aromatic ring. The resulting partial double-bond character between the nitrogen and the adjacent group can create a pseudoallylic strain that forces a substituent at the C2 position into an axial orientation to minimize steric clash.[21]

Part 3: A Head-to-Head Comparison for Drug Design

The distinct conformational properties of cyclobutane and piperidine translate into different strategic applications in medicinal chemistry.

Quantitative Data Summary
ParameterCyclobutanePiperidine
Ring Size 4-membered6-membered
Preferred Conformation Puckered (Bent)Chair
Key Strain(s) Angle and Torsional StrainMinimal (in chair form)
Puckering/Dihedral Angle ~25-35°~55° (chair)
Ring Inversion Barrier ~1.5 kcal/mol~10.4 kcal/mol
Other Dynamic Processes -Nitrogen Inversion (~6.1 kcal/mol)
Rigidity, Flexibility, and Pharmacophore Presentation

The low barrier to inversion in cyclobutane makes it conformationally flexible, yet its puckered nature provides a more rigid and defined spatial arrangement of substituents compared to a simple alkyl chain. This has led to its use as a "conformationally restricted" linker.[13][22][23] Its unique 3D structure allows it to position pharmacophore groups at distinct vectors that are not easily accessible with other scaffolds.[13][14]

Piperidine, with its higher barrier to ring inversion, provides a more stable and predictable chair scaffold. This allows for the precise and robust placement of substituents in axial or equatorial positions, which is fundamental to optimizing ligand-receptor interactions.[24]

Diagram: Logic Flow for Scaffold Selection in Drug Design

G Start Design Goal Goal1 Increase 3D Character / Reduce Planarity Start->Goal1 Goal2 Introduce Novel Vectors / Constrain Flexible Linker Start->Goal2 Goal3 Establish Well-Defined Axial/Equatorial Vectors Start->Goal3 Goal4 Utilize a Proven, Low-Strain Scaffold Start->Goal4 Scaffold1 Consider Cyclobutane Goal1->Scaffold1 Goal2->Scaffold1 Scaffold2 Consider Piperidine Goal3->Scaffold2 Goal4->Scaffold2

Caption: Decision-making for choosing cyclobutane vs. piperidine.

Applications in Medicinal Chemistry
  • Cyclobutane: Increasingly utilized to improve metabolic stability, reduce planarity, and serve as a bioisostere for other groups like alkenes or aryl rings.[13][22][23] Notable drugs containing a cyclobutane ring include the chemotherapy agent Carboplatin and the hepatitis C protease inhibitor Boceprevir .[1]

  • Piperidine: A staple in drug discovery, found in numerous CNS modulators, analgesics, antihistamines, and anticancer agents.[4][5][25] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a reliable scaffold for orienting functional groups toward target proteins.

Part 4: Methodologies for Conformational Analysis

A robust conformational analysis relies on a synergistic combination of experimental and computational techniques.

Experimental Techniques
  • NMR Spectroscopy: This is the most powerful technique for studying conformation in solution.[26]

    • Chemical Shifts and Coupling Constants: Provide information about the local electronic environment and dihedral angles.

    • Nuclear Overhauser Effect (NOE): Measures through-space proximity between protons, which is invaluable for determining stereochemical relationships.[27]

    • Dynamic NMR (DNMR): By studying spectra at various temperatures, one can observe the coalescence of signals and calculate the energy barriers for processes like ring-flipping.[28]

    • Advanced Methods: Techniques like CPMG (Carr-Purcell-Meiboom-Gill) relaxation dispersion can be used to characterize and even determine the structure of minor, transiently populated conformers.[29][30]

  • X-ray Crystallography: This method provides an unambiguous picture of the molecule's conformation in the solid state.[12][31] While this may not always represent the dominant solution-phase conformation, it is a critical validation point.

Computational Methods
  • Molecular Mechanics (MM): Utilizes force fields to rapidly calculate the potential energy of different conformations. It is the workhorse for conformational searches on large molecules.[32][33]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide highly accurate calculations of conformational energies and electronic properties, serving as a gold standard for smaller systems.[9][34]

  • Molecular Dynamics (MD) Simulations: This approach simulates the movement of atoms over time, providing a dynamic picture of the conformational landscape in a simulated solvent environment.[35][36]

Experimental Protocol: A Hybrid Approach

Below is a generalized workflow for characterizing the conformational preference of a novel substituted piperidine derivative.

Step-by-Step Methodology:

  • Initial Computational Screen (MM):

    • Build the 3D structure of the molecule.

    • Perform a systematic or stochastic conformational search using a suitable force field (e.g., OPLS, MMFF).

    • Identify all low-energy conformers (e.g., within 5 kcal/mol of the global minimum).

  • High-Level Energy Refinement (QM):

    • Take the low-energy conformers identified in Step 1.

    • Perform geometry optimization and calculate their relative energies using a DFT method (e.g., B3LYP/6-31G*).

    • This provides a more accurate prediction of the relative populations of the conformers.

  • NMR Sample Preparation:

    • Dissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess purity and initial spectral features.

    • Acquire 2D NMR spectra:

      • COSY: To establish proton-proton spin coupling networks.

      • HSQC/HMQC: To correlate protons with their attached carbons.

      • NOESY/ROESY: To identify through-space correlations, which are critical for distinguishing axial vs. equatorial substituents.

  • Data Analysis and Validation:

    • Assign all proton and carbon signals using the 2D NMR data.

    • Measure key ³J(H,H) coupling constants. Large values (~10-13 Hz) between vicinal protons typically indicate a trans-diaxial relationship, confirming a chair conformation.

    • Analyze NOESY data. For example, a strong NOE between a substituent and an axial proton at the 3- or 5-position would confirm an axial orientation for that substituent.

    • Compare the experimental NMR findings with the QM energy calculations to confirm the lowest-energy, dominant conformation in solution.

Diagram: Conformational Analysis Workflow

G cluster_0 Computational Analysis cluster_1 Experimental Validation Comp1 Molecular Mechanics (Conformational Search) Comp2 Quantum Mechanics (Energy Refinement) Comp1->Comp2 Hypo Predicted Conformers Comp2->Hypo Exp1 Synthesis & Purification Exp2 NMR Data Acquisition (1D, 2D COSY, NOESY) Exp1->Exp2 Result Validated 3D Structure & Dynamics Exp2->Result Hypo->Result Comparison & Correlation

Caption: A typical workflow combining computation and experiment.

Conclusion

The conformational landscapes of cyclobutane and piperidine are governed by fundamentally different principles. Cyclobutane's behavior is a product of its high ring strain, leading to a rigid, puckered structure with a low barrier to inversion. Piperidine enjoys the stability of the chair conformation, with its dynamics defined by both a high-barrier ring flip and a low-barrier nitrogen inversion.

For the drug development professional, these are not mere academic curiosities. They are strategic design elements. The choice between a cyclobutane and a piperidine scaffold can profoundly impact a molecule's three-dimensional shape, its interaction with a target protein, and its pharmacokinetic properties. Cyclobutane offers a route to novel, rigid 3D structures, while piperidine provides a reliable and well-understood framework for positioning functional groups. A thorough understanding of the conformational analysis of these scaffolds, validated through a robust combination of computational and experimental methods, is an indispensable tool in the rational design of new medicines.

References

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A Comparative Spectroscopic Guide to 3-(Dimethylamino)cyclobutan-1-ol and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 3-(Dimethylamino)cyclobutan-1-ol, a key intermediate in pharmaceutical development, with relevant structural analogs. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of cyclobutanol, 3-aminocyclobutanol, and N,N-dimethylcyclohexylamine, we will elucidate the characteristic spectral signatures of the cyclobutane ring, the hydroxyl group, and the dimethylamino substituent. This comparative approach offers researchers, scientists, and drug development professionals a robust framework for the structural characterization of this important class of molecules.

The Foundational Role of Spectroscopy in Structural Elucidation

In the realm of modern drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed information about the molecular framework, functional groups, and overall composition of a compound.[1] This guide will delve into the practical application of these techniques for the characterization of this compound, a molecule of interest due to its presence in various biologically active compounds.

Due to the limited availability of public experimental spectra for this compound, this guide will employ a comparative methodology. We will first examine the spectra of the parent scaffold, cyclobutanol, to establish a baseline. Subsequently, we will introduce analogs that systematically add the functional groups of interest, allowing for a clear understanding of their spectroscopic impact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution.[2] It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[3][4]

  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.

  • Cap the NMR tube securely.

Instrumental Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

  • "Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.[4]

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Figure 1. Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Comparisons

The ¹H NMR spectrum provides information about the chemical environment and coupling interactions of protons in a molecule.

CompoundChemical Shift (δ) of Protons on the RingChemical Shift (δ) of Protons on Substituents
Cyclobutanol ~4.2 (CH-OH), ~2.3 (CH₂), ~1.9 (CH₂), ~1.6 (CH₂)~2.5 (OH)
3-Aminocyclobutanol HCl ~3.9 (CH-OH), ~3.4 (CH-NH₂), ~2.6 (CH₂), ~2.0 (CH₂)~8.3 (NH₃⁺), ~5.5 (OH)
N,N-Dimethylcyclohexylamine ~2.3 (CH-N), ~1.8-1.1 (CH₂)~2.3 (N(CH₃)₂)

Analysis:

  • Cyclobutanol: The proton attached to the carbon bearing the hydroxyl group (CH-OH) is the most downfield signal on the ring due to the deshielding effect of the electronegative oxygen atom. The other ring protons appear as complex multiplets further upfield.

  • 3-Aminocyclobutanol Hydrochloride: The presence of the electron-withdrawing ammonium group (-NH₃⁺) in the hydrochloride salt causes a significant downfield shift of the proton at the 3-position (CH-NH₃⁺) compared to the unsubstituted ring protons of cyclobutanol. The proton on the carbon with the hydroxyl group (CH-OH) is also observed.

  • N,N-Dimethylcyclohexylamine: The singlet for the six protons of the two methyl groups on the nitrogen is a characteristic feature. The proton on the carbon attached to the nitrogen (CH-N) is shifted downfield.

For This compound , we would predict a spectrum combining features from these analogs: a downfield signal for the CH-OH proton, another downfield signal for the CH-N(CH₃)₂ proton, a prominent singlet for the N(CH₃)₂ protons, and complex multiplets for the remaining cyclobutane ring protons.

¹³C NMR Spectral Comparisons

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

CompoundChemical Shift (δ) of Carbons in the RingChemical Shift (δ) of Carbons in Substituents
Cyclobutanol ~68 (CH-OH), ~31 (CH₂), ~13 (CH₂)-
N,N-Dimethylcyclohexylamine ~66 (CH-N), ~30 (CH₂), ~26 (CH₂), ~25 (CH₂)~42 (N(CH₃)₂)

Analysis:

  • Cyclobutanol: The carbon atom bonded to the hydroxyl group (CH-OH) is significantly deshielded and appears at a higher chemical shift (~68 ppm) compared to the other ring carbons.

  • N,N-Dimethylcyclohexylamine: Similarly, the carbon attached to the nitrogen atom (CH-N) is deshielded. The carbons of the dimethylamino group give a characteristic signal around 42 ppm.

For This compound , we would expect to see two downfield signals for the cyclobutane ring carbons: one for the carbon attached to the hydroxyl group and another for the carbon bonded to the dimethylamino group. We would also anticipate a signal for the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample

Sample Preparation and Data Acquisition:

  • Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl) are clean.[5]

  • Place a small drop of the liquid sample onto the ATR crystal or between two salt plates to form a thin film.[5]

  • Acquire a background spectrum of the empty instrument.

  • Acquire the sample spectrum.

  • Clean the ATR crystal or salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[1]

Figure 2. Workflow for IR sample preparation and data acquisition.

IR Spectral Comparisons
Functional GroupCharacteristic Absorption (cm⁻¹)Compound(s) Exhibiting this Feature
O-H Stretch (alcohol) 3600 - 3200 (broad)Cyclobutanol, 3-Aminocyclobutanol
N-H Stretch (amine salt) 3000 - 2800 (broad)3-Aminocyclobutanol Hydrochloride
C-H Stretch (alkane) 3000 - 2850All compounds
C-N Stretch (amine) 1250 - 1020N,N-Dimethylcyclohexylamine
C-O Stretch (alcohol) 1260 - 1000Cyclobutanol, 3-Aminocyclobutanol

Analysis:

  • Cyclobutanol: The most prominent feature is the broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.[6] The C-O stretch is also visible.

  • 3-Aminocyclobutanol Hydrochloride: In its hydrochloride salt form, the primary amine exists as an ammonium salt (-NH₃⁺). This gives rise to a very broad and strong absorption in the 3000-2800 cm⁻¹ region, often obscuring the C-H stretches. The O-H stretch is also present.

  • N,N-Dimethylcyclohexylamine: This tertiary amine lacks an N-H bond, so there is no absorption in the N-H stretching region. A key feature is the C-N stretching vibration.

For This compound , the IR spectrum is expected to show a broad O-H stretch from the alcohol, C-H stretching absorptions from the alkyl groups, and a C-N stretching band from the tertiary amine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a unique fingerprint that can aid in structural elucidation.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[9]

  • The molecular ion and its fragments are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Figure 3. Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data Comparison
CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
Cyclobutanol 72.1172 (M⁺•), 57, 44, 43
This compound 129.20129 (M⁺•), 114 (M-15), 84, 71
N,N-Dimethylcyclohexylamine 127.23127 (M⁺•), 112, 98, 84, 71

Analysis:

  • Cyclobutanol: The mass spectrum of cyclobutanol shows a molecular ion peak at m/z 72. Common fragmentation pathways for cyclic alcohols include the loss of water and ring-opening reactions, leading to fragments such as m/z 57 (loss of methyl) and 44 (cleavage of the ring).[10]

  • N,N-Dimethylcyclohexylamine: A characteristic fragmentation pattern for N,N-dialkyl cycloalkylamines is alpha-cleavage, where the bond adjacent to the nitrogen is broken. This leads to the formation of a stable iminium ion. For N,N-dimethylcyclohexylamine, a prominent fragment is often observed at m/z 84, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, and m/z 71.[11]

  • This compound: The predicted mass spectrum for the related compound 3-[(dimethylamino)methyl]cyclobutan-1-ol shows a molecular ion at m/z 129. Key predicted fragments include the loss of a methyl group (M-15) to give an ion at m/z 114, and fragments at m/z 84 and 71, which are characteristic of the dimethylamino moiety.

Conclusion

The spectroscopic characterization of this compound can be effectively understood through a comparative analysis of its structural components. The ¹H and ¹³C NMR spectra are expected to reveal the distinct chemical environments of the protons and carbons influenced by the hydroxyl and dimethylamino groups on the cyclobutane ring. The IR spectrum will confirm the presence of the alcohol and tertiary amine functional groups. Finally, mass spectrometry will determine the molecular weight and provide characteristic fragmentation patterns indicative of the dimethylamino group and the cyclic alcohol structure. This guide provides a foundational understanding and the necessary experimental frameworks for researchers to confidently characterize this and related molecules, ensuring the integrity and purity of compounds crucial for drug development and scientific research.

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  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Magritek. [Link]

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A Comparative Guide to Cyclobutane Linkers in Antibody-Drug Conjugates: Enhancing Stability and Therapeutic Index

Author: BenchChem Technical Support Team. Date: February 2026

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload.[1][2][3] An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release its payload upon internalization into target cancer cells.[1][2][3][4] For years, maleimide-based linkers have been a cornerstone in ADC development, primarily for their reactivity with cysteine thiols.[5][6] However, the stability of the resulting thiosuccinimide linkage has been a persistent challenge, as it is susceptible to a retro-Michael reaction in plasma, leading to premature payload loss.[5][7][8] This guide provides an in-depth comparison of an emerging alternative—cyclobutane-based linkers—against traditional maleimide chemistry, supported by experimental data and detailed protocols for researchers in the field.

The Challenge with Conventional Maleimide Linkers

The thiol-maleimide reaction is efficient for conjugating drugs to antibodies.[5] However, the resulting thioether bond is not always stable. In the physiological environment of the bloodstream, the linkage can reverse, allowing the drug-linker complex to detach from the antibody or transfer to other circulating proteins like albumin.[5][9] This premature release reduces the amount of active ADC reaching the tumor, diminishing efficacy and increasing the risk of systemic toxicity.[5] While strategies like promoting hydrolysis of the maleimide ring can improve stability, the inherent potential for reversal remains a significant concern.[5][8]

Cyclobutane Linkers: A More Stable Alternative

Cyclobutane-based linkers, particularly those functionalized with groups like dibromo- or dicarboxy-cyclobutane, offer a robust solution to the stability issue. These linkers react with cysteine thiols on the antibody to form a stable, irreversible thioether bond that is not susceptible to the retro-Michael reaction that plagues maleimide-based ADCs.

One innovative approach involves peptidomimetic linkers that incorporate a cyclobutane-1,1-dicarboxamide (cBu) structure.[10][11] These linkers, such as the cBu-Cit-PAB (cyclobutane-citrulline-p-aminobenzylcarbamate) construct, are designed for cleavage by specific lysosomal proteases like cathepsin B, which are abundant within cancer cells.[11][12] This ensures that the payload is released specifically at the target site.

Head-to-Head Performance Comparison

The superiority of cyclobutane linkers is evident when comparing key performance metrics against traditional linkers.

Parameter Maleimide Linker (e.g., Mc-Val-Cit-PABC) Cyclobutane Linker (e.g., cBu-Cit-PABC) Rationale & Significance
Plasma Stability Moderate; susceptible to retro-Michael reaction leading to payload loss.[5][8]High; forms a stable, irreversible thioether bond.Higher stability in circulation minimizes off-target toxicity and ensures more payload is delivered to the tumor, potentially increasing the therapeutic index.
Cleavage Specificity Cleaved by multiple cathepsins (B, L, K).Primarily cleaved by cathepsin B.[11][12]Increased specificity to a single protease abundant in lysosomes can lead to more controlled and predictable payload release inside the target cell.
In Vitro Potency Potent antiproliferation effects.Equally potent or greater antiproliferation effects compared to Val-Cit linkers.[2]Demonstrates that the enhanced stability does not compromise the inherent cytotoxicity of the payload once delivered.
In Vivo Efficacy Efficacious in inhibiting tumor growth.Exhibits greater tumor suppression in xenograft models at equivalent doses compared to Val-Cit ADCs.[2]The improved stability and payload delivery translate directly to superior anti-tumor activity in preclinical models.
Mechanism of Action: Stability Through Chemistry

The key difference lies in the chemical bond formed between the linker and the antibody's cysteine residue.

Linker_Comparison cluster_0 Maleimide Linker Conjugation & Instability cluster_1 Cyclobutane Linker Conjugation & Stability mAb_Cys_SH_M Antibody-Cys-SH Thiosuccinimide Thiosuccinimide Adduct (Reversible) mAb_Cys_SH_M->Thiosuccinimide Thiol-Michael Addition Maleimide Maleimide-Linker-Payload Deconjugated Deconjugated Payload Thiosuccinimide->Deconjugated Retro-Michael Reaction (in plasma) mAb_Cys_SH_C Antibody-Cys-SH Thioether Stable Thioether Adduct (Irreversible) mAb_Cys_SH_C->Thioether Nucleophilic Substitution Cyclobutane Dibromo-Cyclobutane Linker-Payload Stable_ADC Stable ADC in Circulation Thioether->Stable_ADC Stable Bond

Caption: Comparison of Maleimide vs. Cyclobutane conjugation chemistry.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating system for comparing ADC linker stability and performance.

Protocol 1: ADC Conjugation with a Dibromocyclobutane Linker

This protocol details the steps for conjugating a dibromocyclobutane-linker-payload to a cysteine-engineered monoclonal antibody.

Rationale: Cysteine-engineered antibodies provide defined conjugation sites, enabling the production of homogeneous ADCs with a specific drug-to-antibody ratio (DAR), which is crucial for consistent pharmacological properties.[] Using an excess of a reducing agent ensures all interchain disulfide bonds are available for conjugation.[14]

Workflow Diagram:

ADC_Conjugation_Workflow start Start: Purified mAb reduction 1. Partial Reduction of mAb (e.g., TCEP, 37°C, 1 hr) start->reduction buffer_exchange 2. Buffer Exchange (G25 Desalting Column) reduction->buffer_exchange conjugation 3. Conjugation Reaction (Add Cyclobutane-Linker-Payload, Incubate on ice, 1 hr) buffer_exchange->conjugation quench 4. Quench Reaction (Add excess N-acetylcysteine) conjugation->quench purification 5. Purification of ADC (e.g., SEC or HIC) quench->purification characterization 6. Characterization (LC-MS for DAR, SEC for Aggregation) purification->characterization end End: Purified ADC characterization->end

Caption: Workflow for ADC conjugation and purification.

Step-by-Step Methodology:

  • Antibody Preparation:

    • Start with a purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer like PBS, pH 7.4.

  • Reduction of Interchain Disulfides:

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. For a target DAR of 4, use approximately 4.2 equivalents of TCEP per antibody.[15]

    • Incubate the reaction at 37°C for 1 hour to reduce the interchain disulfide bonds, exposing the reactive thiol groups.[15]

  • Buffer Exchange:

    • Immediately after reduction, purify the antibody using a desalting column (e.g., Sephadex G25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4) at 4°C to remove excess TCEP.[15]

  • Conjugation:

    • Prepare the dibromocyclobutane-linker-payload in a compatible solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody at a molar excess (e.g., 4.6 equivalents for a target DAR of 4).[15]

    • Incubate the reaction on ice for 1 hour with gentle mixing.[15]

  • Quenching:

    • Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine (e.g., 20-fold molar excess over the linker-payload) to react with any remaining unreacted linker.

  • Purification and Formulation:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

    • Concentrate the purified ADC and formulate it in a suitable storage buffer.

  • Characterization:

    • Determine the average DAR and drug distribution using LC-MS.[16]

    • Assess the level of aggregation using SEC.[16]

Protocol 2: Comparative Plasma Stability Assay

This assay is designed to objectively compare the stability of a cyclobutane-linked ADC versus a maleimide-linked ADC in plasma.

Rationale: Assessing ADC stability in plasma is a critical preclinical step, as it directly impacts both efficacy and safety.[17][18] LC-MS is a precise method for monitoring changes in DAR over time, providing a quantitative measure of linker stability.[19][20]

Step-by-Step Methodology:

  • Preparation:

    • Obtain human plasma (or plasma from other relevant species like mouse or cynomolgus monkey).[20]

    • Prepare stock solutions of the test ADCs (Cyclobutane-ADC and Maleimide-ADC) and a buffer control.

  • Incubation:

    • Incubate each ADC in plasma at 37°C. A typical time course includes samples taken at Day 0, 1, 2, 3, 5, and 7.[20]

    • For each time point, prepare parallel samples of the ADC incubated in buffer as a negative control to account for non-plasma-mediated degradation.[20]

  • Sample Processing:

    • At each designated time point, take an aliquot of the plasma-ADC mixture and immediately freeze it to stop any further reaction.

    • Isolate the ADC from the plasma matrix using an immunoaffinity capture method (e.g., using protein A/G beads or an anti-human Fc antibody).[19][20]

  • Analysis by LC-MS:

    • Analyze the captured, intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.

    • The LC-MS method should be optimized to resolve different DAR species (DAR0, DAR2, DAR4, etc.).

  • Data Interpretation:

    • Plot the average DAR for each ADC against time for both the plasma and buffer samples.

    • A significant decrease in the average DAR over time in the plasma sample, compared to the buffer control, indicates linker instability and payload deconjugation.[20] The cyclobutane-linked ADC is expected to show minimal DAR loss compared to the maleimide-linked ADC.

Conclusion

The transition from maleimide-based linkers to more stable platforms like cyclobutane represents a significant advancement in ADC technology. By forming irreversible covalent bonds with antibody cysteines, cyclobutane linkers effectively mitigate the risk of premature payload release that has long been a challenge for maleimide-based conjugates. Experimental evidence indicates that this enhanced stability translates into superior in vivo efficacy and a potentially wider therapeutic window.[2] The protocols outlined in this guide provide a robust framework for researchers to validate these findings and integrate this promising linker technology into next-generation ADC development programs.

References

  • Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). PubMed. [Link]

  • ADC Plasma Stability Assay. (n.d.). iQ Biosciences. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Damelin, M., et al. (2021). Antibody–Drug Conjugates: A Comprehensive Review. Molecular Cancer Therapeutics. [Link]

  • Advances in ADC Linker Research. (2024). AxisPharm. [Link]

  • Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. (2015). ACS Publications. [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2018). ACS Publications. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2019). MDPI. [Link]

  • A Review of Cleavable Linkers. (2019). ADC Review. [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. (2025). R Discovery. [Link]

  • Contribution of linker stability to the activities of anticancer immunoconjugates. (2008). Semantic Scholar. [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025). SigutLabs. [Link]

  • Current ADC Linker Chemistry. (2015). National Institutes of Health (NIH). [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (2016). PubMed. [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc. [Link]

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. (2014). PubMed. [Link]

  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022). National Institutes of Health (NIH). [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates | Request PDF. (2016). ResearchGate. [Link]

  • Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. (2024). Agilent. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016). National Institutes of Health (NIH). [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Dimethylamino)cyclobutan-1-ol, a niche yet important building block in modern drug discovery and chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining strict regulatory compliance. This guide moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.

Immediate Safety Directive: Foundational Principles

Before handling this compound for disposal, it is imperative to recognize its status as regulated chemical waste.

  • Primary Mandate: Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2] Such actions violate federal and local regulations and can lead to significant environmental contamination and hefty penalties.[1][3]

  • Personal Protective Equipment (PPE): A non-negotiable prerequisite for handling this compound is the use of appropriate PPE. This is the first line of defense against potential exposure. All personnel involved in the disposal process must wear:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.

    • A flame-resistant lab coat.[4]

  • Location of Handling: All waste consolidation and packaging activities should be performed within a certified chemical fume hood to minimize inhalation exposure.

Hazard Profile and Waste Classification

While a specific, universally indexed Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile can be expertly inferred from its constituent functional groups: a tertiary amine and a secondary alcohol on a strained cyclobutane ring. The user must always consult the manufacturer-provided SDS as the primary source of information.

The compound's structure suggests it should be treated as hazardous waste based on the following characteristics defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][5]:

Hazard Characteristic Inferred Justification from Chemical Structure Primary Safety Concern
Corrosivity (Potential) The dimethylamino group imparts basicity, similar to other amino alcohols which can be corrosive.[6][7]Causes severe skin burns and eye damage upon contact.[8]
Ignitability (Potential) Small organic alcohols, including cyclobutanol, are often flammable liquids.[9] The presence of a hydrocarbon scaffold supports this potential.Vapors may form flammable mixtures with air and can be ignited by heat, sparks, or flames.[10]
Toxicity (Potential) Amino compounds can be irritants to the skin, eyes, and respiratory system.[4] Ingestion or significant exposure could be harmful.May cause irritation upon inhalation, skin contact, or eye contact.[4]
Reactivity (Incompatibilities) Tertiary amines can react exothermically with acids. Alcohols can be oxidized by strong oxidizing agents.Violent reactions can occur if mixed with incompatible materials, leading to heat, pressure, or toxic gas generation.

Due to these characteristics, the waste is likely to be classified under EPA waste codes for ignitable (D001) or corrosive (D002) waste, pending specific analytical testing if required by your institution's Environmental Health & Safety (EHS) department.

Pre-Disposal: Segregation and Storage

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions within waste containers.[2][11]

  • Principle of Incompatibility: this compound waste must be stored separately from the following chemical classes:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Neutralization reactions with the amino group can be highly exothermic.

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates): Can lead to vigorous, potentially explosive reactions.

    • Acid Chlorides and Anhydrides: Reacts with both the alcohol and amine groups, potentially generating toxic byproducts.[9]

  • Satellite Accumulation Areas (SAA): Hazardous waste must be accumulated at or near its point of generation, in a designated SAA that is under the control of laboratory personnel.[11][12] This area should be clearly marked with hazardous waste signage.[5]

  • Secondary Containment: All liquid waste containers must be placed within a secondary containment system, such as a chemically resistant bin or tray, to contain potential spills.[12][13] The containment system must be large enough to hold the contents of the largest container or 10% of the total volume, whichever is greater.[13]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe collection and disposal of this compound waste.

Step 1: Select an Appropriate Waste Container

  • The container must be in good condition, free of leaks or damage, and have a secure, leak-proof screw-top cap.[3][11]

  • Material Compatibility is Key: Use a container made of a material chemically compatible with amino alcohols. High-Density Polyethylene (HDPE) is an excellent choice. Avoid metal containers, as basic compounds can be corrosive to them.[5]

  • Ensure the container is appropriately sized for the volume of waste to avoid leaving large amounts of waste in the lab for extended periods.[3]

Step 2: Label the Container Correctly

  • As soon as the first drop of waste is added, the container must be labeled.

  • Use your institution's official "HAZARDOUS WASTE" label.[5][11]

  • The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

    • An accurate estimation of the concentration or percentage of all chemical constituents in the container.

    • The date accumulation started.

Step 3: Accumulate Waste Safely

  • Add waste to the container in a chemical fume hood.

  • Keep the container closed at all times , except when actively adding waste.[2][11] Do not leave a funnel in the opening.[11]

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]

  • Store the sealed container in your designated and properly segregated SAA.

Step 4: Arrange for Disposal

  • Once the container is 90% full or reaches your facility's accumulation time limit (e.g., six or twelve months for academic labs), arrange for pickup.[3][14]

  • Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[11] Follow their specific procedures for requesting a collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Identified: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal container Step 2: Select Compatible Container (HDPE, Good Condition, Screw Cap) ppe->container labeling Step 3: Attach & Complete Hazardous Waste Label container->labeling accumulation Step 4: Add Waste in Fume Hood (Keep Closed, <90% Full) labeling->accumulation storage Step 5: Store in Segregated SAA (Secondary Containment) accumulation->storage check_full Container >90% Full or Time Limit Reached? storage->check_full check_full->storage No, Continue Accumulation pickup Step 6: Contact EHS for Pickup & Follow Institutional Protocol check_full->pickup Yes end Disposal Process Complete pickup->end

Caption: Decision workflow for compliant disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, highly concentrated, or you are not comfortable managing it, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For minor, manageable spills:

    • Ensure you are wearing full PPE.

    • Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels on a concentrated spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for solid hazardous waste.

    • Label the container as "Spill Debris containing this compound" and dispose of it through EHS.[4]

    • Clean the spill area thoroughly.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with the highest standards of safety, scientific integrity, and regulatory compliance.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.

  • OSHA Hazardous Waste Disposal Guidelines. CDMS.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.

  • N,N-Dimethyl-3-(methylamino)cyclobutane-1-carboxamide Safety Data Sheet. AK Scientific, Inc.

  • Cyclobutanol Safety Data Sheet. Fisher Scientific.

  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd.

  • (S)-3-Amino-1-butanol Safety Data Sheet. BOC Sciences.

  • Methylcyclobutane Safety Data Sheet. Sigma-Aldrich.

  • Cyclobutanol Safety Data Sheet. Thermo Fisher Scientific.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • 3-Dimethylamino-2,2-dimethyl-1-propanol Safety Data Sheet. TCI America.

  • Hazardous Waste Disposal Guide. Northwestern University.

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A Researcher's Guide to the Safe Handling of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Manual for Laboratory Professionals

As a novel compound with limited publicly available safety data, 3-(Dimethylamino)cyclobutan-1-ol requires a cautious and well-informed approach to handling. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the necessary personal protective equipment (PPE), operational protocols, and disposal plans. By understanding the rationale behind each safety measure, you can foster a secure laboratory environment and ensure the integrity of your research.

Understanding the Risks: A Profile of this compound

Anticipated Hazards:

  • Skin and Eye Corrosion: Direct contact may lead to burns and serious eye damage.[2]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[2][3]

  • Toxicity: The compound may be toxic if inhaled and harmful if swallowed or in contact with skin.[2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1]Protects against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] Consider double-gloving.Prevents skin contact which can lead to irritation or burns.[4][5]
Body Protection Flame-resistant lab coat (fully buttoned) and long pants.[1]Protects skin from accidental spills and splashes.[6]
Footwear Closed-toe, closed-heel shoes.[1]Prevents exposure from spills.
Respiratory Protection Use in a chemical fume hood is mandatory.[1] For situations with potential for aerosol generation, a NIOSH-approved respirator may be necessary.[4]Minimizes inhalation of potentially harmful vapors and aerosols.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the essential steps for preparing, handling, and concluding work with this compound.

Preparation Phase: Foundational Safety Checks

Before handling the compound, a thorough preparation phase ensures all safety systems are in place and operational.

  • Engineering Controls Verification:

    • Confirm the chemical fume hood is operational and has a valid certification.[1]

    • Ensure unimpeded access to a safety shower and eyewash station.[4]

  • Assemble Materials:

    • Gather all necessary laboratory equipment and reagents.

    • Prepare a designated waste container for hazardous materials.

  • Donning PPE:

    • Put on all required personal protective equipment as specified in the table above.[7]

Handling Phase: Meticulous Execution

All manipulations of this compound must occur within a certified chemical fume hood to control vapor and aerosol exposure.

  • Containment: Conduct all transfers and reactions within the fume hood.[8]

  • Avoid Contact: Use appropriate tools, such as spatulas and pipettes, to avoid direct contact with the chemical.[1]

  • Minimize Exposure: Keep containers of this compound tightly closed when not in use.

Post-Handling and Decontamination

Proper procedures after handling are crucial to prevent inadvertent exposure and contamination.

  • Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent.

    • Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after removing gloves.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_start Start verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls Begin assemble_materials Assemble Materials & Waste Container verify_controls->assemble_materials don_ppe Don Full PPE assemble_materials->don_ppe handle_in_hood Conduct all work in Chemical Fume Hood don_ppe->handle_in_hood Proceed to Handling avoid_contact Use appropriate tools to avoid direct contact handle_in_hood->avoid_contact keep_closed Keep containers closed when not in use avoid_contact->keep_closed decontaminate Decontaminate Work Area & Equipment keep_closed->decontaminate Complete Handling dispose_waste Dispose of Waste in Designated Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated disposable items (e.g., gloves, paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.[10]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[8]

By integrating these safety protocols into your standard operating procedures, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • AMINO ALCOHOL EA Safety Data Sheet. (2018). Nippon Nyukazai Co., Ltd.
  • Personal protective equipment for handling 1-Aminohex-5-en-3-ol. (n.d.). Benchchem.
  • SDS US. (2025).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Hazardous Substance Fact Sheet. (2007). New Jersey Department of Health and Senior Services.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • SAFETY D
  • SAFETY D
  • Safety d
  • N,N-Dimethyl-3-(methylamino)
  • SAFETY D
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

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3-(Dimethylamino)cyclobutan-1-ol

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